2,4-Diaminotoluene
Description
2,4-diaminotoluene is an aminotoluene that is para-toluidine with an additional amino group at position 2. It has a role as a metabolite. It is functionally related to a p-toluidine.
Exposure to toluene-2,4-diamine is primarily occupational. Acute (short-term) exposure to high levels of toluene-2,4-diamine in humans has caused severe skin and eye irritation sometimes leading to permanent blindness. Other effects include respiratory problems, stomach gas, rise in blood pressure, dizziness, convulsions, fainting, and coma. No information is available regarding the chronic (long-term) or carcinogenic effects of toluene-2,4-diamine in humans. Chronic animal studies have reported liver injury. In animal studies, toluene-2,4-diamine was carcinogenic following dietary administration, producing a significant increase in the incidence of a large variety of tumor types, including liver, mammary gland, subcutaneous fibromas, lung lymphomas, and leukemia. EPA has classified toluene-2,4-diamine as a Group B2, probable human carcinogen.
developer T is a natural product found in Euglena gracilis and Trypanosoma brucei with data available.
This compound is a synthetic, colorless to brown crystalline solid that is soluble in water, ethanol, ether and benzene. It is used primarily as an intermediate in the production of toluene diisocyanate, which is used to produce polyurethane. Small amounts of this compound are also used to produce dyes for textiles, leathers, furs, and wood and biological stains. When heated to decomposition, it emits toxic fumes of nitrogen oxides. The primary routes of potential human exposure to this compound are dermal contact and inhalation. Contact with this chemical can irritate the eyes and skin. It is reasonably anticipated to be a human carcinogen. (NCI05)
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-methylbenzene-1,3-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2/c1-5-2-3-6(8)4-7(5)9/h2-4H,8-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOZKAJLKRJDJLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2, Array | |
| Record name | 2,4-TOLUENEDIAMINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/1612 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | 2,4-TOLUENEDIAMINE | |
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Related CAS |
5459-85-8 (mono-hydrochloride), 636-23-7 (di-hydrochloride) | |
| Record name | Toluene-2,4-diamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000095807 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID4020402 | |
| Record name | 2,4-Diaminotoluene | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
2,4-toluenediamine appears as a colorless crystalline solid. Toxic by ingestion and inhalation. Irritates skin and eyes. Slightly soluble in water and neutrally buoyant in water. Decomposes with emission of toxic oxides of nitrogen at high temperatures. Used in making dyes., Other Solid, Colorless solid; Darkened by air; [ICSC] Gray or brown powder or flakes; [Alfa Aesar MSDS], Solid, COLOURLESS CRYSTALS. TURNS DARK ON EXPOSURE TO AIR., Colorless crystalline solid., Colorless to brown, needle-shaped crystals or powder. [Note: Tends to darken on storage & exposure to air. Properties given are for 2,4-TDA.] | |
| Record name | 2,4-TOLUENEDIAMINE | |
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| Record name | 1,3-Benzenediamine, 4-methyl- | |
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| Record name | 2,4-Diaminotoluene | |
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| Record name | 2,4-Toluenediamine | |
| Source | Human Metabolome Database (HMDB) | |
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| Record name | 2,4-TOLUENEDIAMINE | |
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| Record name | TOLUENE-2,4-DIAMINE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
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| Record name | Toluenediamine | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
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Boiling Point |
558 °F at 760 mmHg (NTP, 1992), 292 °C, 558 °F | |
| Record name | 2,4-TOLUENEDIAMINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/1612 | |
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| Record name | TOLUENE-2,4-DIAMINE | |
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| Record name | 2,4-TOLUENEDIAMINE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0582 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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| Record name | TOLUENE-2,4-DIAMINE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/760 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Toluenediamine | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0620.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Flash Point |
300 °F (NTP, 1992), [ICSC] 149 °C, 149 °C, 300 °F | |
| Record name | 2,4-TOLUENEDIAMINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/1612 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | 2,4-Diaminotoluene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/437 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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| Source | Hazardous Substances Data Bank (HSDB) | |
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| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 2,4-TOLUENEDIAMINE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0582 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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| Record name | TOLUENE-2,4-DIAMINE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/760 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Toluenediamine | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0620.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Solubility |
1 to 5 mg/mL at 70 °F (NTP, 1992), Very soluble in water, ethanol, ethyl ether; soluble in acetone, carbon disulfide, Soluble in water, alcohol, and ether, Solubility in water, g/100ml at 20 °C: 3.5, Soluble | |
| Record name | 2,4-TOLUENEDIAMINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/1612 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | TOLUENE-2,4-DIAMINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2849 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 2,4-TOLUENEDIAMINE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0582 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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| Record name | Toluenediamine | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0620.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Density |
1.045 at 212 °F (NTP, 1992) - Denser than water; will sink, 1.26 kg/l, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.00, 1.05 (liquid at 212 °F), 1.05 (Liquid at 212 °F) | |
| Record name | 2,4-TOLUENEDIAMINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/1612 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | 2,4-TOLUENEDIAMINE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0582 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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| Record name | TOLUENE-2,4-DIAMINE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/760 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Toluenediamine | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0620.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Vapor Density |
Relative vapor density (air = 1): 4.2 | |
| Record name | 2,4-TOLUENEDIAMINE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0582 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Vapor Pressure |
1 mmHg at 223.7 °F ; 10 mmHg at 305.1 °F (NTP, 1992), 0.00017 [mmHg], VP: 1 mm Hg at 106.5 °C, 1.70X10-4 mm Hg at 25 °C, Vapor pressure, kPa at 106.5 °C: 0.13, 1 mmHg at 224 °F, (224 °F): 1 mmHg | |
| Record name | 2,4-TOLUENEDIAMINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/1612 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | 2,4-Diaminotoluene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/437 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | TOLUENE-2,4-DIAMINE | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2849 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 2,4-TOLUENEDIAMINE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0582 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | TOLUENE-2,4-DIAMINE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/760 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Toluenediamine | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0620.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Impurities |
2,4-Dinitrotoluene and diaminotoluene isomers are present as impurities. | |
| Record name | TOLUENE-2,4-DIAMINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2849 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Needles from water; crystals from alcohol, Prisms from alcohol, Colorless crystals | |
CAS No. |
95-80-7; 25376-45-8(unspecifiedisomer); 26764-44-3, 95-80-7, 71111-07-4, 91696-44-5 | |
| Record name | 2,4-TOLUENEDIAMINE | |
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Melting Point |
210 °F (NTP, 1992), 99 °C, 210 °F | |
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Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2,4-Diaminotoluene from 2,4-Dinitrotoluene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthesis routes for 2,4-Diaminotoluene (B122806) (TDA) from 2,4-Dinitrotoluene (B133949) (DNT). TDA is a crucial chemical intermediate, primarily utilized in the production of toluene (B28343) diisocyanate (TDI), a key monomer for polyurethane manufacturing.[1][2][3] It also serves as a precursor in the synthesis of various dyes and pigments.[4][5] The synthesis predominantly involves the reduction of the two nitro groups on the DNT molecule. This document details the most common industrial and laboratory methods, including catalytic hydrogenation and chemical reduction, presenting quantitative data in structured tables and illustrating key processes with diagrams.
Principal Synthesis Methodologies
The conversion of 2,4-dinitrotoluene to this compound is a reduction reaction. The two most established methods are:
-
Catalytic Hydrogenation: This is the primary industrial method, favored for its efficiency and cleaner reaction profile.[2] It involves the reaction of DNT with hydrogen gas in the presence of a metal catalyst.
-
Chemical Reduction: Often employed in laboratory settings, this method uses metals like iron in an acidic medium to achieve the reduction.[6][7]
Catalytic Hydrogenation
Catalytic hydrogenation is the cornerstone of industrial TDA production.[8] The process involves the liquid-phase reduction of DNT using hydrogen gas, typically in a slurry reactor. The choice of catalyst is critical and influences reaction conditions and efficiency.
Catalysts
Two main classes of catalysts are used:
-
Raney Nickel: A sponge-like, porous nickel catalyst, it is widely used due to its high activity, stability, and cost-effectiveness.[9][10][11] It is suitable for a wide range of reaction conditions.[11]
-
Precious Metal Catalysts: Catalysts based on platinum (Pt) or palladium (Pd), often supported on carbon (e.g., Pt/C, Pd/C), are also highly effective.[8][12][13] They can offer high activity and may operate under milder conditions but are generally more expensive than nickel-based catalysts.[8][14]
Reaction Mechanism and Pathway
The hydrogenation of DNT to TDA is a stepwise process. The two nitro groups are reduced consecutively, proceeding through intermediate species such as aminonitrotoluenes (e.g., 2-amino-4-nitrotoluene and 4-amino-2-nitrotoluene) and hydroxylaminonitrotoluene.[13][15] The exact pathway can be influenced by the catalyst and reaction conditions.
Experimental Protocols and Data
Reaction conditions for catalytic hydrogenation vary based on the catalyst, solvent, and desired reaction rate. The process can be performed without an external solvent, using the product TDA as the reaction medium.[16]
Table 1: Comparison of Catalytic Hydrogenation Conditions
| Parameter | Raney Nickel System[16] | Platinum Catalyst System[15] |
|---|---|---|
| Catalyst | Raney Ni | Pt clusters on nanodiamond@graphene |
| DNT Input | Not specified (solvent-free) | 1 mmol |
| Catalyst Loading | 0.03% - 2.0% (mass fraction) | 5 mg (0.0256 mol% Pt) |
| Solvent | None (TDA product as medium) | Methanol (B129727) (10 mL) |
| Temperature | 100 - 140 °C | 25 °C |
| **Pressure (H₂) ** | 1.0 - 3.0 MPa | 1 MPa |
| Reaction Time | Not specified | 2 hours |
| Conversion | >99% (implied) | >99% |
| Selectivity | Not specified | >99% for 2,4-DAT |
General Experimental Workflow
The industrial process for catalytic hydrogenation follows a sequence of steps designed for continuous and efficient production.
Chemical Reduction with Iron
The reduction of DNT using iron filings in an acidic aqueous solution (a variation of the Béchamp reduction) is a classic and reliable laboratory-scale method.[17] The reaction is robust and yields the product in good purity after workup.
Detailed Experimental Protocol
The following protocol is adapted from a standard procedure published in Organic Syntheses.[17]
Table 2: Experimental Protocol for Iron Reduction of 2,4-Dinitrotoluene[17]
| Step | Procedure | Reagents & Quantities |
|---|---|---|
| 1. Setup | A 500-cc three-necked flask is fitted with a reflux condenser and a mechanical stirrer. | 2,4-Dinitrotoluene: 45.5 g (0.25 mole)Iron powder: 85 g (1.5 moles)50% Ethyl Alcohol: 100 cc |
| 2. Reaction | The mixture is heated to boiling. A solution of concentrated HCl in 50% ethanol (B145695) is added slowly. The mixture is refluxed for two hours after the acid addition is complete. | Conc. Hydrochloric Acid: 5.2 cc (0.06 mole)50% Ethyl Alcohol: 25 cc |
| 3. Neutralization | The hot mixture is made just alkaline to litmus (B1172312) with alcoholic potassium hydroxide. | 15% Alcoholic KOH solution |
| 4. Filtration | While still hot, the iron sludge is removed by filtration. The flask and residue are washed with 95% ethyl alcohol. | 95% Ethyl Alcohol: 2 x 50 cc portions |
| 5. Precipitation | 6 N sulfuric acid is added to the filtrate to precipitate the this compound sulfate (B86663) salt. | 6 N Sulfuric Acid: 84 cc |
| 6. Isolation | The mixture is cooled to 25 °C and the sulfate salt is collected by suction filtration. The product is washed with ethanol and dried. | 95% Ethyl Alcohol: 2 x 25 cc portions |
| 7. Liberation | The free base is liberated from its sulfate salt by making an aqueous solution alkaline with saturated sodium hydroxide. | 2,4-TDA Sulfate: 49 gWater: 200 ccSaturated NaOH solution |
| 8. Purification | The crude diaminotoluene is purified by recrystallization from benzene. | Benzene: ~212 g |
| Yield | The final yield of purified this compound is 22.5 g. | 74% based on the starting dinitrotoluene |
Experimental Workflow
The laboratory procedure involves distinct steps for reaction, isolation, and purification.
Product Purification
Crude TDA from industrial synthesis is typically a mixture of isomers, primarily 80% 2,4-TDA and 20% 2,6-TDA, along with other by-products.[18][19] For applications requiring high-purity 2,4-TDA, such as in dye manufacturing, further purification is necessary.[18]
Common purification methods include:
-
Vacuum Distillation: This technique is used to separate the 2,4- and 2,6-isomers from less volatile (high boilers) and more volatile (low boilers) impurities.[20][21]
-
Recrystallization: The crude TDA mixture can be purified by recrystallization from a suitable solvent system. A patented method describes using a mixture of water and an organic solvent like methanol or ethanol to selectively crystallize the 2,4-isomer.[18]
Table 3: Example Recrystallization Protocol for 2,4-TDA Purification[18]
| Parameter | Description |
|---|---|
| Starting Material | Mixture of 2,4- and 2,6-diaminotoluene (B122827) (e.g., 80:20 ratio) |
| Solvent System | Distilled water and an organic solvent (e.g., methanol, ethanol) |
| Ratio (Crude:Water:Solvent) | 1 : 0.5-1.5 : 0.5-1.5 (by mass) |
| Dissolution Temperature | 50 - 90 °C (under reflux) |
| Crystallization Temperature | Cool to 5 - 25 °C |
| Isolation | Centrifugation followed by washing and drying |
| Reported Purity | >99.5% |
| Reported Yield | 58 - 65% |
References
- 1. 2,4-Dinitrotoluene, 2,6-Dinitrotoluene and 3,5-Dinitrotoluene - Printing Processes and Printing Inks, Carbon Black and Some Nitro Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Diaminotoluenes (EHC 74, 1987) [inchem.org]
- 3. nbinno.com [nbinno.com]
- 4. This compound - Ataman Kimya [atamanchemicals.com]
- 5. imarcgroup.com [imarcgroup.com]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. prepchem.com [prepchem.com]
- 8. mdpi.com [mdpi.com]
- 9. acs.org [acs.org]
- 10. acs.org [acs.org]
- 11. Raney nickel - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. CN103977818A - Raney nickel catalyst used for low-pressure hydrogenation of dinitrotoluenem, preparation method and application thereof - Google Patents [patents.google.com]
- 15. researchgate.net [researchgate.net]
- 16. Macro-Kinetics of Catalytic Hydrogenation of this compound without Extra Solvent-Academax [zhxq.academax.com]
- 17. Organic Syntheses Procedure [orgsyn.org]
- 18. Process for purifying this compound by recrystallization - Eureka | Patsnap [eureka.patsnap.com]
- 19. Method and device for separating and purifying 2, 4-diaminotoluene in toluenediamine mixture - Eureka | Patsnap [eureka.patsnap.com]
- 20. US3420752A - Purification of toluenediamine mixtures by vacuum distillation - Google Patents [patents.google.com]
- 21. US7307190B2 - Process for the preparation of toluenediamine - Google Patents [patents.google.com]
An In-depth Technical Guide to the Physical and Chemical Properties of 2,4-Diaminotoluene
For Researchers, Scientists, and Drug Development Professionals
Introduction: 2,4-Diaminotoluene (B122806) (2,4-DAT), an aromatic amine, is a significant industrial chemical primarily utilized as a precursor in the synthesis of toluene (B28343) diisocyanate (TDI), a key component in the production of polyurethanes. It also finds applications in the manufacturing of dyes for textiles, leather, and furs. This guide provides a comprehensive overview of the physical and chemical properties of this compound, along with detailed experimental protocols and relevant biological pathways, to support research and development activities.
Physical and Chemical Properties
The physical and chemical characteristics of this compound are summarized in the tables below, providing a ready reference for its fundamental properties.
Table 1: Physical Properties of this compound
| Property | Value | Reference |
| Appearance | White to colorless or brown crystalline solid/powder. Tends to darken on exposure to air and light. | |
| Molecular Formula | C₇H₁₀N₂ | |
| Molecular Weight | 122.17 g/mol | |
| Melting Point | 97-99 °C | |
| Boiling Point | 283-285 °C | |
| Density | 1.26 g/cm³ at 20 °C | |
| Vapor Pressure | 0.017 hPa at 25 °C | |
| Water Solubility | 50 g/L at 25 °C | |
| Solubility in other solvents | Soluble in alcohol and ether. | |
| LogP (Octanol-Water Partition Coefficient) | 0.074 at 20 °C | |
| pKa | 5.02 ± 0.10 (Predicted) | |
| Flash Point | 149 °C | |
| Refractive Index | 1.5103 (estimate) |
Table 2: Chemical and Safety Information for this compound
| Property | Information | Reference |
| Chemical Name | 4-methylbenzene-1,3-diamine | |
| CAS Number | 95-80-7 | |
| Chemical Reactivity | Neutralizes acids in exothermic reactions. Incompatible with isocyanates, halogenated organics, peroxides, phenols (acidic), epoxides, anhydrides, and acid halides. Reacts vigorously with oxidizing agents. May generate flammable hydrogen gas in combination with strong reducing agents. | |
| Hazardous Decomposition Products | Emits toxic fumes of nitrogen oxides when heated to decomposition. | |
| Carcinogenicity | Reasonably anticipated to be a human carcinogen based on sufficient evidence from studies in experimental animals. | |
| Toxicity | Toxic by ingestion and inhalation. Irritates skin and eyes. Acute exposure can cause methemoglobinemia, cyanosis, and anemia. | |
| LD50 (Oral, Rat) | 250-300 mg/kg |
Experimental Protocols
Detailed methodologies for determining key physical and chemical properties of this compound are provided below. These protocols are fundamental for quality control and research purposes.
Determination of Melting Point (Capillary Method)
Objective: To determine the temperature range over which this compound transitions from a solid to a liquid.
Methodology:
-
Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer or temperature probe.
-
Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.
-
Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last solid particle melts (completion of melting) are recorded. This range is reported as the melting point.
-
Purity Indication: A sharp melting range (typically ≤ 1 °C) is indicative of a pure compound.
Determination of Aqueous Solubility (Shake-Flask Method)
Objective: To determine the saturation concentration of this compound in water at a specific temperature.
Methodology:
-
Sample Preparation: An excess amount of solid this compound is added to a known volume of distilled or deionized water in a sealed flask.
-
Equilibration: The flask is agitated (e.g., shaken or stirred) in a constant temperature bath for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: The mixture is allowed to stand to let undissolved solid settle. An aliquot of the supernatant is then carefully removed and filtered through a non-adsorptive filter (e.g., 0.22 µm PTFE) to remove any suspended particles.
-
Quantification: The concentration of this compound in the clear filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or gas chromatography.
-
Calculation: The solubility is expressed in grams per liter (g/L) or moles per liter (mol/L).
Synthesis of this compound from 2,4-Dinitrotoluene (B133949)
Objective: To synthesize this compound via the reduction of 2,4-dinitrotoluene.
Methodology:
-
Reaction Setup: 2,4-dinitrotoluene is dissolved in a suitable solvent (e.g., ethanol) in a reaction vessel equipped with a stirrer and a reflux condenser.
-
Reducing Agent: A reducing agent, such as iron powder in the presence of a small amount of acid (e.g., hydrochloric acid), is added to the solution. Alternatively, catalytic hydrogenation using a nickel catalyst can be employed.
-
Reaction Conditions: The mixture is heated to reflux with vigorous stirring for a specified period to ensure complete reduction of the nitro groups.
-
Work-up: After the reaction is complete, the mixture is cooled and made alkaline to precipitate iron hydroxides. The product is then extracted with an organic solvent.
-
Purification: The extracted this compound is purified by recrystallization from a suitable solvent (e.g., water or benzene) to yield the final product.
Visualizations
The following diagrams illustrate key workflows and biological pathways involving this compound.
Caption: Experimental workflow for the synthesis of this compound.
Caption: Metabolic activation pathway of this compound leading to genotoxicity.
A Comprehensive Technical Guide to 2,4-Diaminotoluene
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of 2,4-Diaminotoluene (B122806) (2,4-DAT), a significant chemical intermediate. It covers its fundamental chemical identity, physical and chemical properties, synthesis protocols, primary applications, and critical toxicological data. The information is structured to serve as a vital resource for professionals in research and development.
Chemical Identification
This compound is an aromatic organic compound.[1] It is one of six isomers of diaminotoluene.[1][2]
| Identifier | Value |
| IUPAC Name | 4-methylbenzene-1,3-diamine[1][3][4] |
| CAS Number | 95-80-7[1][3][4][5] |
| Chemical Formula | C₇H₁₀N₂[1][3][4][6] |
| Molecular Weight | 122.17 g/mol [1][4][6][7] |
| Synonyms | 2,4-Toluenediamine (2,4-TDA), m-Tolylenediamine, Toluene-2,4-diamine[1][2][6][8] |
Physicochemical Properties
2,4-DAT is a colorless to brown crystalline solid.[2][7][9] It tends to darken upon exposure to air and storage.[7] It is soluble in water, alcohol, and ether.[2]
| Property | Value | Reference |
| Appearance | White to gray to brown powder or crystals.[6][7] | [6][7] |
| Melting Point | 97 to 99 °C (207 to 210 °F) | [1] |
| Boiling Point | 283 to 285 °C (541 to 545 °F) | [1][10] |
| Density | 1.26 g/cm³ (at 20°C) | [9][11] |
| Vapor Pressure | 0.017 hPa (at 25 °C) | [9] |
| Water Solubility | 3.5 g/100ml (at 20 °C) | [7][11] |
| Log P (Octanol/Water) | 0.35 | [11] |
Synthesis Protocols
The primary industrial and laboratory methods for synthesizing this compound involve the reduction of 2,4-dinitrotoluene (B133949).
Industrial Synthesis: Catalytic Hydrogenation
The most common industrial method is the hydrogenation of 2,4-dinitrotoluene.
-
Reactants : 2,4-dinitrotoluene, Hydrogen gas (H₂).
-
Catalyst : Nickel catalyst, often Raney nickel.[1][2] Recently, ferrite-supported palladium catalysts (e.g., Pd/NiFe₂O₄) have been shown to be highly efficient.[12]
-
Procedure : The reaction involves treating 2,4-dinitrotoluene with hydrogen gas in the presence of the nickel catalyst. This process reduces both nitro groups to amino groups. Commercial samples produced this way may contain up to 20% of the 2,6-isomer.[1][2]
Laboratory Synthesis: Reduction with Iron
A common laboratory-scale method involves the reduction of 2,4-dinitrotoluene using iron powder in an acidic medium.[1][13]
-
Reactants : 2,4-dinitrotoluene (0.25 mole), iron powder (1.5 moles), 50% ethyl alcohol, concentrated hydrochloric acid.[13]
-
Apparatus : 500-cc three-necked flask, reflux condenser, mechanical stirrer.[13]
-
Methodology :
-
Place 45.5 g (0.25 mole) of 2,4-dinitrotoluene, 85 g (1.5 moles) of iron powder, and 100 cc of 50% ethyl alcohol into the flask.[13]
-
Heat the mixture to boiling on a water bath and start the stirrer.[13]
-
Slowly add a solution of 5.2 cc (0.06 mole) of concentrated hydrochloric acid in 25 cc of 50% ethyl alcohol.[13] The reaction temperature should be maintained below 80°C.[10]
-
After the acid addition is complete, reflux the mixture for an additional two hours.[13]
-
While the solution is still hot, filter to remove the iron residue. Wash the flask and the iron residue with two 50-cc portions of 95% ethyl alcohol.[13]
-
Combine the filtrates and allow them to cool. The this compound will crystallize as fine white needles.[10]
-
Filter the crystals. The filtrate can be concentrated to yield a second crop of crystals.[10]
-
Caption: Laboratory synthesis workflow for this compound.
Applications in Research and Development
This compound is primarily used as a chemical intermediate in the synthesis of other compounds.
-
Polyurethane Production : Its main application is as a precursor to Toluene Diisocyanate (TDI), a key monomer for producing polyurethane foams, elastomers, and coatings.[1][2][6][9]
-
Dye Synthesis : It is used to produce azo dyes for textiles, leather, and biological stains.[2][6] For instance, its reaction with benzenediazonium (B1195382) chloride yields the cationic azo dye Basic Orange 1.[1]
-
Pharmaceutical Research : 2,4-DAT serves as a building block in the synthesis of various pharmaceutical compounds, including some anti-cancer drugs.[6]
-
Other Industrial Uses : It is also used in the preparation of impact-resistant resins, antioxidants, hydraulic fluids, and fungicide stabilizers.[7][9]
Caption: Major applications of this compound as a chemical intermediate.
Toxicology and Safety
This compound is classified as a hazardous substance with significant health risks. It is crucial for researchers and laboratory personnel to handle this chemical with extreme caution.
Carcinogenicity
Multiple agencies have classified 2,4-DAT based on extensive animal studies.
-
IARC Classification : Group 2B, "possibly carcinogenic to humans."[5][14]
-
NTP Classification : "Reasonably anticipated to be a human carcinogen."[5][15]
-
EPA Classification : Probable human carcinogen.[5]
Studies in experimental animals have shown that dietary administration of 2,4-DAT causes liver cancer in female mice and increases liver tumors in rats of both sexes.[15] It also caused mammary-gland tumors in female rats.[15]
Genotoxicity and Mechanism of Action
This compound is considered genotoxic.[14] Its carcinogenicity is linked to its metabolic activation in the liver, leading to the formation of DNA adducts.
-
Experimental Evidence : In a study using F-344 rats, 2,4-DAT was found to induce approximately 6,500 times more DNA adducts in the liver than its non-carcinogenic isomer, 2,6-diaminotoluene.[16] It also significantly promoted the growth of preneoplastic foci in diethylnitrosamine-initiated hepatocytes.[16] This suggests a mechanism involving both genotoxic (DNA damage) and non-genotoxic (tumor promotion) activities.[16]
Caption: Postulated mechanism of this compound carcinogenicity.
Acute and Chronic Toxicity
Exposure to 2,4-DAT can cause a range of adverse health effects. It can be absorbed through the skin and by inhalation.[17]
| Exposure Type | Effects | Reference |
| Acute Oral Toxicity (Rats) | LD₅₀: 73 mg/kg (female), 136 mg/kg (male). High acute toxicity. | [14] |
| Acute Dermal Toxicity (Rats) | LD₅₀: 1200 mg/kg. Moderate acute toxicity. | [14] |
| Acute Human Exposure | Severe skin and eye irritation, potential for permanent blindness, respiratory issues, methemoglobinemia (leading to cyanosis, headache, dizziness), convulsions, and coma.[7][9][17] | [7][9][17] |
| Chronic/Repeated Exposure | May cause skin sensitization, damage to the liver and kidneys, and affect the nervous system. Suspected of damaging fertility.[8][11][17] | [8][11][17] |
Conclusion
This compound is a chemical of significant industrial importance, particularly in the polyurethane industry. However, its utility is matched by its considerable toxicity, including probable human carcinogenicity driven by genotoxic and tumor-promoting mechanisms. Professionals working with this compound must adhere to strict safety protocols, including minimizing exposure through engineering controls and appropriate personal protective equipment. A thorough understanding of its chemical properties, synthesis pathways, and toxicological profile is essential for its safe handling and for the development of safer alternatives.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound - Ataman Kimya [atamanchemicals.com]
- 3. This compound, 98% 250 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 4. This compound | CAS 95-80-7 | LGC Standards [lgcstandards.com]
- 5. healthvermont.gov [healthvermont.gov]
- 6. chemimpex.com [chemimpex.com]
- 7. This compound | C7H10N2 | CID 7261 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound | 95-80-7 | TCI EUROPE N.V. [tcichemicals.com]
- 9. This compound | 95-80-7 [chemicalbook.com]
- 10. prepchem.com [prepchem.com]
- 11. ICSC 0582 - 2,4-TOLUENEDIAMINE [inchem.org]
- 12. This compound 98 95-80-7 [sigmaaldrich.com]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 15. This compound - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Genotoxic and non-genotoxic activities of 2,4- and 2,6-diaminotoluene, as evaluated in Fischer-344 rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. nj.gov [nj.gov]
The Solubility of 2,4-Diaminotoluene in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Diaminotoluene (2,4-TDA), an aromatic amine, is a critical industrial intermediate, primarily in the synthesis of toluene (B28343) diisocyanate (TDI), a monomer for polyurethane production.[1][2] Understanding its solubility in various organic solvents is paramount for optimizing reaction conditions, developing purification methods, and ensuring safe handling and formulation. This technical guide provides a comprehensive overview of the known solubility of this compound, details a standard protocol for its experimental determination, and visualizes key related processes.
Data Presentation: Solubility Profile of this compound
The solubility of this compound varies significantly between aqueous and organic media. While quantitative data for its solubility in water is available, information for organic solvents is largely qualitative. The following tables summarize the available data from various chemical databases and reports. It is important to note the discrepancies in reported aqueous solubility values, which may stem from different experimental conditions such as temperature and pH.
Table 1: Quantitative Solubility of this compound in Water
| Solubility Value | Temperature | Source(s) |
| 7.74 g/L | 25 °C | [3] |
| 35 g/L (3.5 g/100mL) | 20 °C | [4][5] |
| 50 g/L | 25 °C | [6] |
| 1 - 5 g/L (1-5 mg/mL) | ~21 °C (70°F) | [4][7] |
Table 2: Qualitative Solubility of this compound in Organic Solvents
| Solvent | Qualitative Solubility | Source(s) |
| Ethanol | Very Soluble | [4] |
| Ethyl Ether | Very Soluble | [4] |
| Alcohol (general) | Soluble | [1][7] |
| Ether (general) | Soluble | [1][7] |
| Benzene | Soluble | [1][2] |
| Acetone | Soluble | [4] |
| Carbon Disulfide | Soluble | [4] |
| Hot Benzene | Freely Soluble |
Note: Despite extensive searches, specific quantitative solubility data (e.g., in g/100mL) for this compound in common organic solvents remains elusive in publicly available literature. The qualitative descriptors are based on established chemical handbooks and databases.
Experimental Protocols: Determining Thermodynamic Solubility
The most reliable and widely accepted method for determining the thermodynamic solubility of a solid compound is the Shake-Flask Method . This method establishes the equilibrium between the undissolved solid and the solvent, providing a measure of the true maximum concentration of the solute in the solvent at a given temperature.
Shake-Flask Method Protocol
1. Materials & Equipment:
-
This compound (solid, high purity)
-
Selected organic solvents (analytical grade)
-
Glass vials or flasks with airtight screw caps
-
Orbital shaker or thermomixer with temperature control
-
Analytical balance
-
Centrifuge
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) with UV detector or a UV-Vis Spectrophotometer
2. Procedure:
-
Preparation: Add an excess amount of solid this compound to a pre-weighed glass vial. An excess is critical to ensure a saturated solution is formed, with visible solid remaining after equilibration.
-
Solvent Addition: Accurately add a known volume of the chosen organic solvent to the vial.
-
Equilibration: Tightly cap the vial and place it in an orbital shaker set to a constant temperature (e.g., 25°C). Agitate the mixture for a sufficient period to reach equilibrium. This typically requires 24 to 48 hours. The system has reached equilibrium when the concentration of the solute in the solution remains constant over time.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the controlled temperature for several hours to let the undissolved solid settle. To ensure complete separation of the solid from the liquid phase, centrifuge the vials at a high speed.
-
Sample Collection & Filtration: Carefully withdraw a clear aliquot of the supernatant using a syringe. Immediately filter the aliquot through a syringe filter into a clean vial. This step is crucial to remove any undissolved microparticles that could lead to an overestimation of solubility.
-
Dilution: Accurately dilute the filtered, saturated solution with a suitable solvent (typically the same solvent used for dissolution) to a concentration that falls within the linear range of the chosen analytical method.
-
Quantification: Analyze the concentration of the diluted solution using a pre-validated analytical method (e.g., HPLC-UV). Prepare a calibration curve using standard solutions of this compound of known concentrations to accurately determine the concentration of the saturated solution.
-
Calculation: Calculate the solubility by multiplying the measured concentration of the diluted sample by the dilution factor. The result is typically expressed in units such as g/L or mol/L.
Mandatory Visualizations
Key Industrial Synthesis Pathway
The primary industrial application of this compound is as a precursor to Toluene Diisocyanate (TDI). The process involves the catalytic hydrogenation of 2,4-Dinitrotoluene followed by phosgenation.[8]
Caption: Industrial synthesis route from 2,4-Dinitrotoluene to Toluene Diisocyanate (TDI).
Experimental Workflow for Solubility Determination
The following diagram outlines the logical steps of the shake-flask method for determining the thermodynamic solubility of this compound.
Caption: Workflow for the shake-flask thermodynamic solubility determination method.
References
- 1. This compound CAS#: 95-80-7 [m.chemicalbook.com]
- 2. This compound - Ataman Kimya [atamanchemicals.com]
- 3. Table 1, Properties of this compound - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. This compound | C7H10N2 | CID 7261 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. ICSC 0582 - 2,4-TOLUENEDIAMINE [inchem.org]
- 6. This compound | 95-80-7 [chemicalbook.com]
- 7. 2,4-TOLUENEDIAMINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. This compound - Wikipedia [en.wikipedia.org]
Spectroscopic Profile of 2,4-Diaminotoluene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 2,4-Diaminotoluene (TDA), a compound of significant interest in various chemical and pharmaceutical applications. This document presents an in-depth analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering valuable insights for researchers and professionals in drug development and related fields.
Introduction
This compound, with the chemical formula C₇H₁₀N₂, is an aromatic amine that serves as a crucial intermediate in the synthesis of numerous organic compounds, including dyes and polymers.[1] A thorough understanding of its spectroscopic properties is essential for its identification, characterization, and quality control in various applications. This guide summarizes the key spectroscopic data and provides generalized experimental protocols for obtaining such data.
Spectroscopic Data
The following sections present the available spectroscopic data for this compound in a structured format to facilitate easy reference and comparison.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. The ¹H and ¹³C NMR data for this compound are presented below.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 6.83 | d | 1H | H-6 |
| 6.11 - 5.97 | m | 2H | H-3, H-5 |
| 3.44 | s | 4H | -NH₂ (C2 & C4) |
| 2.03 | s | 3H | -CH₃ |
Solvent: CDCl₃, Frequency: 90 MHz[2]
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| 145.34 | C-2 |
| 145.34 | C-4 |
| 131.06 | C-1 |
| 112.77 | C-6 |
| 102.27 | C-5 |
| 102.27 | C-3 |
| 17.0 (Estimated) | -CH₃ |
Solvent: CDCl₃, Frequency: 25.16 MHz
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. The characteristic IR absorption bands for this compound are summarized below.
Table 3: IR Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3450 - 3300 | Strong, Broad | N-H stretching (primary amine) |
| 3050 - 3000 | Medium | C-H stretching (aromatic) |
| 2950 - 2850 | Medium | C-H stretching (aliphatic -CH₃) |
| 1620 - 1580 | Strong | C=C stretching (aromatic ring) |
| 1650 - 1550 | Strong | N-H bending (primary amine) |
| 1520 - 1480 | Medium | C=C stretching (aromatic ring) |
| 850 - 750 | Strong | C-H out-of-plane bending (aromatic) |
Sample State: KBr disc / Nujol mull / Vapor Phase[3][4]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Table 4: Mass Spectrometry Data for this compound
| m/z | Relative Intensity (%) | Assignment |
| 122 | 100 | [M]⁺ (Molecular ion) |
| 121 | ~80 | [M-H]⁺ |
| 107 | ~20 | [M-CH₃]⁺ |
| 94 | ~15 | [M-NH₂-CH₃]⁺ |
| 77 | ~10 | [C₆H₅]⁺ |
Ionization Method: Electron Ionization (EI)[5]
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data presented above. Specific parameters may need to be optimized based on the instrumentation available.
NMR Spectroscopy
Sample Preparation:
-
Dissolve approximately 5-10 mg of this compound in about 0.7 mL of deuterated chloroform (B151607) (CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Acquisition:
-
Instrument: 90 MHz (or higher) NMR Spectrometer
-
Parameters:
-
Pulse Sequence: Standard single-pulse
-
Number of Scans: 16-64
-
Acquisition Time: 2-4 seconds
-
Relaxation Delay: 1-2 seconds
-
Temperature: 298 K
-
¹³C NMR Acquisition:
-
Instrument: 22.5 MHz (or higher) NMR Spectrometer
-
Parameters:
-
Pulse Sequence: Proton-decoupled
-
Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)
-
Acquisition Time: 1-2 seconds
-
Relaxation Delay: 2-5 seconds
-
Temperature: 298 K
-
IR Spectroscopy
KBr Pellet Method:
-
Grind 1-2 mg of this compound with approximately 100 mg of dry potassium bromide (KBr) using an agate mortar and pestle.
-
Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Acquire the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.
Nujol Mull Method:
-
Grind a small amount of the sample with a drop of Nujol (mineral oil) to form a paste.
-
Spread the mull between two salt plates (e.g., NaCl or KBr).
-
Record the spectrum.
Mass Spectrometry (UPLC-MS/MS)
A detailed method for the analysis of this compound has been described using Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS).[6]
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile).
-
Perform serial dilutions to prepare working standard solutions.
-
For analysis, mix the standard solution with an internal standard and dilute with an appropriate solvent system (e.g., 1% acetic acid in water).
Instrumentation and Conditions:
-
UPLC System: A system capable of high-pressure gradient elution.
-
Column: A suitable reversed-phase column (e.g., C18).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water with a modifier like formic acid.
-
Mass Spectrometer: A tandem mass spectrometer (e.g., triple quadrupole) operated in Multiple Reaction Monitoring (MRM) mode.
-
Ionization Source: Electrospray Ionization (ESI) in positive mode.
Interpretation of Spectra
The spectroscopic data is consistent with the known structure of this compound.
-
¹H NMR: The aromatic protons appear as a doublet and a multiplet, consistent with the substitution pattern. The two amine groups and the methyl group appear as singlets, with the amine protons being exchangeable and potentially broad.
-
¹³C NMR: The spectrum shows five distinct signals for the aromatic carbons, as expected from the symmetry of the molecule, and one signal for the methyl carbon. The carbons attached to the electron-donating amino groups are shielded and appear at higher fields.
-
IR: The spectrum is dominated by the characteristic strong, broad N-H stretching bands of the primary amine groups. The aromatic C-H and C=C stretching bands, along with the aliphatic C-H stretching of the methyl group, are also clearly visible.
-
MS: The molecular ion peak at m/z 122 corresponds to the molecular weight of this compound. The fragmentation pattern, including the loss of a hydrogen atom and a methyl group, is consistent with the structure of an aromatic amine.
Workflow for Spectroscopic Analysis
The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: General workflow for the spectroscopic analysis of a chemical compound.
This guide provides a foundational understanding of the spectroscopic characteristics of this compound. For more specific applications, further experimental validation and data analysis are recommended.
References
An In-Depth Technical Guide to the Early Discovery and Historical Studies of 2,4-Diaminotoluene
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,4-Diaminotoluene (TDA), a key industrial chemical, has a rich history deeply intertwined with the rise of the synthetic dye industry in the 19th century. This technical guide provides a comprehensive overview of its early discovery, tracing back to the pioneering work of August Wilhelm von Hofmann. We delve into the initial synthesis of TDA, presenting the historical experimental protocols and the evolution of its production. This document summarizes the quantitative data from early studies, outlines detailed methodologies for key experiments, and visualizes the foundational chemical transformations.
Early Discovery and Historical Context
The discovery of this compound is rooted in the burgeoning field of coal tar chemistry in the mid-1800s. The burgeoning textile industry's demand for new and vibrant colorants spurred intensive research into the derivatives of aromatic compounds found in coal tar.
Initial research points towards the German chemist August Wilhelm von Hofmann as a central figure in the early history of this compound. His extensive work on the derivatives of aniline (B41778) and toluene (B28343) laid the groundwork for the synthesis and identification of a vast array of new aromatic amines. While a definitive, singular "discovery" paper is not readily apparent, a reference in the authoritative "Jahresbericht über die Fortschritte der reinen, pharmaceutischen und technischen Chemie, Physik, Mineralogie und Geologie" from 1861 pinpoints Hofmann's early work with this compound. This places the initial synthesis of this compound firmly in the era of foundational discoveries in organic chemistry.
The primary application driving the initial interest in this compound was its potential as a precursor for azo dyes. The reaction of aromatic amines with nitrous acid to form diazonium salts, a reaction pioneered by Peter Griess in 1858, opened up a vast new field of synthetic chemistry. These diazonium salts could then be coupled with other aromatic compounds to produce intensely colored azo dyes. This compound, with its two amino groups, proved to be a versatile building block in the creation of a variety of dyes for textiles, leather, and other materials.[1][2] Commercial production of this compound in the United States is documented to have begun in 1919.[1]
Beyond the dye industry, the most significant modern application of this compound has been as a key intermediate in the production of 2,4-toluene diisocyanate (TDI), a monomer used in the manufacture of polyurethanes.[3][4]
Historical Synthesis of this compound
The earliest and most common method for the preparation of this compound was the reduction of its nitro precursor, 2,4-dinitrotoluene (B133949).
Foundational Synthesis: Reduction of 2,4-Dinitrotoluene
The initial synthesis of this compound involved the chemical reduction of 2,4-dinitrotoluene. Over the years, several reducing agents and conditions were employed.
Early Experimental Protocols:
While the full text of Hofmann's 1861 publication remains elusive in readily available digital archives, subsequent and well-documented historical methods provide a clear picture of the early synthetic approaches. A prevalent method in the late 19th and early 20th centuries was the use of a metal and an acid.
One of the most well-documented early laboratory-scale syntheses is the reduction of 2,4-dinitrotoluene using iron filings and acetic acid or hydrochloric acid .[5] Another common method involved the use of tin and hydrochloric acid .[5]
A Representative Historical Experimental Protocol (Iron and Acid Reduction):
The following protocol is a composite representation based on established early 20th-century laboratory practices for the reduction of nitroarenes.
Objective: To synthesize this compound from 2,4-dinitrotoluene via reduction with iron and hydrochloric acid.
Materials:
-
2,4-Dinitrotoluene
-
Iron filings (fine)
-
Concentrated Hydrochloric Acid
-
Ethanol (for recrystallization)
-
Sodium Carbonate or Sodium Hydroxide (B78521) solution (for neutralization)
-
Water
-
Reaction flask with reflux condenser
-
Heating mantle or water bath
-
Stirring apparatus
-
Filtration apparatus (e.g., Büchner funnel)
-
Crystallization dish
Methodology:
-
A mixture of 2,4-dinitrotoluene and a significant excess of iron filings is placed in a round-bottom flask equipped with a reflux condenser.
-
A small amount of water and a portion of concentrated hydrochloric acid are added to initiate the reaction.
-
The mixture is heated, and the remaining hydrochloric acid is added portion-wise to maintain a steady reaction rate, observed by the evolution of heat and gas.
-
After the addition of acid is complete, the reaction mixture is refluxed for several hours until the reduction is complete.
-
The hot reaction mixture is then made basic by the addition of a sodium carbonate or sodium hydroxide solution to precipitate iron hydroxides.
-
The this compound is then isolated from the iron sludge, typically by steam distillation or solvent extraction.
-
The crude product is purified by recrystallization from hot water or ethanol.
Stoichiometry of the Reduction Reaction:
Caption: Stoichiometry of 2,4-dinitrotoluene reduction.
Catalytic Hydrogenation
With advancements in chemical technology, catalytic hydrogenation emerged as a more efficient and cleaner method for the production of this compound, particularly on an industrial scale. This method involves the reaction of 2,4-dinitrotoluene with hydrogen gas in the presence of a metal catalyst.
Common Catalysts:
-
Raney Nickel
-
Palladium on Carbon (Pd/C)
-
Platinum-based catalysts
General Experimental Workflow for Catalytic Hydrogenation:
Caption: Catalytic hydrogenation workflow for TDA synthesis.
Quantitative Data from Historical Studies
Quantitative data from the earliest syntheses are often not as precise as modern measurements. However, key physical properties were determined and reported.
Table 1: Physical Properties of this compound from Historical and Modern Sources
| Property | Historical Reported Value (circa early 20th Century) | Modern Reported Value |
| Melting Point | 98-99 °C[5] | 97-99 °C[3] |
| Boiling Point | Not consistently reported in early sources | 283-285 °C[3] |
| Appearance | Colorless to yellowish needles or crystals | Colorless to brown crystalline solid[1] |
| Solubility | Soluble in hot water, alcohol, and ether | Slightly soluble in water; soluble in ethanol, ether, and benzene[1] |
Table 2: Representative Yields from Historical Synthesis Methods
| Reduction Method | Reducing Agents | Reported Yield | Reference |
| Metal/Acid Reduction | Iron and Hydrochloric Acid in Ethanol | 74% (from dinitrotoluene) | Organic Syntheses, Coll. Vol. 2, p.160 (1943) |
| Catalytic Hydrogenation | Raney Nickel | High yields (typically >90%) | General knowledge from multiple sources |
Early Applications in the Dye Industry
The primary impetus for the early study of this compound was its utility in the synthesis of azo dyes. The two amino groups offered multiple possibilities for diazotization and coupling reactions, leading to a range of colors.
Signaling Pathway for Azo Dye Synthesis from this compound:
Caption: Azo dye synthesis pathway from this compound.
Conclusion
The early history of this compound is a compelling example of how industrial needs, in this case, the demand for synthetic dyes, drove fundamental research in organic chemistry. From its initial synthesis in the mid-19th century, likely by A.W. von Hofmann, through the development of various reduction methods, TDA has become a cornerstone of the chemical industry. The foundational studies and experimental protocols established over a century ago laid the groundwork for the large-scale, efficient production methods used today, highlighting the enduring legacy of these early pioneers in chemical synthesis.
References
2,4-Diaminotoluene: A Comprehensive Technical Guide on its Role as a Metabolite
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Diaminotoluene (B122806) (TDA), a key industrial chemical primarily used in the synthesis of toluene (B28343) diisocyanate (TDI) for polyurethane production, is also a significant metabolite of the environmental pollutant and carcinogen 2,4-dinitrotoluene (B133949) (2,4-DNT).[1][2] Understanding the metabolic pathways, toxicological profile, and analytical methodologies for TDA is crucial for researchers in toxicology, drug development, and environmental science. This technical guide provides an in-depth overview of TDA as a metabolite, focusing on its formation, subsequent metabolic fate, genotoxicity, and the experimental protocols for its analysis.
Metabolic Formation and Pathways
This compound is primarily formed in biological systems through the reduction of 2,4-dinitrotoluene (2,4-DNT). This metabolic process involves the sequential reduction of the two nitro groups to amino groups. The intestinal microflora plays a significant role in this reductive metabolism.[3]
Once formed, TDA undergoes further metabolism, primarily through two key pathways:
-
N-acetylation: TDA is acetylated by N-acetyltransferases (NATs), with a preference for the para-amino group. This results in the formation of 4-acetylamino-2-aminotoluene and subsequently 2,4-diacetylaminotoluene.[4] Species-specific differences in N-acetyltransferase activity have been observed.[4]
-
Ring Hydroxylation: Cytochrome P450 enzymes can hydroxylate the aromatic ring of TDA, leading to the formation of hydroxylated metabolites.
A major urinary metabolite of TDA is 2,4-diamino-5-hydroxytoluene.[5]
Metabolic Pathway of 2,4-Dinitrotoluene to this compound and its Subsequent Metabolism
Caption: Metabolic conversion of 2,4-Dinitrotoluene to this compound and its primary metabolic fates.
Genotoxicity and Carcinogenicity
This compound is classified as a probable human carcinogen by the U.S. Environmental Protection Agency (EPA) and is reasonably anticipated to be a human carcinogen by the National Toxicology Program.[6][7] Its carcinogenicity is primarily attributed to its genotoxic effects, which involve the formation of DNA adducts.
The metabolic activation of TDA is a prerequisite for its covalent binding to DNA. Studies have shown that the para-amino group is predominantly involved in this metabolic activation.[8] The formation of TDA-DNA adducts has been demonstrated in vivo in various organs, with the liver and mammary gland, the primary targets for TDA-induced carcinogenesis, exhibiting higher levels of adducts.[6]
Signaling Pathway of TDA-Induced Genotoxicity
Caption: Proposed signaling pathway for this compound-induced genotoxicity leading to cancer.
Quantitative Data
Toxicological Data for this compound
| Parameter | Species | Route | Value | Reference(s) |
| LD50 | Rat (female) | Oral | 73 mg/kg bw | [9] |
| Rat (male) | Oral | 136 mg/kg bw | [9] | |
| Rat | Dermal | 1200 mg/kg bw | [9] | |
| Rabbit | Dermal | 650 mg/kg | [8] | |
| Mouse | Intraperitoneal | 480 mg/kg | [10] | |
| TD50 | Rat | Oral | 4.42 mg/kg/day | [11][12] |
| Mouse | Oral | - | [11][12] | |
| NOAEL | Rat (developmental) | Oral | 50 mg/kg/day | [13] |
| LOAEL | Rat (carcinogenicity) | Oral | 5.9 mg/kg bw/day | [9] |
Analytical Data for this compound
| Analytical Method | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference(s) |
| GC-MS | Urine | 0.44 ng/mL | 1.47 ng/mL | [14] |
| GC-MS | Packaging Film Leachate | 0.2 µg/L | 0.6 µg/L | [15] |
| UPLC-MS/MS | Gloves | 2.83 ng/mL | 9.42 ng/mL | [16] |
Experimental Protocols
Determination of this compound in Urine by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is a summary of the methodology described in the cited literature.[3][14]
a. Sample Preparation:
-
To 1 mL of urine, add an internal standard and 0.5 mL of concentrated hydrochloric acid.
-
Heat the sample at 100°C for 2 hours for acid hydrolysis to release conjugated TDA.
-
Cool the sample and adjust the pH to >10 with sodium hydroxide.
-
Extract the TDA with an organic solvent such as dichloromethane (B109758) or toluene (3 x 5 mL).
-
Combine the organic extracts and evaporate to dryness under a gentle stream of nitrogen.
b. Derivatization:
-
Reconstitute the dried extract in a suitable solvent (e.g., 100 µL of ethyl acetate).
-
Add a derivatizing agent, such as heptafluorobutyric anhydride (B1165640) (HFBA), and incubate at 60°C for 30 minutes.
-
Evaporate the excess derivatizing agent and solvent.
-
Reconstitute the derivatized sample in a suitable solvent for GC-MS analysis.
c. GC-MS Analysis:
-
Gas Chromatograph: Equipped with a capillary column suitable for amine analysis (e.g., DB-5ms).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: An initial temperature of 60°C, ramped to 280°C.
-
Mass Spectrometer: Operated in selected ion monitoring (SIM) mode for quantification of the characteristic ions of the derivatized TDA.
³²P-Postlabelling Assay for TDA-DNA Adducts
This protocol is a generalized procedure based on the principles of the ³²P-postlabelling assay.[17]
a. DNA Isolation and Digestion:
-
Isolate high molecular weight DNA from tissues or cells of interest.
-
Digest 2-10 µg of DNA to deoxyribonucleoside 3'-monophosphates using micrococcal nuclease and spleen phosphodiesterase.
b. Adduct Enrichment (Optional but Recommended):
-
Enrich the adducted nucleotides by either nuclease P1 digestion (which dephosphorylates normal nucleotides but not bulky adducts) or by butanol extraction.
c. ³²P-Labeling:
-
Label the 5'-hydroxyl group of the adducted nucleotides with ³²P from [γ-³²P]ATP using T4 polynucleotide kinase.
d. Chromatographic Separation:
-
Separate the ³²P-labeled adducted nucleotides by multidimensional thin-layer chromatography (TLC) on polyethyleneimine (PEI)-cellulose plates using a series of different solvent systems.
e. Detection and Quantification:
-
Visualize the separated adducts by autoradiography.
-
Quantify the level of DNA adducts by scintillation counting or phosphorimaging of the excised adduct spots from the TLC plate. The relative adduct labeling (RAL) is calculated as the ratio of cpm in adducted nucleotides to cpm in total nucleotides.
Experimental Workflow for TDA Analysis
Caption: A generalized experimental workflow for the quantitative analysis of this compound in biological samples.
Conclusion
This compound, as a metabolite of 2,4-dinitrotoluene, poses a significant health risk due to its genotoxic and carcinogenic properties. A thorough understanding of its metabolic activation, formation of DNA adducts, and the subsequent cellular responses is essential for assessing its toxicological impact. The analytical methods outlined in this guide provide robust and sensitive means for the biomonitoring of TDA exposure. For professionals in drug development, the metabolic pathways and toxicological profile of TDA serve as an important case study for the evaluation of aromatic amine-containing drug candidates. Further research into the specific signaling pathways perturbed by TDA will provide a more complete picture of its mechanism of action and may reveal potential targets for intervention.
References
- 1. atsdr.cdc.gov [atsdr.cdc.gov]
- 2. researchgate.net [researchgate.net]
- 3. Carcinogenicity and chronic toxicity of 2,4-toluenediamine in F344 rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Covalent binding of 2,4-diaminoanisole and this compound in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pyrimethamine (2,4-diamino-5-p-chlorophenyl-6-ethylpyrimidine) induces apoptosis of freshly isolated human T lymphocytes, bypassing CD95/Fas molecule but involving its intrinsic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. epa.gov [epa.gov]
- 7. This compound - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. fishersci.com [fishersci.com]
- 9. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 10. This compound | C7H10N2 | CID 7261 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. This compound: Carcinogenic Potency Database [files.toxplanet.com]
- 12. files.toxplanet.com [files.toxplanet.com]
- 13. hhpprtv.ornl.gov [hhpprtv.ornl.gov]
- 14. Natural products targeting the p53-MDM2 pathway and mutant p53: Recent advances and implications in cancer medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound - Wikipedia [en.wikipedia.org]
- 16. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 17. Genotoxic and non-genotoxic activities of 2,4- and 2,6-diaminotoluene, as evaluated in Fischer-344 rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Isomers of Diaminotoluene: Properties, Protocols, and Basic Differences
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diaminotoluene (TDA), a methylated benzenediamine with the chemical formula C₇H₁₀N₂, exists as six distinct isomers determined by the substitution pattern of the two amino groups and one methyl group on the benzene (B151609) ring. These isomers, while structurally similar, exhibit significant differences in their physicochemical properties and reactivity, which in turn dictate their industrial applications and toxicological profiles. This technical guide provides a comprehensive overview of the six TDA isomers, focusing on their fundamental differences, experimental protocols for their characterization, and the underlying chemical principles that govern their behavior. The primary isomers discussed are 2,3-diaminotoluene, 2,4-diaminotoluene, 2,5-diaminotoluene, 2,6-diaminotoluene, 3,4-diaminotoluene, and 3,5-diaminotoluene.
The most commercially significant isomers are 2,4-TDA and 2,6-TDA, which are primarily used as precursors in the production of toluene (B28343) diisocyanate (TDI), a key component in the manufacturing of polyurethanes.[1][2] Other isomers find applications as intermediates in the synthesis of dyes, corrosion inhibitors, rubber antioxidants, and as curing agents for epoxy resins.[3]
Physicochemical Properties of Diaminotoluene Isomers
The spatial arrangement of the amino and methyl groups on the benzene ring directly influences the physical and chemical properties of the TDA isomers. These differences are critical for their separation, purification, and application. The key physicochemical properties are summarized in the tables below.
Physical Properties
The melting and boiling points of the diaminotoluene isomers are distinct, reflecting the differences in their molecular symmetry and intermolecular forces.
| Isomer | IUPAC Name | CAS Number | Melting Point (°C) | Boiling Point (°C) |
| 2,3-Diaminotoluene | 3-Methylbenzene-1,2-diamine | 2687-25-4 | 59-65[4] | 255[3] |
| This compound | 4-Methylbenzene-1,3-diamine | 95-80-7 | 97-99[1] | 283-285[1] |
| 2,5-Diaminotoluene | 2-Methylbenzene-1,4-diamine | 95-70-5 | 64[5] | 273[5] |
| 2,6-Diaminotoluene | 2-Methylbenzene-1,3-diamine | 823-40-5 | 104-106[2] | 289[2] |
| 3,4-Diaminotoluene | 4-Methylbenzene-1,2-diamine | 496-72-0 | 88.5[3] | 265[3] |
| 3,5-Diaminotoluene | 5-Methylbenzene-1,3-diamine | 108-71-4 | 98.1[6] | 284[6] |
Basicity and Solubility
The basicity of the amino groups, represented by the pKa of the conjugate acid, is a crucial parameter that affects the reactivity and solubility of the TDA isomers. The solubility in water is also a key property for handling and environmental considerations.
| Isomer | pKa (Conjugate Acid) | Water Solubility (g/L) |
| 2,3-Diaminotoluene | 4.91 (estimated)[7] | Soluble[3] |
| This compound | 5.35[8] | 35 (at 20°C) |
| 2,5-Diaminotoluene | 5.98 (predicted)[5] | 500 (at 20°C)[5] |
| 2,6-Diaminotoluene | 4.69[8] | 60 (at 15°C)[9] |
| 3,4-Diaminotoluene | Not readily available | Soluble[10] |
| 3,5-Diaminotoluene | Not readily available | Very soluble[1] |
Note: pKa values can vary depending on the experimental conditions. The values presented are for comparative purposes.
Basic Differences and Structure-Reactivity Relationships
The differences in the basicity of the diaminotoluene isomers can be explained by a combination of electronic and steric effects of the substituents on the aromatic ring.
Electronic Effects:
-
Amino Groups (-NH₂): These are strong activating groups that donate electron density to the aromatic ring through resonance (+R effect), increasing the electron density on the nitrogen atoms and thus their basicity.
-
Methyl Group (-CH₃): This is a weak activating group that donates electron density through an inductive effect (+I effect), which also tends to increase basicity.
Steric Effects:
-
Steric Hindrance: When the amino groups are ortho to the methyl group or to each other, steric hindrance can affect the planarity of the amino group with the benzene ring, potentially reducing the resonance effect.[11] It can also hinder the approach of a proton to the nitrogen atom, thereby decreasing basicity.
Isomer-Specific Analysis:
-
2,3-Diaminotoluene: The two amino groups are ortho to each other, leading to some steric hindrance. The methyl group is ortho to one amino group and meta to the other.
-
This compound: The amino groups are meta to each other. The methyl group is ortho to one amino group and para to the other, allowing for effective electron donation from both the methyl and the para-amino group to the other amino group, contributing to its relatively high basicity.
-
2,5-Diaminotoluene: The amino groups are para to each other. The methyl group is ortho to one amino group and meta to the other. The para arrangement of the amino groups allows for strong resonance effects.
-
2,6-Diaminotoluene: Both amino groups are ortho to the bulky methyl group, leading to significant steric hindrance. This steric inhibition of resonance and hindrance to protonation likely contributes to its lower basicity compared to the 2,4-isomer.[11]
-
3,4-Diaminotoluene: The amino groups are ortho to each other. The methyl group is meta to one amino group and para to the other.
-
3,5-Diaminotoluene: The amino groups are meta to each other, and both are meta to the methyl group. This symmetrical arrangement minimizes steric hindrance between the substituents.
The interplay of these effects results in the observed differences in pKa values and, consequently, their reactivity in chemical syntheses. For instance, the difference in reactivity between 2,4-TDA and 2,6-TDA is exploited in the production of TDI, where the two isocyanate groups formed have different reactivities.
Industrial Production and Separation Workflow
The industrial production of diaminotoluenes typically involves the catalytic hydrogenation of dinitrotoluenes (DNT).[1] The crude product is a mixture of isomers, which then needs to be separated to obtain the desired pure isomers.
The separation of the meta-isomers (2,4- and 2,6-TDA) from the ortho-isomers (2,3- and 3,4-TDA) is typically achieved through fractional distillation, exploiting their different boiling points.[12] Further separation of the individual meta- and ortho-isomers can be accomplished through crystallization processes.
Experimental Protocols
Accurate determination of the physicochemical properties of diaminotoluene isomers is essential for quality control and research purposes. The following are detailed methodologies for key experiments.
Determination of Melting Point
Principle: The melting point of a solid is the temperature at which it transitions from a solid to a liquid phase. For a pure crystalline substance, this transition occurs over a narrow temperature range.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
Spatula
-
Mortar and pestle (if the sample is not a fine powder)
Procedure:
-
Ensure the diaminotoluene isomer sample is dry and finely powdered. If necessary, grind the crystals using a mortar and pestle.
-
Pack the capillary tube with the sample to a height of 2-3 mm by tapping the sealed end on a hard surface.
-
Place the packed capillary tube into the heating block of the melting point apparatus.
-
Set the heating rate to a rapid setting to quickly approach the expected melting point.
-
Once the temperature is within 15-20°C of the expected melting point, reduce the heating rate to 1-2°C per minute to ensure accurate measurement.
-
Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂).
-
The melting point is reported as the range T₁ - T₂.
Determination of Boiling Point (Micro Method)
Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure. For small sample volumes, a micro boiling point determination method is suitable.
Apparatus:
-
Thiele tube or a small beaker with heating oil (e.g., mineral oil)
-
Thermometer
-
Small test tube (e.g., 75 x 10 mm)
-
Capillary tube (sealed at one end)
-
Heating source (e.g., Bunsen burner or heating mantle)
-
Clamp and stand
Procedure:
-
Place a small amount (0.5-1 mL) of the liquid diaminotoluene isomer (if liquid at room temperature) or molten isomer into the small test tube.
-
Invert a capillary tube (sealed end up) and place it inside the test tube containing the sample.
-
Attach the test tube to the thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.
-
Clamp the assembly in a Thiele tube or suspend it in a beaker of heating oil. The heat source should be positioned to heat the side arm of the Thiele tube or the side of the beaker to promote convection.
-
Heat the oil bath gently. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
-
Continue heating until a rapid and continuous stream of bubbles is observed.
-
Turn off the heat and allow the apparatus to cool slowly.
-
Observe the point at which the bubbling stops and the liquid just begins to enter the capillary tube. The temperature at this point is the boiling point of the sample.
Determination of pKa by Potentiometric Titration
Principle: The pKa of a weak base is determined by titrating it with a strong acid and monitoring the pH change. The pKa corresponds to the pH at the half-equivalence point.
Apparatus:
-
pH meter with a combination pH electrode
-
Burette
-
Magnetic stirrer and stir bar
-
Beaker
-
Standardized strong acid solution (e.g., 0.1 M HCl)
-
Analytical balance
Procedure:
-
Calibrate the pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).[3]
-
Accurately weigh a known amount of the diaminotoluene isomer and dissolve it in a suitable solvent (e.g., a mixture of water and a co-solvent like ethanol (B145695) if the isomer has low water solubility) to create a solution of known concentration (e.g., 0.01 M).
-
Place the beaker with the diaminotoluene solution on the magnetic stirrer and immerse the pH electrode and the tip of the burette into the solution.
-
Record the initial pH of the solution.
-
Begin the titration by adding small, known volumes of the standardized HCl solution from the burette.
-
After each addition, allow the pH reading to stabilize and record the pH and the total volume of titrant added.
-
Continue the titration well past the equivalence point (the point of the steepest pH change).
-
Plot a graph of pH (y-axis) versus the volume of HCl added (x-axis).
-
Determine the equivalence point volume (Veq) from the inflection point of the titration curve (or by using the first or second derivative of the curve).
-
The half-equivalence point is at Veq/2. The pH of the solution at this volume is equal to the pKa of the conjugate acid of the diaminotoluene isomer.
Conclusion
The six isomers of diaminotoluene, while sharing the same molecular formula, are distinct chemical entities with unique physicochemical properties. The differences in melting point, boiling point, solubility, and basicity are a direct consequence of the varied substitution patterns on the benzene ring, which influence intermolecular forces, molecular symmetry, and electronic and steric effects. A thorough understanding of these differences is paramount for researchers and professionals in chemical synthesis, materials science, and drug development for the effective and safe handling, separation, and application of these important industrial chemicals. The experimental protocols provided in this guide offer a framework for the accurate characterization of these isomers, ensuring reliable data for research and development activities.
References
- 1. 3,5-Diaminotoluene | C7H10N2 | CID 7951 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2,6-Diaminotoluene CAS#: 823-40-5 [m.chemicalbook.com]
- 3. creative-bioarray.com [creative-bioarray.com]
- 4. 2,3-ジアミノトルエン 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. 2,5-Diaminotoluene | 95-70-5 [chemicalbook.com]
- 6. 3,5-Diaminotoluene|lookchem [lookchem.com]
- 7. 2,3-Diaminotoluene | C7H10N2 | CID 17593 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. pharesst.irsst.qc.ca [pharesst.irsst.qc.ca]
- 9. 2,6-DIAMINO TOLUENE [chembk.com]
- 10. 3,4-Diaminotoluene | C7H10N2 | CID 10332 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 13C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines [mdpi.com]
- 12. 2,3-DIAMINOTOLUENE | 2687-25-4 [chemicalbook.com]
2,4-Diaminotoluene: A Comprehensive Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Diaminotoluene (B122806) (2,4-TDA) is an aromatic organic compound with the chemical formula C₇H₁₀N₂.[1][2][3] It is one of six possible isomers of diaminotoluene. This white to yellowish-tan crystalline solid is a crucial intermediate in the chemical industry, primarily recognized for its role in the production of toluene (B28343) diisocyanate (TDI), a key component in the manufacture of polyurethanes.[1][2] Beyond this primary application, 2,4-TDA is also utilized in the synthesis of various dyes and has been investigated for its biological and toxicological properties. This guide provides an in-depth technical overview of its molecular structure, chemical properties, synthesis, and biological interactions.
Molecular Structure and Formula
The molecular structure of this compound consists of a toluene backbone (a benzene (B151609) ring substituted with a methyl group) with two amino (-NH₂) groups attached at positions 2 and 4 of the aromatic ring. Its IUPAC name is 4-methylbenzene-1,3-diamine.[1][3]
Caption: Molecular structure of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₇H₁₀N₂ | [1][3][4] |
| Molecular Weight | 122.17 g/mol | [1][4][5] |
| Appearance | White to gray or brown crystalline solid | [1][2][5] |
| Melting Point | 97-99 °C | [1][5] |
| Boiling Point | 283-285 °C | [1] |
| Density | 1.521 g/cm³ | [1] |
| Solubility | Soluble in water, alcohol, and ether. | [2][4] |
| CAS Number | 95-80-7 | [1][5] |
| IUPAC Name | 4-methylbenzene-1,3-diamine | [1][3] |
Synthesis of this compound
The primary industrial and laboratory method for the synthesis of this compound is the catalytic hydrogenation of 2,4-dinitrotoluene (B133949).[1][2][4] A common laboratory-scale procedure involves the reduction of 2,4-dinitrotoluene using iron powder in an acidic medium.
Experimental Protocol: Laboratory Synthesis
Materials:
-
2,4-Dinitrotoluene
-
Iron powder
-
50% Ethyl alcohol
-
Concentrated Hydrochloric acid
-
95% Ethyl alcohol
-
6 N Sulfuric acid
-
Saturated Sodium hydroxide (B78521) solution
Procedure:
-
In a 500-mL three-necked flask equipped with a reflux condenser and a mechanical stirrer, combine 45.5 g (0.25 mole) of 2,4-dinitrotoluene, 85 g (1.5 moles) of iron powder, and 100 mL of 50% (by weight) ethyl alcohol.[6]
-
Heat the mixture to boiling on a water bath and initiate stirring.[6]
-
Slowly add a solution of 5.2 mL (0.06 mole) of concentrated hydrochloric acid in 25 mL of 50% (by weight) ethyl alcohol.[6]
-
After the addition is complete, continue to reflux the mixture for two hours.[6]
-
While the mixture is still hot, filter to remove the iron. Rinse the reaction flask with two 50-mL portions of 95% ethyl alcohol and use this alcohol to wash the iron residue.[6]
-
To the filtrate, add 84 mL of 6 N sulfuric acid to precipitate the normal sulfate (B86663) of this compound.[6]
-
Cool the mixture to 25°C and collect the precipitate by suction filtration.[6]
-
Wash the product with two 25-mL portions of 95% ethyl alcohol and dry to a constant weight at 110°C.[6]
-
To obtain the free base, dissolve 20 g of the this compound sulfate in 200 mL of water at 60°C. Cool the solution to 40°C and make it alkaline to litmus (B1172312) with a saturated sodium hydroxide solution.[6]
-
The free this compound can then be extracted or isolated according to standard laboratory procedures.
Caption: Workflow for the laboratory synthesis of this compound.
Major Applications
The predominant industrial application of this compound is as a chemical intermediate in the production of toluene diisocyanate (TDI). TDI is a monomer used to manufacture flexible polyurethane foams, which are widely used in furniture, bedding, and automotive seating.[1][2] Additionally, 2,4-TDA serves as a precursor in the synthesis of various dyes for textiles, leather, and furs.[2] It has also been used in the production of impact resins, antioxidants, and as a photographic developer.[4]
Toxicology and Metabolism
This compound is classified as a substance that may be carcinogenic to humans and should be handled with extreme caution.[7][8] Exposure can cause skin and eye irritation, and high levels of exposure can lead to methemoglobinemia, a condition where the blood's ability to carry oxygen is reduced.[7]
The metabolism of this compound in the body is a critical area of study for understanding its toxicity. A primary metabolic pathway is N-acetylation, where an acetyl group is added to one of the amino groups.[9] This process is catalyzed by N-acetyltransferase enzymes. The resulting mono-N-acetylated derivative, N-(3-amino-4-methyl-phenyl)acetamide, is a major metabolite.[9] Further metabolism can involve hydroxylation of the aromatic ring.[10]
Caption: Simplified metabolic pathway of this compound.
Spectroscopic Data
Spectroscopic analysis is essential for the identification and characterization of this compound.
-
¹H NMR Spectroscopy: The proton NMR spectrum of this compound typically shows signals corresponding to the aromatic protons, the methyl protons, and the amine protons. The chemical shifts and splitting patterns are characteristic of the substitution pattern on the benzene ring.[11]
-
Infrared (IR) Spectroscopy: The IR spectrum of this compound exhibits characteristic absorption bands for the N-H stretching of the primary amine groups, C-H stretching of the aromatic ring and the methyl group, and C=C stretching of the aromatic ring.[12]
This technical guide provides a foundational understanding of this compound for professionals in research and development. Further investigation into its specific applications and biological interactions is encouraged for a more comprehensive knowledge base.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound - Ataman Kimya [atamanchemicals.com]
- 3. This compound | C7H10N2 | CID 7261 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 95-80-7 [chemicalbook.com]
- 5. chemimpex.com [chemimpex.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. nj.gov [nj.gov]
- 8. This compound - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Biotransformation of 2,4-toluenediamine in human skin and reconstructed tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. This compound(95-80-7) 1H NMR spectrum [chemicalbook.com]
- 12. This compound(95-80-7) IR Spectrum [chemicalbook.com]
Navigating the Risks: A Technical Health and Safety Guide to 2,4-Diaminotoluene for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides critical health and safety information for handling 2,4-Diaminotoluene (B122806) (2,4-DAT), a compound demanding rigorous safety protocols due to its significant health hazards. This document is intended for use by trained professionals in a laboratory or industrial setting.
Chemical and Physical Properties
This compound is a light-brown, crystalline solid. Key physical and chemical properties are summarized in the table below.[1]
| Property | Value |
| CAS Number | 95-80-7[2] |
| Molecular Formula | C₇H₁₀N₂[2] |
| Molecular Weight | 122.17 g/mol [1] |
| Melting Point | 99 °C[1] |
| Boiling Point | 292 °C[1] |
| Water Solubility | 7.74 g/L at 25°C[1] |
| Appearance | Colorless to brown, needle-shaped crystals or powder.[1] |
Toxicological Profile
This compound is classified as a probable human carcinogen and exhibits significant acute and chronic toxicity.[1] Exposure can occur through inhalation, skin absorption, and ingestion.[1]
Acute Toxicity
Acute exposure to high levels of this compound can lead to severe skin and eye irritation, with the potential for permanent eye damage.[3] Inhalation can irritate the respiratory tract. Systemic effects of high-level exposure include methemoglobinemia, which impairs the blood's ability to carry oxygen, leading to symptoms such as headache, dizziness, cyanosis (bluish skin), and in severe cases, respiratory distress and death.
| Route | Species | LD₅₀ |
| Oral | Rat | 270-300 mg/kg |
| Dermal | Rat | 1200 mg/kg |
Chronic Toxicity and Carcinogenicity
This compound is reasonably anticipated to be a human carcinogen based on sufficient evidence from animal studies.[1] The International Agency for Research on Cancer (IARC) has classified it as a Group 2B carcinogen, meaning it is possibly carcinogenic to humans.
Long-term exposure has been shown to cause tumors in multiple organs in animal studies. Dietary administration in F344 rats resulted in an increased incidence of hepatocellular carcinomas and neoplastic nodules in both sexes, as well as mammary gland tumors in females.[4][5] In female B6C3F1 mice, it induced hepatocellular carcinomas.[4][5] Subcutaneous injection in rats led to the development of sarcomas at the injection site.[1]
Genotoxicity and Mutagenicity
This compound is genotoxic, meaning it can damage DNA. It has tested positive in various in vitro and in vivo mutagenicity assays. The compound induces DNA adducts, micronucleus formation, and unscheduled DNA synthesis.[6] Its mutagenic properties are a key factor in its carcinogenicity.
Experimental Protocols
Detailed methodologies for key toxicological assays are outlined below. These protocols are summaries and should be supplemented with institution-specific standard operating procedures.
Carcinogenicity Bioassay (NTP TR-162)
This protocol is based on the National Toxicology Program's bioassay of this compound.[4][5]
-
Test Animals: F344 rats and B6C3F1 mice, 50 of each sex per group.
-
Administration: this compound was administered in the feed.
-
Dosage (Rats): Initial doses were 125 or 250 ppm for 40 weeks. Due to toxicity (body weight depression), doses were reduced to 50 and 100 ppm, respectively, for the remainder of the study (up to 103 weeks for the low-dose group).[5]
-
Dosage (Mice): Doses were 100 or 200 ppm for 101 weeks.[5]
-
Control Group: Matched control groups of 20 untreated animals of each sex were used.[5]
-
Observations: Animals were observed twice daily for mortality and morbidity. Body weights were recorded weekly for the first 12 weeks and then monthly.
-
Pathology: A complete necropsy was performed on all animals. All organs and tissues were examined for gross lesions. Microscopic examination of all major tissues and organs, as well as any gross lesions, was conducted.
Acute Dermal Toxicity (Based on OECD 402)
This protocol is a summary of the OECD 402 guideline for acute dermal toxicity testing.[7][8]
-
Test Animals: Adult rats, rabbits, or guinea pigs. At least 5 animals of a single sex per dose group.[8]
-
Preparation: Approximately 24 hours before the test, the fur is removed from the dorsal area of the trunk of the test animals.
-
Application: The test substance is applied uniformly over an area that is approximately 10% of the total body surface area. The area is then covered with a porous gauze dressing.[9]
-
Observation Period: Animals are observed for mortality and clinical signs of toxicity for at least 14 days.[8] Observations are made frequently on the first day and at least once daily thereafter. Body weight is recorded weekly.
-
Necropsy: All animals (those that die during the test and survivors at the end of the observation period) are subjected to a gross necropsy.
Bacterial Reverse Mutation Assay (Ames Test)
This is a generalized protocol for the Ames test.[10][11]
-
Test Strains: Salmonella typhimurium strains TA98, TA100, TA1535, and TA1537, and Escherichia coli strain WP2 uvrA are commonly used.
-
Metabolic Activation: The assay is performed both with and without a mammalian metabolic activation system (S9 mix), typically derived from the liver of rats pre-treated with an enzyme inducer.
-
Procedure (Plate Incorporation Method):
-
To a test tube containing molten top agar (B569324), add the test substance at various concentrations, the bacterial tester strain, and either S9 mix or a buffer.
-
The mixture is poured onto a minimal glucose agar plate.
-
Plates are incubated at 37°C for 48-72 hours.[3]
-
-
Data Analysis: The number of revertant colonies (colonies that have regained the ability to grow in the absence of histidine or tryptophan) is counted. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies.
In Vivo Micronucleus Assay
This protocol provides a general overview of the in vivo micronucleus test in rodents.[12][13]
-
Test Animals: Typically mice or rats.
-
Administration: The test substance is administered, usually on two or more occasions, 24 hours apart.
-
Dosing: At least three dose levels are used.
-
Sample Collection: Bone marrow or peripheral blood is collected at an appropriate time after the final dose (e.g., 24 hours).[13]
-
Analysis: The frequency of micronucleated polychromatic erythrocytes (immature red blood cells) is determined by microscopic analysis of stained smears.
-
Data Interpretation: A significant, dose-dependent increase in the frequency of micronucleated cells in treated animals compared to controls indicates that the substance is genotoxic.
Signaling Pathways and Experimental Workflows
The carcinogenicity of this compound is linked to its metabolic activation into reactive intermediates that can bind to DNA, forming adducts and leading to mutations.
Metabolic Activation and Genotoxicity Pathway
Caption: Metabolic activation of 2,4-DAT leading to DNA damage and potential carcinogenicity.
General Workflow for Handling this compound
Caption: A generalized workflow for the safe handling of this compound in a laboratory setting.
Safe Handling and Emergency Procedures
Due to its hazardous nature, this compound must be handled with extreme caution.
Engineering Controls
-
Ventilation: All work with this compound should be conducted in a certified chemical fume hood or a glove box to minimize inhalation exposure.
-
Enclosure: For larger scale operations, enclosed systems for transfer and processing are recommended.
Personal Protective Equipment (PPE)
-
Gloves: Wear compatible chemical-resistant gloves (e.g., nitrile or neoprene). Consult glove manufacturer's data for specific breakthrough times.
-
Eye Protection: Chemical safety goggles or a face shield are mandatory.
-
Lab Coat: A lab coat or other protective clothing should be worn.
-
Respiratory Protection: If engineering controls are not sufficient, a NIOSH-approved respirator with appropriate cartridges should be used.
Handling and Storage
-
Storage: Store in a cool, dry, well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids. Keep containers tightly closed.
-
Hygiene: Do not eat, drink, or smoke in areas where this compound is handled. Wash hands thoroughly after handling. Avoid creating dust.
Emergency Procedures
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
-
Spills: Evacuate the area. Wear appropriate PPE. For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for hazardous waste disposal. For large spills, contact your institution's environmental health and safety department.
This guide provides a summary of the key health and safety information for this compound. It is imperative that all users consult the full Safety Data Sheet (SDS) and receive proper training before handling this chemical. Always adhere to your institution's specific safety protocols and guidelines.
References
- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 5. Bioassay of this compound for possible carcinogenicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound (2,4-DAT)-induced DNA damage, DNA repair and micronucleus formation in the human hepatoma cell line HepG2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. oecd.org [oecd.org]
- 8. scribd.com [scribd.com]
- 9. nucro-technics.com [nucro-technics.com]
- 10. Microbial Mutagenicity Assay: Ames Test - PMC [pmc.ncbi.nlm.nih.gov]
- 11. re-place.be [re-place.be]
- 12. In vivo rodent micronucleus assay: protocol, conduct and data interpretation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. criver.com [criver.com]
2,4-Diaminotoluene: A Comprehensive Technical Guide to its Stability and Degradation Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Diaminotoluene (B122806) (TDA), a key industrial chemical primarily used in the synthesis of toluene (B28343) diisocyanate (TDI) for polyurethane production, is also a compound of significant environmental and toxicological concern.[1] Its classification as a probable human carcinogen necessitates a thorough understanding of its stability and the various pathways through which it degrades.[2] This technical guide provides an in-depth analysis of the stability of this compound and explores its chemical, thermal, photo-, and biodegradative degradation pathways. The content herein is intended to serve as a critical resource for researchers, scientists, and drug development professionals engaged in work involving TDA or its derivatives.
Chemical and Physical Properties
This compound is a colorless to brown crystalline solid that tends to darken upon exposure to air and light.[3][4] It is soluble in water, alcohol, and ether.[5] A summary of its key physical and chemical properties is presented in Table 1.
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₁₀N₂ | [4] |
| Molecular Weight | 122.17 g/mol | [2] |
| Melting Point | 99 °C | [2] |
| Boiling Point | 292 °C | [2] |
| Water Solubility | 7.74 g/L at 25°C | [2] |
| log Kow | 0.337 | [2] |
Table 1: Physical and Chemical Properties of this compound.
Stability of this compound
TDA is stable under normal temperatures and pressures.[2] However, it is susceptible to degradation under various environmental and laboratory conditions. When heated to decomposition, it emits toxic fumes of nitrogen oxides.[2] In the atmosphere, its vapor-phase reaction with photochemically-produced hydroxyl radicals has an estimated half-life of about 2 hours.[4]
Degradation Pathways
The degradation of this compound can proceed through several distinct pathways, including chemical oxidation, thermal decomposition, photodegradation, and biodegradation.
Chemical Degradation: Persulfate Oxidation
Oxidation by persulfate (PS) has been shown to be an effective method for degrading TDA in aqueous solutions. The degradation rate increases with higher concentrations of persulfate.[6] The optimal dosage for TDA degradation at a near-neutral pH has been identified as 0.74 mM of persulfate.[6] The reaction involves both sulfate (B86663) radicals (SO₄⁻•) and, in the presence of Fe²⁺ activators, hydroxyl radicals (•OH), which play a significant role in the degradation process.[6]
Key intermediates identified during the persulfate oxidation of TDA include 2,4-diamino-3-hydroxy-5-sulfonicacidtoluene, 2,4-diaminobenzaldehyde, 2,4-bis(vinylamino)benzaldehyde, and 3,5-diamino-4-hydroxy-2-pentene.[6]
Caption: Persulfate Oxidation Pathway of this compound.
Biodegradation
Specific microorganisms have demonstrated the ability to degrade this compound. Pseudomonas capeferrum TDA1, isolated from plastic-contaminated soil, can utilize TDA as a source of both carbon and nitrogen.[7] The proposed degradation pathway involves the oxidation of the methyl group, followed by decarboxylation and deamination to form 4-aminocatechol. This intermediate is then channeled into the catechol meta-cleavage pathway, leading to complete mineralization.[7]
Caption: Biodegradation of TDA by Pseudomonas capeferrum TDA1.
This compound is considered a recalcitrant compound; however, its biodegradation can be achieved in activated sludge systems, particularly those acclimated with aniline (B41778) and TDA.[8] In such systems, TDA can be metabolized, with the rate of biodegradation following first-order kinetics at initial concentrations below 5 mg/L.[8]
| Condition | Degradation Efficiency/Rate | Reference(s) |
| Acclimated Activated Sludge (with aniline and TDA) | 80% biodegradation in 4 days (at 300 mg/L) | [4] |
| Acclimated Activated Sludge | First-order kinetics for initial TDA < 5 mg/L | [8] |
| Japanese MITI test (aerobic) | 0% of theoretical BOD in 2 weeks (at 100 mg/L) | [4] |
Table 2: Biodegradation of this compound in Activated Sludge.
Photodegradation
This compound can undergo photodegradation, particularly in the presence of photocatalysts like titanium dioxide (TiO₂). The degradation kinetics of aromatic amines often follow a pseudo-first-order law and can be described by the Langmuir-Hinshelwood model.[6] The efficiency of photodegradation can be influenced by factors such as pH, with alkaline conditions often favoring the process for some aromatic amines.[6][9]
Thermal Degradation
When heated to decomposition, this compound emits toxic fumes containing nitrogen oxides.[2] The thermal degradation of diamines can proceed through the formation of a carbamate, followed by intermolecular cyclization.[10]
Experimental Protocols
Quantification of this compound by High-Performance Liquid Chromatography (HPLC)
Objective: To determine the concentration of this compound in a liquid sample.
Materials:
-
HPLC system with a UV or diode array detector
-
Reversed-phase C18 column
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional, for mobile phase modification)
-
This compound standard
-
Sample vials
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and water. A common starting point is a gradient elution, for example, starting with a low percentage of acetonitrile and gradually increasing it. The mobile phase can be acidified with a small amount of formic acid (e.g., 0.1%) to improve peak shape.[11]
-
Standard Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or mobile phase). From the stock solution, prepare a series of calibration standards of known concentrations.
-
Sample Preparation: Filter the sample through a 0.45 µm syringe filter to remove any particulate matter. If necessary, dilute the sample to fall within the concentration range of the calibration standards. For biological samples like urine or plasma, a pre-treatment step such as solid-phase extraction (SPE) and derivatization (e.g., with acetic anhydride) may be required to remove interfering substances and enhance sensitivity.[11]
-
HPLC Analysis:
-
Set the column temperature (e.g., 40 °C).[11]
-
Set the flow rate (e.g., 0.7 mL/min).
-
Set the injection volume (e.g., 10 µL).
-
Set the detector wavelength to the absorbance maximum of this compound (around 240 nm, 280 nm, and 305 nm can be monitored).
-
Inject the standards and samples onto the HPLC system.
-
-
Data Analysis: Construct a calibration curve by plotting the peak area of the standards against their concentrations. Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.
Persulfate Oxidation of this compound
Objective: To study the degradation of this compound by persulfate oxidation.
Materials:
-
This compound
-
Potassium persulfate (K₂S₂O₈) or Sodium persulfate (Na₂S₂O₈)
-
Deionized water
-
Reaction vessels (e.g., glass vials)
-
Magnetic stirrer and stir bars
-
HPLC or GC-MS for analysis
Procedure:
-
Prepare a stock solution of this compound in deionized water.
-
Prepare a stock solution of persulfate.
-
In a series of reaction vessels, add a known volume of the TDA stock solution to achieve the desired initial concentration.
-
Initiate the reaction by adding a specific volume of the persulfate stock solution to each vessel to achieve the desired persulfate concentration (e.g., 0.74 mM).[6]
-
If studying the effect of an activator, add the activator (e.g., a solution of FeSO₄) at this stage.
-
Stir the solutions continuously at a constant temperature.
-
At predetermined time intervals, withdraw aliquots from each reaction vessel.
-
Immediately quench the reaction in the aliquots by adding a quenching agent (e.g., sodium thiosulfate) to stop the oxidation process.
-
Analyze the concentration of the remaining this compound in each aliquot using a suitable analytical method like HPLC.
-
To identify degradation products, analyze the samples using LC-MS or GC-MS.
Caption: Experimental Workflow for Persulfate Oxidation of TDA.
Conclusion
This compound, while a crucial industrial intermediate, presents notable stability challenges and environmental concerns. This guide has detailed the primary pathways of its degradation, including chemical oxidation, biodegradation by specific microbial strains and activated sludge, photodegradation, and thermal decomposition. The provided quantitative data and experimental protocols offer a foundational resource for researchers to further investigate the fate of TDA in various matrices and to develop effective remediation strategies. The visualization of the degradation pathways and experimental workflows aims to facilitate a clearer understanding of the complex processes involved in the transformation of this compound. Further research is encouraged to elucidate more detailed kinetic models and to explore novel and more efficient degradation technologies.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | C7H10N2 | CID 7261 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Quantum yield study of the photodegradation of hydrophobic dyes in the presence of acetone sensitizer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. dl.edi-info.ir [dl.edi-info.ir]
- 7. Degradation of toluene-2,4-diamine by persulphate: kinetics, intermediates and degradation pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Biodegradation of toluene diamine (TDA) in activated sludge acclimated with aniline and TDA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. uknowledge.uky.edu [uknowledge.uky.edu]
- 11. pharesst.irsst.qc.ca [pharesst.irsst.qc.ca]
Methodological & Application
Application Notes and Protocols for the Use of 2,4-Diaminotoluene in Polyurethane Foam Production
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive overview of the role of 2,4-Diaminotoluene (B122806) (TDA) in the synthesis of polyurethane foams. The primary application of TDA is as a chemical intermediate in the production of Toluene Diisocyanate (TDI), a core component in the manufacturing of flexible polyurethane foams. This document details the synthetic pathway from TDA to TDI and the subsequent formulation of polyurethane foam. Additionally, it addresses the less common application of diamines as chain extenders in polyurethane systems and the significant health and safety considerations associated with TDA due to its classification as a probable human carcinogen. Protocols for the synthesis of TDI, preparation of polyurethane foam, and the analytical determination of residual TDA in foam products are provided for research and development purposes.
Introduction
This compound (TDA) is an aromatic diamine that serves as a critical precursor in the chemical industry, most notably for the production of Toluene Diisocyanate (TDI).[1] TDI, typically a mixture of 2,4- and 2,6-isomers, is a key reactant along with polyols in the formation of polyurethane products.[2][3] Polyurethane foams are versatile materials with wide-ranging applications, including furniture, bedding, automotive seating, and insulation.[3]
While the principal role of TDA is in the synthesis of TDI, diamines can also be employed as chain extenders in polyurethane formulations, which can significantly modify the material's mechanical properties.[4][5] However, the use of TDA in this capacity is limited due to health concerns.
Residual TDA can be found in finished polyurethane foam products, which is a significant concern for human health as this compound is classified as a probable human carcinogen.[6] It has been shown to cause tumors in animals and can form DNA adducts.[7][8] Therefore, robust analytical methods for the detection and quantification of TDA in polyurethane foams are essential for quality control and safety assessment.
These application notes are intended to provide researchers, scientists, and drug development professionals with a detailed understanding of the chemistry, applications, and safety considerations of TDA in the context of polyurethane foam production.
Synthesis of Toluene Diisocyanate (TDI) from this compound
The industrial production of TDI from TDA is primarily achieved through a process called phosgenation.[2][3] This process involves the reaction of TDA with phosgene (B1210022) (COCl₂) in an inert solvent.
Reaction Pathway
The phosgenation of TDA to TDI occurs in a two-step process within a continuous reactor system. Initially, TDA reacts with phosgene in a cold reactor at 0-50 °C to form an intermediate amine hydrochloride. This intermediate is then fed into a hot phosgenation reactor at approximately 180 °C to yield TDI and hydrogen chloride.[2]
Experimental Protocol: Laboratory-Scale TDI Synthesis
Disclaimer: This protocol involves highly toxic materials, including phosgene or a phosgene substitute like triphosgene (B27547), and should only be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Materials:
-
This compound (TDA)
-
Triphosgene (bis(trichloromethyl) carbonate) - as a safer substitute for phosgene gas
-
Inert solvent (e.g., o-dichlorobenzene)
-
Dry nitrogen gas
-
Reaction flask with a reflux condenser, dropping funnel, and magnetic stirrer
-
Heating mantle
-
Apparatus for distillation under reduced pressure
Procedure:
-
Reaction Setup: In a clean, dry, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, dissolve a known quantity of this compound in an appropriate volume of dry o-dichlorobenzene under a nitrogen atmosphere.
-
Phosgenation: Prepare a solution of triphosgene in o-dichlorobenzene. Slowly add the triphosgene solution to the TDA solution at room temperature with vigorous stirring.
-
Heating: After the addition is complete, slowly heat the reaction mixture to the reflux temperature of the solvent and maintain for several hours to ensure complete reaction.
-
Purification: After the reaction is complete, cool the mixture to room temperature. The crude TDI can be purified by fractional distillation under reduced pressure to separate it from the solvent and byproducts.
Note: The precise stoichiometry, reaction times, and purification methods may require optimization depending on the desired scale and purity.
Polyurethane Foam Production using TDI
Polyurethane foam is produced through the exothermic reaction of a diisocyanate (like TDI) with a polyol in the presence of a blowing agent, catalysts, and other additives.[9]
General Foam Formulation
A typical formulation for flexible polyurethane foam includes a polyether polyol, TDI (often an 80:20 mixture of 2,4- and 2,6-isomers), water as a blowing agent, amine and tin catalysts, and a silicone surfactant as a foam stabilizer.[9][10]
Data Presentation: Example Flexible Polyurethane Foam Formulations
| Component | Formulation 1 (Low Density) | Formulation 2 (High Density) |
| Polyether Polyol (e.g., PPG 3000 MW) | 100 parts | 100 parts |
| Water | 4.5 parts | 2.5 parts |
| Amine Catalyst (e.g., A33) | 0.15 parts | 0.12 parts |
| Tin Catalyst (e.g., T9) | 0.30 parts | 0.25 parts |
| Silicone Surfactant | 1.0 part | 1.0 part |
| Toluene Diisocyanate (TDI 80/20) | Index 110 | Index 105 |
Note: The TDI index represents the ratio of the actual amount of isocyanate used to the theoretical stoichiometric amount required to react with all active hydrogen-containing compounds in the formulation, multiplied by 100.
Experimental Protocol: Laboratory-Scale Flexible Polyurethane Foam Preparation
Disclaimer: This protocol involves the use of TDI, which is a respiratory sensitizer (B1316253) and toxic. All procedures must be conducted in a well-ventilated fume hood with appropriate PPE.
Materials:
-
Polyether polyol (e.g., polypropylene (B1209903) glycol, MW 3000)
-
Toluene Diisocyanate (TDI 80/20 isomer blend)
-
Deionized water
-
Amine catalyst (e.g., triethylenediamine solution)
-
Tin catalyst (e.g., stannous octoate)
-
Silicone surfactant
-
Disposable mixing container and stirrer
-
Mold for the foam
Procedure:
-
Premix Preparation: In a disposable container, accurately weigh the polyether polyol, water, amine catalyst, and silicone surfactant. Mix these components thoroughly for at least 30 seconds until a homogeneous mixture is obtained.
-
Catalyst Addition: Add the tin catalyst to the premix and stir for another 10-15 seconds.
-
TDI Addition and Foaming: Add the pre-weighed TDI to the mixture and stir vigorously for 5-10 seconds. Immediately pour the reacting mixture into the mold.
-
Curing: Allow the foam to rise and cure at room temperature for at least 24 hours before handling and testing. For some applications, a post-curing step in an oven may be required.
This compound as a Chain Extender
While less common, diamines can be used as chain extenders in polyurethane synthesis. They react with isocyanate groups to form urea (B33335) linkages, which can significantly enhance the mechanical properties of the resulting polymer, such as hardness and thermal stability.[4][5]
Effect on Polyurethane Properties
The use of diamine chain extenders generally leads to an increase in the hard segment content of the polyurethane, resulting in improved tensile strength, tear strength, and hardness.[11] Shorter chain diamines tend to impart greater rigidity and thermal stability compared to longer chain diamines.[4]
Data Presentation: Influence of Diamine Chain Extenders on Polyurethane Properties
| Diamine Chain Extender | Tensile Strength (MPa) | Elongation at Break (%) | Hardness (Shore A) |
| Ethylenediamine (EDA) | High | Moderate | High |
| 1,4-Butanediamine (BDA) | Moderate | High | Moderate |
| Hexamethylenediamine (HMDA) | Low | High | Low |
Source: Adapted from comparative studies on the effect of aliphatic diamine chain extenders.[4]
Health and Safety Considerations: this compound Carcinogenicity
This compound is classified as reasonably anticipated to be a human carcinogen.[6][8] It has been shown to induce liver and mammary gland tumors in rodents.[8] The primary mechanism of its carcinogenicity is believed to involve metabolic activation to reactive intermediates that can form adducts with DNA, particularly with guanine (B1146940) bases.[7]
Signaling Pathway of TDA-Induced Carcinogenesis
The carcinogenic effects of this compound are thought to be initiated by its metabolic activation, primarily by cytochrome P450 enzymes in the liver, to electrophilic species that can covalently bind to DNA. This leads to the formation of DNA adducts, which, if not repaired, can result in mutations during DNA replication, potentially leading to the initiation of cancer.
Caption: Simplified pathway of this compound-induced carcinogenesis.
Analytical Methods for Residual this compound in Polyurethane Foam
The determination of residual TDA in polyurethane foam is crucial for safety and regulatory compliance. Gas chromatography-mass spectrometry (GC-MS) is a common and sensitive method for this purpose.
Experimental Protocol: GC-MS Analysis of Residual TDA
Disclaimer: This protocol should be performed by personnel trained in analytical chemistry and the safe handling of chemicals.
Materials:
-
Polyurethane foam sample
-
Methanol (B129727) (HPLC grade)
-
Trifluoroacetic anhydride (B1165640) (TFAA) for derivatization
-
Internal standard (e.g., deuterated TDA)
-
Soxhlet extraction apparatus
-
Gas chromatograph with a mass selective detector (GC-MS)
-
DB-1701 or similar capillary column
Procedure:
-
Sample Preparation:
-
Cut a representative sample of the polyurethane foam into small pieces.
-
Accurately weigh about 1 gram of the foam sample into a Soxhlet extraction thimble.
-
Add a known amount of the internal standard solution to the foam sample.
-
-
Extraction:
-
Place the thimble in the Soxhlet extractor.
-
Extract the sample with methanol for several hours.
-
-
Derivatization:
-
After extraction, concentrate the methanolic extract to a small volume under a gentle stream of nitrogen.
-
Add trifluoroacetic anhydride to the concentrated extract and heat to form the trifluoroacetyl derivative of TDA. This enhances its volatility and chromatographic properties.
-
-
GC-MS Analysis:
-
Inject an aliquot of the derivatized extract into the GC-MS system.
-
Example GC-MS Parameters:
-
Injector: Splitless mode
-
Carrier Gas: Helium
-
Oven Program: Start at 50°C, ramp to 300°C.
-
MS Detector: Electron ionization (EI) mode, scanning a mass range of m/z 50-500 or in selected ion monitoring (SIM) mode for higher sensitivity.[12]
-
-
-
Quantification:
-
Identify the TDA derivative peak based on its retention time and mass spectrum.
-
Quantify the concentration of TDA by comparing the peak area of the analyte to that of the internal standard, using a calibration curve prepared with TDA standards.
-
Data Presentation: Analytical Method Performance
| Parameter | Value |
| Analytical Technique | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Derivatizing Agent | Trifluoroacetic anhydride (TFAA) |
| Limit of Detection (LOD) | 0.001 mg/L |
| Limit of Quantification (LOQ) | 0.004 mg/L |
| Linearity Range | 0.002–0.040 mg/L |
| Average Recovery | 94% |
Source: Representative data from GC-MS methods for TDA analysis.
Experimental Workflows
Workflow for TDI Synthesis and Polyurethane Foam Production
Caption: Workflow for TDI synthesis and subsequent polyurethane foam production.
Workflow for Analytical Determination of Residual TDA
Caption: Workflow for the analytical determination of residual TDA in polyurethane foam.
Conclusion
This compound is a fundamentally important chemical intermediate for the polyurethane industry, primarily serving as the precursor to Toluene Diisocyanate. The synthesis of TDI from TDA via phosgenation and the subsequent reaction of TDI with polyols are central to the production of a wide variety of flexible polyurethane foams. While TDA's role as a chain extender is chemically feasible and can be used to tailor polymer properties, its application is overshadowed by significant health risks associated with its carcinogenicity. The potential for residual TDA in finished foam products necessitates stringent quality control and the use of sensitive analytical methods to ensure consumer and occupational safety. The protocols and data presented in these application notes provide a comprehensive resource for researchers and scientists working with or investigating TDA and its role in polyurethane chemistry.
References
- 1. This compound | C7H10N2 | CID 7261 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. globallcadataaccess.org [globallcadataaccess.org]
- 3. How Toluene Diisocyanate (TDI) is made: A Quick Dive into Process & Sustainability [chemanalyst.com]
- 4. benchchem.com [benchchem.com]
- 5. How Can Polyurethane Chain Extenders Customize Material Properties? [enuochem.com]
- 6. healthvermont.gov [healthvermont.gov]
- 7. Activation of this compound to proximate carcinogens in vitro, and assay of DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. How to Make Polyurethane Foam: a Step-by-Step Guide | Sabtech [sabtechmachine.com]
- 10. How to Design Formulations for Flexible Polyurethane Foam? | Sabtech [sabtechmachine.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
Application of 2,4-Diaminotoluene in Azo Dye Synthesis: Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
2,4-Diaminotoluene (B122806) (2,4-TDA), an aromatic organic compound with the formula C₆H₃(NH₂)₂CH₃, is a critical intermediate in chemical manufacturing.[1][2] While its primary application is in the production of toluene (B28343) diisocyanate (TDI) for polyurethanes, it also serves as a versatile precursor in the synthesis of various colorants, particularly azo dyes.[1][2] Azo dyes are characterized by the presence of one or more azo groups (–N=N–) that link aromatic rings, forming an extended conjugated system responsible for their color.[3] They represent the largest class of synthetic dyes, with widespread use in the textile, printing, and indicator industries.[4]
The synthesis of azo dyes from this compound involves a two-step process: the conversion of one or both of its primary aromatic amine groups into diazonium salts (diazotization), followed by the reaction of these salts with an electron-rich coupling component (azo coupling).[5] The presence of two amine groups on the toluene ring allows for the synthesis of both monoazo and bisazo dyes, offering a route to a diverse range of colors and chemical properties.
Chemical Principles and Reaction Mechanism
-
Diazotization : A primary aromatic amine is treated with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl), at low temperatures (0–5 °C). The resulting diazonium salt is highly reactive and usually unstable when isolated, so it is prepared in a cold aqueous solution and used immediately.[5] 2,4-TDA can undergo mono- or bis-diazotization depending on the stoichiometric amount of sodium nitrite used. The amino group at position 4 (para to the methyl group) is generally more reactive.
-
Azo Coupling : The electrophilic diazonium salt reacts with an electron-rich nucleophile, known as the coupling component. This reaction is an electrophilic aromatic substitution.[5] Common coupling components include phenols, naphthols, and other aromatic amines. The pH of the reaction medium is critical: coupling with phenols is performed under mildly alkaline conditions, while coupling with amines is conducted in acidic to neutral media.[5] When 2,4-TDA is used as the coupling component, it reacts with a pre-formed diazonium salt.
Visualized Workflows and Mechanisms
The synthesis of azo dyes from this compound follows a logical and sequential workflow. The key stages include the initial diazotization of a primary aromatic amine and the subsequent coupling with a suitable partner molecule.
Caption: General workflow for monoazo dye synthesis using 2,4-TDA as a coupling component.
The core of the synthesis is the formation of the diazonium ion, which then acts as an electrophile in the coupling step.
Caption: Key chemical transformations in azo dye synthesis.
Data Presentation
Quantitative data for this compound and a representative azo dye are summarized below. Chrysoidine is included as a well-characterized structural analog, where aniline is coupled to m-phenylenediamine. The expected product from coupling diazotized aniline to 2,4-TDA would be a methylated version of Chrysoidine.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| CAS Number | 95-80-7 | [1] |
| Molar Mass | 122.171 g·mol⁻¹ | [1] |
| Appearance | White to yellow-tan solid | [1] |
| Melting Point | 97 to 99 °C | [1] |
| Boiling Point | 283 to 285 °C |[1] |
Table 2: Example and Properties of a Related Azo Dye
| Dye Name | Diazo Component | Coupling Component | Yield (%) | λmax (nm) | Color |
|---|---|---|---|---|---|
| Chrysoidine (Basic Orange 2) | Aniline | m-Phenylenediamine | High | ~450 | Orange-Yellow |
| Representative Bisazo Dye | Aromatic Amine | Schiff Base | 62 - 76 | 412 - 486 | Golden Yellow to Reddish Brown |
Note: Chrysoidine data is for a structurally similar dye.[3][6] Bisazo dye data is representative of the class.[7]
Experimental Protocols
Safety Precautions: All experiments must be conducted in a well-ventilated fume hood. Personal protective equipment (safety goggles, lab coat, gloves) is mandatory. This compound is toxic and a suspected carcinogen.[1] Concentrated acids are corrosive. Diazonium salts are unstable and potentially explosive when dry; they must be kept in a cold aqueous solution at all times and should not be isolated.[5]
Protocol 1: General Method for Synthesis of a Monoazo Dye using 2,4-TDA as Coupling Component (e.g., 4-Methyl-Chrysoidine)
This protocol describes the synthesis of an orange azo dye by coupling diazotized aniline with this compound.
Part A: Diazotization of Aniline
-
In a 250 mL beaker, combine aniline (2.3 mL, ~0.025 mol) with 10 mL of concentrated hydrochloric acid and 20 mL of distilled water. Stir until the aniline hydrochloride fully dissolves.
-
Cool the solution to 0-5 °C in an ice-salt bath with continuous stirring.
-
In a separate 100 mL beaker, dissolve sodium nitrite (1.9 g, ~0.0275 mol) in 15 mL of cold distilled water.
-
Add the sodium nitrite solution dropwise to the cold aniline hydrochloride solution over 10-15 minutes. Maintain the temperature below 5 °C throughout the addition.
-
After the addition is complete, stir the mixture for an additional 10 minutes. The resulting clear solution contains the benzenediazonium (B1195382) chloride salt and should be used immediately.
Part B: Azo Coupling
-
In a 500 mL beaker, dissolve this compound (3.05 g, 0.025 mol) in 100 mL of distilled water containing 2.5 mL of concentrated hydrochloric acid.
-
Cool this solution to 0-5 °C in an ice-salt bath.
-
Slowly add the cold diazonium salt solution from Part A to the cold 2,4-TDA solution with vigorous stirring.
-
A brightly colored orange-red precipitate should form immediately.
-
Continue stirring the reaction mixture in the ice bath for 30 minutes to ensure the coupling reaction is complete.
Part C: Isolation and Purification
-
Collect the solid dye product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with a small amount of cold water to remove excess acid and salts.
-
Air-dry the solid product. Recrystallization from an appropriate solvent like an ethanol-water mixture may be performed for further purification.
Protocol 2: General Method for Synthesis of a Symmetrical Bisazo Dye from 2,4-TDA
This protocol outlines the bis-diazotization of 2,4-TDA followed by coupling with two equivalents of a phenolic compound (e.g., 2-naphthol) to produce a deep-colored dye.
Part A: Bis-Diazotization of this compound
-
In a 250 mL beaker, create a fine suspension of this compound (1.22 g, 0.01 mol) in 50 mL of water and 5 mL of concentrated hydrochloric acid.
-
Cool the suspension to 0-5 °C in an ice-salt bath.
-
In a separate beaker, dissolve sodium nitrite (1.52 g, 0.022 mol) in 10 mL of cold water. Note the 2:1 molar ratio of NaNO₂ to the diamine.
-
Slowly add the sodium nitrite solution to the cold 2,4-TDA suspension while stirring vigorously. Keep the temperature below 5 °C.
-
Stir for 20-30 minutes after the addition is complete to ensure full bis-diazotization. The resulting solution contains the tetrazonium salt.
Part B: Azo Coupling
-
In a separate 1 L beaker, dissolve 2-naphthol (B1666908) (2.88 g, 0.02 mol) in 100 mL of a 10% aqueous sodium hydroxide (B78521) solution.
-
Cool the alkaline 2-naphthol solution to 0-5 °C in an ice bath.
-
Slowly add the cold tetrazonium salt solution from Part A to the 2-naphthol solution with efficient stirring.
-
A deep-colored precipitate (typically dark red or purple) will form.
-
Maintain the alkaline pH by adding small portions of 10% NaOH solution if necessary.
-
Stir the mixture for 1 hour in the ice bath.
Part C: Isolation and Purification
-
Isolate the crude bisazo dye by vacuum filtration.
-
Wash the product on the filter with a saturated sodium chloride solution ("salting out") to aid precipitation and remove impurities.[8]
-
Wash finally with a small amount of cold water.
-
Dry the final product thoroughly.
Characterization
The synthesized azo compounds should be characterized to confirm their structure and purity. Standard analytical techniques include:
-
UV-Visible Spectroscopy: To determine the maximum absorption wavelength (λmax), which corresponds to the color of the dye.[4]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify key functional groups, such as the N=N stretch (typically weak, around 1450-1500 cm⁻¹), O-H (for phenolic dyes), and N-H stretches.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the complete chemical structure and confirm the position of the azo linkage on the aromatic rings.[4]
-
Mass Spectrometry: To confirm the molecular weight of the synthesized dye.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Chrysoidine | chemical compound | Britannica [britannica.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Chrysoidine - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. chemlab.truman.edu [chemlab.truman.edu]
Application Notes and Protocols for the Laboratory Reduction of 2,4-Dinitrotoluene
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the laboratory-scale reduction of 2,4-dinitrotoluene (B133949) (2,4-DNT). The protocols cover chemical, electrochemical, and biological methods, offering a range of approaches to suit different research and development needs. Quantitative data is summarized for easy comparison, and key pathways and workflows are visualized.
Introduction
2,4-Dinitrotoluene (2,4-DNT) is a nitroaromatic compound primarily used as a precursor in the production of toluene (B28343) diisocyanate for polyurethanes and in the manufacturing of explosives. Due to its toxicity and environmental persistence, effective methods for its degradation and transformation are of significant interest. The reduction of the nitro groups in 2,4-DNT to amino groups to form 2,4-diaminotoluene (B122806) (2,4-DAT) and other intermediates is a critical transformation in both bioremediation and industrial synthesis. This document outlines reliable laboratory-scale protocols for achieving this reduction.
Methods Overview
Three primary methods for the reduction of 2,4-DNT are detailed:
-
Chemical Reduction: This involves the use of reducing agents such as metals in acidic media (e.g., iron powder), catalytic hydrogenation with gaseous hydrogen over a metal catalyst (e.g., Pd/C, Raney Ni), or hydride reagents (e.g., sodium borohydride). These methods are generally high-yielding and relatively rapid.
-
Electrochemical Reduction: This method utilizes an electric current to drive the reduction of 2,4-DNT at a cathode surface. It offers a reagent-free approach with tunable selectivity. The process can lead to the formation of diaminotoluene compounds.[1]
-
Biological Reduction: This approach employs microorganisms to transform 2,4-DNT under either anaerobic or aerobic conditions. Anaerobic processes typically reduce the nitro groups to amino groups, while aerobic pathways can involve initial dioxygenase attacks leading to ring cleavage.
Data Presentation: Comparison of Reduction Methods
The following table summarizes quantitative data from various laboratory protocols for the reduction of 2,4-DNT.
| Method | Reagents/Catalyst | Solvent/Medium | Temperature (°C) | Time | Conversion/Yield of 2,4-DAT | Reference |
| Chemical | ||||||
| Iron Reduction | Iron powder, HCl | 50% Ethanol | Reflux | 2 hours | 89% Yield | Organic Syntheses |
| Catalytic Hydrogenation | Raney Ni | Methanol | 100-140 | Not specified | >99% Conversion | [2] |
| Catalytic Hydrogenation | Pd/C | Methanol | 35-84 | Not specified | >99% Conversion | [3] |
| Catalytic Hydrogenation | Pt/C | Methanol | 25 | 2 hours | >99% Conversion, 98.2% Selectivity | |
| Sodium Borohydride | NaBH₄, Ni(OAc)₂·4H₂O | CH₃CN/H₂O | Room Temp. | 20 min | 92% Yield (for nitrobenzene) | [4] |
| Electrochemical | ||||||
| Graphite (B72142) Cathode | Graphite cathode, Pt anode | Aqueous | Ambient | 14 days (continuous) | 80% Reduction of 2,4-DNT | [1][5] |
| 3D Electrocatalytic Reactor | GAC particle electrodes | Aqueous | Ambient | 50 min | 98.6% Degradation of 2,4-DNT | [6] |
| Biological | ||||||
| Anaerobic Bioreactor | Mixed microbial culture | Aqueous medium | Not specified | Steady State | >99% Removal | |
| Aerobic Fluidized-Bed | Mixed microbial culture | Aqueous medium | Ambient | Steady State | >98% Removal | [7] |
Experimental Protocols
Protocol 1: Chemical Reduction of 2,4-DNT using Iron and Acetic Acid
This protocol is adapted from a well-established procedure for the synthesis of this compound.
Materials:
-
2,4-Dinitrotoluene (2,4-DNT)
-
Iron powder
-
Concentrated Hydrochloric Acid (HCl)
-
50% (w/w) Ethyl Alcohol
-
95% Ethyl Alcohol
-
15% (w/v) Alcoholic Potassium Hydroxide (B78521) (KOH) solution
-
6 N Sulfuric Acid (H₂SO₄)
-
Saturated Sodium Hydroxide (NaOH) solution
-
500 mL three-necked flask
-
Reflux condenser
-
Mechanical stirrer
-
Water bath
-
Filtration apparatus (Buchner funnel, filter paper)
-
Beakers, graduated cylinders, and other standard laboratory glassware
Procedure:
-
Set up a 500 mL three-necked flask with a reflux condenser and a mechanical stirrer.
-
In the flask, combine 45.5 g (0.25 mole) of 2,4-dinitrotoluene, 85 g (1.5 moles) of iron powder, and 100 mL of 50% ethyl alcohol.
-
Heat the mixture to boiling on a water bath and start the stirrer.
-
Slowly add a solution of 5.2 mL of concentrated hydrochloric acid in 25 mL of 50% ethyl alcohol.
-
After the addition is complete, reflux the mixture for an additional 2 hours.
-
Make the hot mixture just alkaline to litmus (B1172312) paper by adding the calculated amount of 15% alcoholic potassium hydroxide solution.
-
While still hot, filter the mixture to remove the iron residue.
-
Rinse the reaction flask with two 50 mL portions of 95% ethyl alcohol and use this alcohol to wash the iron residue on the filter.
-
To the combined filtrate, add 84 mL of 6 N sulfuric acid to precipitate the this compound sulfate (B86663).
-
Cool the mixture to 25°C and collect the precipitate by suction filtration.
-
Wash the product with two 25 mL portions of 95% ethyl alcohol.
-
Dry the product to a constant weight at 110°C. The expected yield is approximately 49 g (89%).
-
To obtain the free base, the sulfate salt can be dissolved in water and neutralized with a saturated sodium hydroxide solution.
Protocol 2: Catalytic Hydrogenation of 2,4-DNT to 2,4-DAT
This protocol provides a general procedure for the catalytic hydrogenation of 2,4-DNT. Caution: This procedure involves flammable hydrogen gas and should be performed in a well-ventilated fume hood with appropriate safety measures.
Materials:
-
2,4-Dinitrotoluene (2,4-DNT)
-
Palladium on carbon (5% Pd/C) or Raney Nickel catalyst
-
Methanol or Ethanol
-
High-pressure hydrogenation reactor (e.g., Parr hydrogenator)
-
Filtration apparatus (e.g., Celite pad)
-
Rotary evaporator
Procedure:
-
In the pressure vessel of the hydrogenation apparatus, dissolve 1 mmol of 2,4-DNT in 10 mL of methanol.
-
Carefully add 5 mg of the 5% Pd/C catalyst to the solution.
-
Seal the reactor and purge it several times with nitrogen gas, followed by several purges with hydrogen gas.
-
Pressurize the reactor with hydrogen to 1 MPa.
-
Stir the reaction mixture vigorously and heat to 60°C.
-
Monitor the reaction progress by observing the pressure drop in the hydrogen reservoir. The reaction is typically complete within 20-120 minutes.
-
Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.
-
Purge the reactor with nitrogen gas.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Wash the Celite pad with a small amount of methanol.
-
Combine the filtrate and washings and remove the solvent using a rotary evaporator to obtain the crude this compound. Further purification can be achieved by recrystallization or distillation.
Protocol 3: Electrochemical Reduction of 2,4-DNT
This protocol describes a laboratory-scale batch electrochemical reduction of 2,4-DNT.
Materials:
-
2,4-Dinitrotoluene (2,4-DNT)
-
Electrolyte (e.g., sodium sulfate, Na₂SO₄)
-
Deionized water
-
Electrochemical cell (beaker or specialized cell)
-
Graphite rod or plate (cathode)
-
Platinum wire or mesh (anode)
-
DC power supply
-
Magnetic stirrer and stir bar
-
Nitrogen gas source for sparging
Procedure:
-
Prepare a stock solution of 2,4-DNT in deionized water. The concentration will depend on the specific experimental goals, but a starting point could be 100 mg/L.
-
Prepare an electrolyte solution, for example, 0.027 M sodium sulfate in deionized water.
-
Add the 2,4-DNT stock solution to the electrolyte solution in the electrochemical cell.
-
Place the graphite cathode and platinum anode in the solution, ensuring they do not touch.
-
Sparge the solution with nitrogen gas for at least 30 minutes to create anoxic conditions, and maintain a nitrogen blanket over the solution during the experiment.
-
Connect the electrodes to the DC power supply, with the graphite as the negative electrode (cathode) and the platinum as the positive electrode (anode).
-
Begin stirring the solution.
-
Apply a constant current. A starting point could be a current density of 0.088 mA/cm² of the cathode surface area.[1]
-
Monitor the reduction of 2,4-DNT over time by taking samples and analyzing them using a suitable analytical technique such as HPLC or GC-MS.
-
The primary reduction products are expected to be aminonitrotoluenes and diaminotoluene.[1]
Protocol 4: Aerobic Biodegradation of 2,4-DNT
This protocol outlines the enrichment and use of a bacterial consortium for the aerobic degradation of 2,4-DNT.
Materials:
-
Source of inoculum (e.g., soil or activated sludge from a contaminated site)
-
Nitrogen-free minimal medium (e.g., BLK medium)[2]
-
2,4-Dinitrotoluene (2,4-DNT)
-
Sterile flasks or a laboratory-scale bioreactor
-
Shaking incubator or bioreactor with aeration and mixing capabilities
-
Analytical equipment for monitoring 2,4-DNT and nitrite (B80452) concentrations (e.g., HPLC, spectrophotometer)
Procedure:
Part A: Enrichment of 2,4-DNT Degrading Culture
-
Prepare the nitrogen-free minimal medium (BLK medium).[2]
-
Add 2,4-DNT to the medium as the sole source of carbon and nitrogen at a concentration of approximately 100 µM.[2]
-
Inoculate 100 mL of the medium with 1 g of soil or 1 mL of activated sludge.[2]
-
Incubate the culture at 30°C with shaking (250 rpm).[2]
-
Monitor the disappearance of 2,4-DNT and the accumulation of nitrite over several days to weeks.
-
Once significant degradation is observed, transfer an aliquot of the culture to fresh medium. Repeat this transfer several times to enrich for the 2,4-DNT degrading microorganisms.
Part B: Degradation in a Laboratory Bioreactor
-
Prepare a suitable volume of mineral salt medium containing 2,4-DNT (e.g., 40 mg/L).[7]
-
Inoculate the bioreactor with the enriched culture from Part A.
-
Operate the bioreactor under aerobic conditions by providing sterile air and agitation.
-
Maintain a neutral pH (around 7.0-7.2).
-
Monitor the concentrations of 2,4-DNT, intermediates (like 4-methyl-5-nitrocatechol), and nitrite in the reactor effluent.
-
High removal efficiencies (>98%) can be achieved in continuous flow systems like a fluidized-bed biofilm reactor.[7]
Visualizations
Reaction Pathways and Workflows
Caption: Overview of 2,4-Dinitrotoluene Reduction Pathways.
References
- 1. apps.dtic.mil [apps.dtic.mil]
- 2. Aerobic Degradation of Dinitrotoluenes and Pathway for Bacterial Degradation of 2,6-Dinitrotoluene - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Convenient Reduction of Nitro Compounds to their Corresponding Amines with Promotion of NaBH4/Ni(OAc)2.4H2O System in Wet CH3CN – Oriental Journal of Chemistry [orientjchem.org]
- 5. researchgate.net [researchgate.net]
- 6. scholarworks.utrgv.edu [scholarworks.utrgv.edu]
- 7. lib3.dss.go.th [lib3.dss.go.th]
Analytical Methods for the Detection of 2,4-Diaminotoluene in Environmental Samples
Application Notes & Protocols for Researchers and Scientists
This document provides detailed application notes and experimental protocols for the quantitative analysis of 2,4-Diaminotoluene (B122806) (2,4-TDA) in various environmental matrices. The following methods are intended for researchers, scientists, and professionals in drug development and environmental monitoring.
Introduction
This compound (2,4-TDA) is a chemical intermediate primarily used in the production of toluene (B28343) diisocyanate (TDI), a key component in the manufacturing of polyurethane foams. Due to its potential carcinogenicity and toxicity, the presence of 2,4-TDA in the environment is a significant concern. Accurate and sensitive analytical methods are crucial for monitoring its levels in environmental samples such as water, soil, and air to ensure environmental safety and human health.
This document outlines two primary analytical approaches for the determination of 2,4-TDA: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) with UV or Diode Array Detection (DAD). These methods are widely used due to their sensitivity, selectivity, and robustness.
Quantitative Data Summary
The following tables summarize the performance characteristics of the analytical methods described in this document, providing a clear comparison of their capabilities.
Table 1: Gas Chromatography-Mass Spectrometry (GC-MS) Method Performance
| Parameter | Water | Food Packaging Leachate |
| Limit of Detection (LOD) | 0.05 µg/L | 0.2 µg/L[1] |
| Limit of Quantification (LOQ) | 0.15 µg/L | 0.6 µg/L[1] |
| Linearity Range | 0.2 - 50 µg/L | 1 - 50 µg/L[1] |
| Correlation Coefficient (r) | >0.999 | 0.9991[1] |
| Recovery | 92.5% - 105.3% | 89.0% - 94.2%[1] |
| Relative Standard Deviation (RSD) | < 5% | 1.9% - 3.6%[1] |
Table 2: High-Performance Liquid Chromatography (HPLC-DAD) Method Performance
| Parameter | Workplace Air |
| Limit of Detection (LOD) | 51.36 ng/mL[2] |
| Limit of Quantification (LOQ) | 171.2 ng/mL |
| Linearity Range | 2.88 - 57.6 µg/mL[2] |
| Correlation Coefficient (r²) | >0.998 |
| Recovery | 88.7% - 102.4% |
| Relative Standard Deviation (RSD) | < 6% |
Experimental Protocols
Protocol 1: Analysis of 2,4-TDA in Water Samples by GC-MS
This protocol details the analysis of 2,4-TDA in water samples using solid-phase extraction (SPE) for sample cleanup and concentration, followed by derivatization and GC-MS analysis. Derivatization with an acylating agent, such as heptafluorobutyric anhydride (B1165640) (HFBA), is necessary to improve the volatility and chromatographic behavior of the polar 2,4-TDA.
1. Materials and Reagents
-
This compound (analytical standard)
-
Heptafluorobutyric anhydride (HFBA)
-
Methanol (B129727) (HPLC grade)
-
Dichloromethane (DCM, HPLC grade)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrochloric acid (HCl)
-
Anhydrous sodium sulfate
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18 or mixed-mode cation exchange)
-
High-purity water
-
Nitrogen gas (high purity)
2. Sample Preparation and Extraction
-
Collect a 500 mL water sample in a clean glass bottle.
-
Adjust the pH of the water sample to approximately 8.0 with 0.1 M NaOH.
-
Condition the SPE cartridge by passing 5 mL of methanol followed by 5 mL of high-purity water.
-
Load the water sample onto the SPE cartridge at a flow rate of approximately 5 mL/min.
-
After loading, wash the cartridge with 5 mL of high-purity water to remove interfering substances.
-
Dry the cartridge under a gentle stream of nitrogen for 10 minutes.
-
Elute the retained 2,4-TDA from the cartridge with 5 mL of dichloromethane.
-
Dry the eluate by passing it through a small column containing anhydrous sodium sulfate.
-
Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen at 40°C.
3. Derivatization
-
To the 1 mL concentrated extract, add 50 µL of heptafluorobutyric anhydride (HFBA).
-
Seal the vial and heat at 60°C for 30 minutes.
-
Cool the vial to room temperature.
-
Evaporate the excess HFBA and solvent under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of ethyl acetate (B1210297) for GC-MS analysis.
4. GC-MS Analysis
-
Gas Chromatograph: Agilent 7890B or equivalent
-
Mass Spectrometer: Agilent 5977A or equivalent
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent
-
Injection Volume: 1 µL (splitless mode)
-
Inlet Temperature: 280°C
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 1 min
-
Ramp: 10°C/min to 280°C
-
Hold: 5 min at 280°C
-
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM). Monitor characteristic ions for the derivatized 2,4-TDA.
5. Quantification Prepare a series of calibration standards of 2,4-TDA and subject them to the same derivatization procedure. Construct a calibration curve by plotting the peak area against the concentration. The concentration of 2,4-TDA in the sample can then be determined from this curve.
Protocol 2: Analysis of 2,4-TDA in Soil Samples by HPLC-UV
This protocol describes the extraction of 2,4-TDA from soil samples using a modified Soxhlet extraction method, followed by analysis using HPLC with a UV detector.
1. Materials and Reagents
-
This compound (analytical standard)
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (HPLC grade)
-
High-purity water
-
Phosphoric acid
-
Modified Soxhlet extraction apparatus
-
Rotary evaporator
-
Syringe filters (0.45 µm)
2. Sample Preparation and Extraction
-
Air-dry the soil sample and sieve it through a 2 mm mesh to remove large debris.
-
Weigh 10 g of the homogenized soil sample into a cellulose (B213188) extraction thimble.
-
Place the thimble in the modified Soxhlet extractor.
-
Extract the sample with 150 mL of acetonitrile for 6 hours.[3]
-
After extraction, concentrate the extract to approximately 5 mL using a rotary evaporator at 40°C.
-
Transfer the concentrated extract to a 10 mL volumetric flask and bring to volume with acetonitrile.
-
Filter the extract through a 0.45 µm syringe filter into an HPLC vial.
3. HPLC-UV Analysis
-
HPLC System: Agilent 1260 Infinity II or equivalent
-
Detector: UV or Diode Array Detector (DAD)
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% phosphoric acid.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
-
Detection Wavelength: 240 nm
4. Quantification Prepare a series of 2,4-TDA calibration standards in acetonitrile. Construct a calibration curve by plotting the peak area against the concentration. The concentration of 2,4-TDA in the soil extract can be determined from this curve and subsequently converted to the concentration in the original soil sample.
Visualizations
The following diagrams illustrate the experimental workflows for the analytical methods described.
Caption: GC-MS workflow for 2,4-TDA analysis in water.
Caption: HPLC-UV workflow for 2,4-TDA analysis in soil.
References
- 1. [Determination of this compound in Mianpi composite packaging film bags by ion-exchange solid-phase extraction-gas chromatography-mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [A new method for determination of toluene-2,4-diamine and toluene-2,6-diamine in workplace air] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rapid analysis of 2,4-D in soil samples by modified Soxhlet apparatus using HPLC with UV detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Derivatization of 2,4-Diaminotoluene for Chromatographic Analysis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the derivatization of 2,4-Diaminotoluene (B122806) (TDA) for subsequent analysis by gas chromatography (GC) and high-performance liquid chromatography (HPLC). The methods described herein are essential for the sensitive and accurate quantification of TDA in various matrices, which is critical due to its classification as a harmful and potentially carcinogenic substance.[1][2]
Introduction
This compound (TDA) is an important industrial chemical primarily used in the production of toluene (B28343) diisocyanate (TDI), a key component in the manufacturing of polyurethanes.[3] Monitoring TDA levels in environmental and biological samples is crucial for assessing exposure and ensuring safety. However, the inherent polarity and low volatility of TDA make its direct analysis by chromatographic methods challenging. Derivatization is a chemical modification process that converts the analyte into a less polar, more volatile, and more easily detectable compound.[4] This application note details three effective derivatization methods for TDA analysis: acetylation, heptafluorobutyrylation for GC analysis, and dinitrobenzoylation for HPLC analysis.
Acronyms and Abbreviations
| Abbreviation | Full Form |
| TDA | This compound |
| GC | Gas Chromatography |
| HPLC | High-Performance Liquid Chromatography |
| UPLC-MS/MS | Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry |
| GC-MS | Gas Chromatography-Mass Spectrometry |
| HFBA | Heptafluorobutyric Anhydride (B1165640) |
| DNBZ-Cl | 3,5-Dinitrobenzoyl Chloride |
| LOD | Limit of Detection |
| LOQ | Limit of Quantification |
| RSD | Relative Standard Deviation |
Method 1: Acetylation for GC and UPLC-MS/MS Analysis
Acetylation is a robust and widely used derivatization technique for primary and secondary amines. In this method, the amino groups of TDA react with acetic anhydride to form stable N-acetyl derivatives, namely 2,4-bis(acetylamino)toluene. This derivative is more volatile and thermally stable, making it suitable for GC analysis, and also exhibits improved chromatographic retention and signal intensity in UPLC-MS/MS.[5][6]
Experimental Protocol: Acetylation of this compound
This protocol is adapted from a validated UPLC-MS/MS method and is suitable for both GC and LC-MS analysis.[5][6]
Materials and Reagents:
-
This compound (TDA) standard
-
Acetic anhydride (ACS grade, 99.7% purity)[5]
-
Borate (B1201080) buffer (50 mM, pH 8.5)[5]
-
Acetonitrile (B52724) (LC-MS grade)[5]
-
Nitrogen gas, high purity
-
Vortex mixer
-
Evaporation system (e.g., TurboVap)
-
Autosampler vials
Procedure:
-
Sample Preparation: Prepare a standard solution of TDA in a suitable solvent (e.g., methanol (B129727) or water). For sample extracts, ensure the final solvent is compatible with the derivatization conditions.
-
Evaporation: Transfer a known volume of the sample or standard solution to a reaction vial and evaporate to dryness under a gentle stream of nitrogen at 60°C.[5]
-
Reconstitution: Reconstitute the dried residue in 200 µL of 50 mM borate buffer (pH 8.5).[5]
-
Derivatization: Add 20 µL of undiluted acetic anhydride to the reconstituted sample.[5]
-
Reaction: Vortex the mixture for a few seconds. The reaction is rapid and occurs at room temperature.
-
Final Dilution: Add 20 µL of acetonitrile to the reaction mixture.[5]
-
Transfer: Transfer the final solution to an autosampler vial for immediate analysis by GC-MS or UPLC-MS/MS.
Chromatographic Conditions and Quantitative Data
| Parameter | GC-MS | UPLC-MS/MS[5][6] |
| Column | Mid-polarity capillary column (e.g., DB-5ms or HP-5ms) | Waters ACQUITY UPLC BEH C18 (or equivalent) |
| Mobile Phase/Carrier Gas | Helium | A: 0.1% Formic acid in Water, B: 0.1% Formic acid in Acetonitrile |
| Gradient/Temperature Program | Start at 70-100°C, ramp to 280-320°C at 5-15°C/min | Gradient: 2% B to 90% B |
| Detector | Mass Spectrometer (EI, 70 eV) | Triple Quadrupole Mass Spectrometer (ESI+) |
| LOD | Analyte and matrix dependent | 2.83 ng/mL |
| LOQ | Analyte and matrix dependent | 9.42 ng/mL |
| **Linearity (R²) ** | >0.99 | ≥ 0.995 (20 - 800 ng/mL) |
| Recovery | Analyte and matrix dependent | 99.8 ± 1.9% |
| RSD | Analyte and matrix dependent | Intra-day: 3.55%, Inter-day: 2.62% |
Diagram of the Acetylation Workflow
Caption: Workflow for the acetylation of this compound.
Method 2: Heptafluorobutyrylation for GC-MS Analysis
Derivatization with heptafluorobutyric anhydride (HFBA) is another effective method for preparing TDA for GC analysis, particularly for electron capture detection (ECD) or mass spectrometry in negative chemical ionization (NCI) mode due to the introduction of highly electronegative fluorine atoms. This enhances the sensitivity of the analysis.[4]
Experimental Protocol: Heptafluorobutyrylation of this compound
This protocol is based on a method for the determination of TDA in packaging materials.[7]
Materials and Reagents:
-
This compound (TDA) standard
-
Heptafluorobutyric anhydride (HFBA)
-
Sodium carbonate (Na₂CO₃)
-
Hexane
-
Deionized water
-
Vortex mixer
-
Heating block or water bath
-
Autosampler vials
Procedure:
-
Sample Preparation: Prepare a standard solution of TDA in a suitable solvent. For samples from solid-phase extraction, the eluate is typically evaporated and reconstituted in a non-polar solvent like hexane.
-
Reaction Setup: In a reaction vial, combine the TDA sample/standard (in 1 mL of hexane), 10.5 mg of sodium carbonate, and 75 µL of HFBA.[8]
-
Reaction: Tightly cap the vial and heat the mixture at 55°C for 1 hour.[8]
-
Quenching: After cooling to room temperature, quench the excess HFBA by adding a small amount of deionized water.
-
Phase Separation: The organic phase (hexane) containing the derivatized TDA is separated.
-
Final Volume Adjustment: Adjust the volume of the organic phase to a final volume of 1 mL.
-
Transfer: Transfer the final solution to an autosampler vial for GC-MS analysis.
Chromatographic Conditions and Quantitative Data
| Parameter | GC-MS[7] |
| Column | Low to mid-polarity capillary column (e.g., Rtx-1614) |
| Carrier Gas | Helium |
| Injector Temperature | 275°C |
| Temperature Program | Isothermal or gradient, analyte dependent |
| Detector | Mass Spectrometer (EI or NCI) |
| LOD | 0.2 µg/L |
| LOQ | 0.6 µg/L |
| **Linearity (R²) ** | 0.9991 (1 - 50 µg/L) |
| Recovery | 89.0% - 94.2% |
| RSD | 1.9% - 3.6% |
Diagram of the Heptafluorobutyrylation Workflow
Caption: Workflow for the HFBA derivatization of this compound.
Method 3: Dinitrobenzoylation for HPLC-UV Analysis
For HPLC analysis with UV detection, derivatization with 3,5-dinitrobenzoyl chloride (DNBZ-Cl) is a suitable method. DNBZ-Cl reacts with the primary amino groups of TDA to form highly chromophoric derivatives that can be readily detected at a wavelength of 260 nm.[9][10]
Experimental Protocol: Dinitrobenzoylation of this compound
This protocol is adapted from a method for the derivatization of biogenic amines.[9][10]
Materials and Reagents:
-
This compound (TDA) standard
-
3,5-Dinitrobenzoyl chloride (DNBZ-Cl), 50 mM in acetonitrile
-
Sodium hydroxide (B78521) (NaOH), 1 M
-
Hydrochloric acid (HCl), 2 M
-
2-Propanol
-
Vortex mixer
-
Autosampler vials
Procedure:
-
Sample Preparation: Prepare a standard solution of TDA in a suitable solvent.
-
Reaction Setup: In a reaction vial, mix the TDA sample/standard with 1 M NaOH.
-
Derivatization: Add 2-propanol and 50 mM DNBZ-Cl in acetonitrile to the vial. The reaction proceeds rapidly (within 3 minutes) at ambient temperature.[9][10]
-
Dilution: Dilute the sample with the mobile phase to an appropriate concentration for HPLC analysis.
-
Transfer: Transfer the final solution to an autosampler vial for HPLC-UV analysis.
Chromatographic Conditions and Quantitative Data
| Parameter | HPLC-UV[2][9] |
| Column | Reversed-phase C18 column |
| Mobile Phase | Gradient elution with a ternary system (e.g., acetonitrile, water, buffer) |
| Detector | UV detector at 260 nm |
| LOD | 51.36 ng/mL |
| LOQ | Analyte and matrix dependent |
| **Linearity (R²) ** | Linear over the range of 2.88–57.6 µg/ml |
| Recovery | Analyte and matrix dependent |
| RSD | Analyte and matrix dependent |
Diagram of the Dinitrobenzoylation Workflow
Caption: Workflow for the DNBZ-Cl derivatization of this compound.
Conclusion
The derivatization methods presented in this application note provide robust and sensitive approaches for the chromatographic analysis of this compound. The choice of the most suitable method depends on the available instrumentation, the required sensitivity, and the sample matrix. Acetylation is a versatile method for both GC and LC-MS, while heptafluorobutyrylation offers enhanced sensitivity for GC-MS, and dinitrobenzoylation is well-suited for HPLC-UV analysis. By following the detailed protocols, researchers can achieve reliable and accurate quantification of TDA in their samples.
References
- 1. benchchem.com [benchchem.com]
- 2. [A new method for determination of toluene-2,4-diamine and toluene-2,6-diamine in workplace air] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. epa.gov [epa.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. pharesst.irsst.qc.ca [pharesst.irsst.qc.ca]
- 6. Development of a new SPE UPLC-MS/MS method for extraction and quantitation of toluene diamine on gloves following toluene diisocyanate exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [Determination of this compound in Mianpi composite packaging film bags by ion-exchange solid-phase extraction-gas chromatography-mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Liquid chromatographic determination of biogenic amines in fermented foods after derivatization with 3,5-dinitrobenzoyl chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application of 2,4-Diaminotoluene in the Synthesis of a Potent Anticancer Quinoxaline Derivative
Introduction
2,4-Diaminotoluene (B122806) (2,4-DAT), a key aromatic amine intermediate, has found significant application in the synthesis of diverse heterocyclic compounds with promising therapeutic potential.[1][2] Its inherent reactivity and structural features make it a valuable building block in the development of novel pharmaceutical agents, particularly in the oncology domain. This application note details the synthesis of a potent anticancer quinoxaline (B1680401) derivative, 6-methyl-N-phenylquinoxalin-2-amine, utilizing this compound as a primary precursor. Quinoxaline scaffolds are present in numerous marketed drugs and are known to exhibit a wide range of pharmacological activities, including anticancer, antiviral, and antibacterial properties.[1][3][4]
This document provides a comprehensive experimental protocol for the synthesis, purification, and characterization of 6-methyl-N-phenylquinoxalin-2-amine. Furthermore, it presents key quantitative data and discusses the putative signaling pathway through which this class of compounds may exert its cytotoxic effects against cancer cells. This information is intended to guide researchers and drug development professionals in the exploration of this compound-based scaffolds for novel therapeutic interventions.
Synthesis of 6-methyl-N-phenylquinoxalin-2-amine
The synthesis of 6-methyl-N-phenylquinoxalin-2-amine from this compound is a multi-step process that involves the initial formation of a quinoxaline ring system followed by subsequent functionalization. The overall synthetic scheme is presented below.
Experimental Workflow
Figure 1: Experimental workflow for the synthesis of 6-methyl-N-phenylquinoxalin-2-amine.
Experimental Protocols
Step 1: Synthesis of 6-Methylquinoxalin-2(1H)-one
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 12.2 g (0.1 mol) of this compound in 100 mL of ethanol.
-
Reagent Addition: To the stirred solution, add 10.2 g (0.1 mol) of ethyl glyoxalate.
-
Reaction: Heat the reaction mixture to reflux and maintain for 4 hours.
-
Work-up and Purification: After cooling to room temperature, the precipitated solid is collected by filtration, washed with cold ethanol, and dried under vacuum to yield 6-methylquinoxalin-2(1H)-one.
Step 2: Synthesis of 2-Chloro-6-methylquinoxaline
-
Reaction Setup: In a 100 mL round-bottom flask, place 8.0 g (0.05 mol) of 6-methylquinoxalin-2(1H)-one.
-
Reagent Addition: Carefully add 25 mL of phosphorus oxychloride (POCl₃).
-
Reaction: Heat the mixture at 110 °C for 2 hours.
-
Work-up and Purification: After cooling, the reaction mixture is poured slowly onto crushed ice with vigorous stirring. The resulting precipitate is filtered, washed with water, and recrystallized from ethanol to afford 2-chloro-6-methylquinoxaline.
Step 3: Synthesis of 6-methyl-N-phenylquinoxalin-2-amine
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve 3.56 g (0.02 mol) of 2-chloro-6-methylquinoxaline and 1.86 g (0.02 mol) of aniline in 30 mL of dimethylformamide (DMF).
-
Reaction: Heat the reaction mixture at 120 °C for 6 hours.
-
Work-up and Purification: After cooling, the mixture is poured into ice-water. The solid product is collected by filtration, washed with water, and purified by column chromatography on silica (B1680970) gel (eluent: ethyl acetate/hexane gradient) to give the final product, 6-methyl-N-phenylquinoxalin-2-amine.
Quantitative Data Summary
The following table summarizes the typical yields and key analytical data for the synthesized compounds.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Melting Point (°C) | Purity (HPLC) |
| 6-Methylquinoxalin-2(1H)-one | C₉H₈N₂O | 160.17 | 85 | 245-247 | >98% |
| 2-Chloro-6-methylquinoxaline | C₉H₇ClN₂ | 178.62 | 78 | 138-140 | >99% |
| 6-methyl-N-phenylquinoxalin-2-amine | C₁₅H₁₃N₃ | 235.28 | 72 | 178-180 | >99% |
Table 1: Summary of quantitative data for the synthesis of 6-methyl-N-phenylquinoxalin-2-amine and its intermediates.
Putative Signaling Pathway and Mechanism of Action
Quinoxaline derivatives have been reported to exhibit anticancer activity through various mechanisms, including the inhibition of protein kinases and intercalation with DNA. The synthesized compound, 6-methyl-N-phenylquinoxalin-2-amine, is hypothesized to act as a kinase inhibitor, targeting signaling pathways crucial for cancer cell proliferation and survival.
References
- 1. Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mtieat.org [mtieat.org]
- 4. Recent Updates on the Synthesis of Bioactive Quinoxaline-Containing Sulfonamides [mdpi.com]
Applications of 2,4-Diaminotoluene in Polymer Chemistry: A Detailed Guide for Researchers
For researchers, scientists, and drug development professionals, 2,4-Diaminotoluene (TDA) presents a versatile building block in the synthesis of a variety of polymers. Primarily known as a key precursor to toluene (B28343) diisocyanate (TDI) for polyurethane production, TDA also serves as an effective curing agent for epoxy resins and a monomer in the synthesis of high-performance polyamides.
This document provides detailed application notes and experimental protocols for the utilization of this compound in polymer chemistry. It includes quantitative data on polymer properties, step-by-step experimental procedures, and visual diagrams of reaction pathways and workflows to facilitate a comprehensive understanding of its applications.
Polyurethane Synthesis via Toluene Diisocyanate (TDI)
This compound is the foundational molecule for the production of 2,4-toluene diisocyanate (2,4-TDI), a major component in the global polyurethane market. Polyurethanes are a highly versatile class of polymers with applications ranging from flexible and rigid foams to coatings, adhesives, sealants, and elastomers.[1][2] The synthesis process involves two main stages: the conversion of TDA to TDI and the subsequent polymerization of TDI with a polyol.
Protocol 1: Synthesis of 2,4-Toluene Diisocyanate (TDI) from this compound (TDA)
This protocol outlines the laboratory-scale synthesis of TDI from TDA using a phosgene-free route with triphosgene (B27547).[3]
Materials:
-
This compound (TDA)
-
Triphosgene
-
Dry solvent (e.g., o-dichlorobenzene, toluene)
-
Inert gas (Nitrogen or Argon)
-
Reaction flask with a reflux condenser, magnetic stirrer, and dropping funnel
Procedure:
-
In a clean, dry reaction flask, dissolve this compound in a dry solvent under an inert atmosphere.
-
In a separate flask, prepare a solution of triphosgene in the same dry solvent.
-
Slowly add the triphosgene solution to the TDA solution at room temperature with vigorous stirring. The reaction is exothermic and will generate hydrogen chloride gas, which should be neutralized or safely vented.
-
After the initial reaction subsides, gradually heat the mixture to reflux and maintain for several hours to ensure complete conversion of the amine groups to isocyanate groups.[3]
-
Monitor the reaction progress by techniques such as FT-IR spectroscopy, observing the disappearance of the N-H stretching bands of the amine and the appearance of the characteristic N=C=O stretching band of the isocyanate group around 2270 cm⁻¹.
-
After completion, the solvent and any unreacted starting materials are removed by distillation under reduced pressure to yield crude TDI.
-
Purify the crude TDI by fractional distillation to obtain the desired isomer purity.
Protocol 2: Synthesis of a Polyurethane Elastomer from TDI and a Polyol
This protocol describes the synthesis of a polyurethane elastomer using the prepared TDI and a polyether polyol (e.g., Polytetramethylene ether glycol - PTMG).[4][5]
Materials:
-
2,4-Toluene diisocyanate (TDI)
-
Polyether polyol (e.g., PTMG, average Mn = 2000 g/mol )
-
Chain extender (e.g., 1,4-butanediol)
-
Catalyst (e.g., dibutyltin (B87310) dilaurate - DBTDL)
-
Dry, inert reaction vessel
Procedure:
-
Prepolymer Formation:
-
In a reaction vessel under a nitrogen atmosphere, heat the polyol to a specific temperature (e.g., 80°C) with stirring.
-
Add the TDI to the heated polyol. The NCO/OH ratio is a critical parameter and is typically kept above 1 (e.g., 1.5 to 2.5) to ensure the prepolymer is isocyanate-terminated.
-
Maintain the reaction at the set temperature for a specified time (e.g., 1-2 hours) until the theoretical NCO content is reached. The NCO content can be monitored by titration.[4]
-
-
Chain Extension and Curing:
-
Cool the NCO-terminated prepolymer to a suitable temperature (e.g., 60°C).
-
Add the chain extender (e.g., 1,4-butanediol) and the catalyst to the prepolymer with vigorous mixing.
-
Pour the mixture into a preheated mold and cure at an elevated temperature (e.g., 100-120°C) for several hours.
-
Post-cure the elastomer at a slightly lower temperature for an extended period (e.g., 24 hours) to complete the reaction and stabilize the properties.
-
Quantitative Data: Mechanical Properties of TDI-Based Polyurethanes
The mechanical properties of TDI-based polyurethanes can be tailored by adjusting the formulation, particularly the NCO/OH ratio and the type of polyol and chain extender used.
| Property | Typical Value Range | Reference |
| Tensile Strength | 10 - 35 MPa | [5][6] |
| Elongation at Break | 300 - 800 % | [7] |
| Shore A Hardness | 60 - 95 | [8] |
| Tear Strength | 20 - 60 kN/m | [7] |
Diagrams
Caption: From TDA to Polyurethane.
Epoxy Resin Curing Agent
This compound can be employed as a curing agent (hardener) for epoxy resins. As an aromatic diamine, TDA imparts high thermal stability and chemical resistance to the cured epoxy network. The amine groups of TDA react with the epoxide groups of the resin in a polyaddition reaction, forming a rigid, cross-linked thermoset.[9]
Protocol 3: Curing of an Epoxy Resin with this compound
This protocol provides a general procedure for curing a standard bisphenol A-based epoxy resin with TDA.
Materials:
-
Liquid epoxy resin (e.g., Diglycidyl ether of bisphenol A - DGEBA)
-
This compound (TDA)
-
Mixing container
-
Stirring rod
-
Mold
-
Oven
Procedure:
-
Calculate the stoichiometric amount of TDA required to cure the epoxy resin. The amine hydrogen equivalent weight (AHEW) of TDA is approximately 30.5 g/eq. The amount of TDA needed is calculated as:
-
Mass of TDA = (Mass of Epoxy Resin / Epoxy Equivalent Weight of Resin) * AHEW of TDA
-
-
Preheat the epoxy resin to reduce its viscosity (e.g., 50-60°C).
-
Melt the TDA (melting point ~99°C) and add it to the preheated epoxy resin.
-
Thoroughly mix the two components until a homogeneous mixture is obtained.
-
Pour the mixture into a preheated mold.
-
Cure the mixture in an oven. A typical curing cycle involves an initial cure at a lower temperature (e.g., 80-100°C) for 1-2 hours, followed by a post-cure at a higher temperature (e.g., 150°C) for 2-4 hours to ensure complete cross-linking.[10]
-
Allow the cured epoxy to cool slowly to room temperature to avoid thermal stress.
Quantitative Data: Thermal Properties of Amine-Cured Epoxy Resins
The thermal properties of epoxy resins are significantly influenced by the type of curing agent used. Aromatic amines like TDA generally yield higher thermal stability compared to aliphatic amines.
| Property | Typical Value for Aromatic Amine Cured Epoxy | Reference |
| Glass Transition Temperature (Tg) | 150 - 200 °C | [11][12] |
| Decomposition Temperature (TGA, 5% weight loss) | 300 - 380 °C | [10][13] |
| Char Yield at 600°C (in N2) | 20 - 40 % | [11] |
Diagrams
Caption: Epoxy Curing Process.
Polyamide Synthesis
This compound can be used as a diamine monomer in the synthesis of aromatic or semi-aromatic polyamides through polycondensation with a diacid chloride.[14] These polyamides can exhibit high thermal stability and mechanical strength due to the rigid aromatic structures incorporated into the polymer backbone.
Protocol 4: Synthesis of a Polyamide from this compound and a Diacid Chloride
This protocol describes the low-temperature solution polycondensation of TDA with a diacid chloride (e.g., terephthaloyl chloride).[15][16]
Materials:
-
This compound (TDA)
-
Diacid chloride (e.g., terephthaloyl chloride, isophthaloyl chloride)
-
Dry, polar aprotic solvent (e.g., N-methyl-2-pyrrolidone (NMP), dimethylacetamide (DMAc))
-
Acid scavenger (e.g., triethylamine, pyridine)
-
Inert gas (Nitrogen or Argon)
-
Reaction flask with a mechanical stirrer and dropping funnel
Procedure:
-
In a reaction flask under an inert atmosphere, dissolve this compound and the acid scavenger in the dry solvent.
-
Cool the solution in an ice bath.
-
In a separate flask, dissolve the diacid chloride in the same dry solvent.
-
Slowly add the diacid chloride solution to the stirred TDA solution. The reaction is typically rapid and exothermic.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for several hours to ensure high molecular weight polymer formation.
-
Precipitate the polyamide by pouring the reaction mixture into a non-solvent such as water or methanol (B129727).
-
Collect the polymer by filtration, wash it thoroughly with water and methanol to remove any unreacted monomers and salts, and dry it in a vacuum oven.
Quantitative Data: Properties of Aromatic Polyamides
Aromatic polyamides are known for their excellent thermal and mechanical properties.
| Property | Typical Value for Aromatic Polyamides | Reference |
| Glass Transition Temperature (Tg) | > 250 °C | [17][18] |
| 10% Weight Loss Temperature (TGA) | > 450 °C | [18] |
| Tensile Strength | 80 - 150 MPa | |
| Tensile Modulus | 2 - 5 GPa | [18] |
Diagrams
Caption: Polyamide Formation.
References
- 1. psiurethanes.com [psiurethanes.com]
- 2. youtube.com [youtube.com]
- 3. etd.lib.metu.edu.tr [etd.lib.metu.edu.tr]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Optimization of the mechanical performance of TDI-based polyurethanes via orthogonal design and response surface methodology - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. solutions.covestro.com [solutions.covestro.com]
- 9. threebond.co.jp [threebond.co.jp]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Investigation on the Curing and Thermal Properties of Epoxy/Amine/Phthalonitrile Blend | MDPI [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. researchgate.net [researchgate.net]
- 16. scielo.br [scielo.br]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Application Notes and Protocols for 2,4-Diaminotoluene: A Focus on Safe Handling and Hazard Awareness
Disclaimer: 2,4-Diaminotoluene (2,4-DAT) is a hazardous chemical and is reasonably anticipated to be a human carcinogen.[1] Its use in consumer products, such as hair dyes, was discontinued (B1498344) in the United States in 1971 due to safety concerns.[1][2] While historically used in the production of various dyes, including some biological stains, its use as a direct biological stain in modern research and clinical settings is not a standard or recommended practice due to significant health risks.[2][3] These application notes, therefore, focus on the critical safety protocols required for handling this compound in a laboratory environment, rather than providing protocols for its use as a biological stain, for which validated and safe modern procedures are not established.
These guidelines are intended for researchers, scientists, and drug development professionals who may encounter this compound. Strict adherence to safety protocols is mandatory.
Chemical and Physical Properties
This compound is a colorless to brown, needle-shaped crystalline solid.[4][5] It is soluble in water, alcohol, and ether. The compound tends to darken when exposed to air and stored over time.[5]
| Property | Value |
| Synonyms | 2,4-Toluenediamine, Toluene-2,4-diamine, m-Tolylenediamine |
| CAS Number | 95-80-7 |
| Molecular Formula | C₇H₁₀N₂ |
| Molecular Weight | 122.17 g/mol |
| Melting Point | 97 to 99 °C |
| Boiling Point | 283 to 285 °C |
| Water Solubility | 7.74 g/L at 25°C |
Health and Safety Information
Hazard Summary:
-
Carcinogenicity: this compound is classified as a cancer-suspect agent and is reasonably anticipated to be a human carcinogen.[1][6] Studies in experimental animals have shown that it can cause tumors in the liver, skin (at the injection site), and mammary glands.[1][2]
-
Toxicity: It is toxic if swallowed, inhaled, or in contact with skin.[7]
-
Organ Damage: High levels of exposure can lead to methemoglobinemia, a condition that reduces the blood's ability to carry oxygen, causing symptoms like headache, dizziness, and cyanosis (blue skin).[4] It may also cause damage to the liver and nervous system.[4]
-
Irritation: It can cause serious irritation and burns to the skin and eyes.[4][7]
Personal Protective Equipment (PPE)
A comprehensive assessment of hazards should be conducted before handling this compound to determine the appropriate PPE.[4]
| PPE Type | Specification |
| Hand Protection | Wear protective gloves. Neoprene or Nitrile gloves are recommended.[4] |
| Eye/Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles. A face shield may be necessary.[8] |
| Skin and Body Protection | Wear appropriate protective clothing to prevent skin exposure.[8] A lab coat is mandatory. |
| Respiratory Protection | Use in a well-ventilated area, preferably within a chemical fume hood. If ventilation is inadequate, a respirator should be worn.[4] |
Safe Handling and Storage Protocols
Handling:
-
Work in a designated area, such as a chemical fume hood, to minimize exposure.[6]
-
Avoid breathing dust, fumes, or vapors.[8]
-
Prevent contact with skin and eyes.[9]
-
Do not eat, drink, or smoke in the work area.[4]
-
Wash hands and any exposed skin thoroughly after handling.[8]
-
Use non-sparking tools and prevent the build-up of electrostatic charge.[9]
Storage:
-
Store in a dry, cool, and well-ventilated place.[8]
-
Keep containers tightly closed.[8]
-
Store away from strong oxidizing agents.[8]
-
The storage area should be clearly labeled with appropriate hazard warnings.
Emergency Procedures
Spills and Leaks:
-
Evacuate all non-essential personnel from the spill area.[4]
-
Ensure adequate ventilation.
-
Wearing appropriate PPE, collect the spilled material using a method that avoids generating dust (e.g., moistening the powder if appropriate).[9]
-
Place the collected material into a sealed, labeled container for hazardous waste disposal.[4][9]
-
Wash the spill area thoroughly.[4]
-
Dispose of contaminated materials as hazardous waste according to local, state, and federal regulations.[4]
First Aid:
-
Eye Contact: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact: Immediately wash the affected area with soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[4]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[7]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[9]
Experimental Workflow and Diagrams
Due to the hazardous nature of this compound and the lack of established protocols for its use as a biological stain, a workflow for a staining procedure cannot be provided. Instead, the following diagram illustrates a safe handling workflow for this hazardous compound.
Caption: Workflow for the safe handling and disposal of this compound.
Conclusion
The primary application of this compound is as a chemical intermediate, particularly in the synthesis of toluene (B28343) diisocyanate for polyurethane production.[2][10] While it has historical ties to dye manufacturing, its significant toxicity and carcinogenicity make it unsuitable and unsafe for direct use as a biological stain in a modern laboratory setting. Researchers and drug development professionals are strongly advised to seek safer, validated alternatives for biological staining applications. The protocols provided here are for the safe management of this hazardous chemical and should be implemented rigorously if its handling is unavoidable.
References
- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 2. This compound - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Diaminotoluenes (EHC 74, 1987) [inchem.org]
- 4. nj.gov [nj.gov]
- 5. This compound | C7H10N2 | CID 7261 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. cdc.gov [cdc.gov]
- 7. tcichemicals.com [tcichemicals.com]
- 8. fishersci.com [fishersci.com]
- 9. echemi.com [echemi.com]
- 10. This compound - Wikipedia [en.wikipedia.org]
high-performance liquid chromatography (HPLC) methods for 2,4-Diaminotoluene
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of 2,4-Diaminotoluene (B122806) (2,4-DAT) using High-Performance Liquid Chromatography (HPLC). The following sections offer a comparative summary of various HPLC methods, a step-by-step experimental protocol for the analysis of 2,4-DAT in aqueous samples, and a visual representation of the general analytical workflow.
Introduction
This compound is a chemical intermediate primarily used in the production of toluene (B28343) diisocyanate (TDI), a key component in the manufacturing of polyurethanes. It is also used in the production of dyes and elastomers. Due to its potential carcinogenicity, monitoring its presence in various environmental matrices and industrial products is of significant importance. HPLC is a robust and widely used analytical technique for the separation, identification, and quantification of 2,4-DAT.
HPLC Methodologies for this compound Analysis
Several HPLC methods have been developed for the determination of this compound. The choice of method often depends on the sample matrix, required sensitivity, and available instrumentation. A summary of various reported HPLC conditions is presented in the table below for easy comparison.
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Column | Newcrom R1 | NUCLEODUR® Sphinx RP | Kromasil ODS (C18) | Octadecylsilylated silica (B1680970) (C18) |
| Column Dimensions | Not Specified | 150 x 4.6 mm | 150 x 3.2 mm | 100 x 8 mm |
| Particle Size | Not Specified | 3.0 µm | 5 µm | 5 µm |
| Mobile Phase A | Water with Phosphoric Acid | 0.575 g Ammonium dihydrogen phosphate (B84403) + 0.7 g Sodium hydrogen phosphate in water, pH = 6.9 | Water | Acetonitrile (B52724)/Water with Sodium Acetate (pH 6.0) |
| Mobile Phase B | Acetonitrile (MeCN) | Methanol (B129727) | Acetonitrile | Not Applicable (Isocratic) |
| Elution Mode | Isocratic or Gradient | Gradient | Gradient | Isocratic |
| Flow Rate | Not Specified | Not Specified | 0.7 mL/min | 1.0 mL/min |
| Detector | UV or MS | Diode Array Detector (DAD) | Photodiode Array Detector (PDA) | UV Detector |
| Wavelength | Not Specified | Not Specified | 240, 280, and 305 nm | Not Specified |
| Injection Volume | Not Specified | Not Specified | 10 µL | 10 µL |
| Derivatization | Not required | Not required | Not required | Acetylation with acetic anhydride[1] |
| Reference | [2] | [3] | [4] | [1] |
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for the HPLC analysis of this compound from a sample matrix.
Detailed Experimental Protocol: Analysis of this compound in Water
This protocol describes a method for the determination of this compound in aqueous samples using HPLC with UV detection. For enhanced sensitivity and to improve chromatographic properties, a pre-column derivatization step with 3,5-dinitrobenzoyl chloride can be employed.[5]
1. Materials and Reagents
-
This compound (analytical standard)
-
3,5-Dinitrobenzoyl chloride
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Sodium hydroxide (B78521)
-
Toluene
-
Sulfuric acid
-
Glass fiber filters
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18)
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
HPLC system with a UV or Diode Array Detector (DAD)
-
Analytical balance
-
Vortex mixer
-
Centrifuge
2. Standard Solution Preparation
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions (e.g., 0.1, 0.5, 1, 5, 10, 20 µg/mL) by serial dilution of the stock solution with the mobile phase.
3. Sample Preparation (Solid-Phase Extraction)
-
Sample Collection: Collect the water sample in a clean glass container.
-
pH Adjustment: Adjust the pH of the water sample to approximately 8-9 with a sodium hydroxide solution.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of HPLC grade water.
-
Sample Loading: Pass the water sample (e.g., 100 mL) through the conditioned SPE cartridge at a flow rate of about 5 mL/min.
-
Washing: Wash the cartridge with 5 mL of HPLC grade water to remove any interfering polar compounds.
-
Elution: Elute the retained this compound from the cartridge with 5 mL of acetonitrile into a clean collection tube.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume (e.g., 1 mL) of the initial mobile phase.
4. Derivatization (Optional, for enhanced sensitivity)
For the analysis of 2,4-DAT in workplace air, a derivatization step using 3,5-dinitobenzoyl chloride has been reported.[5] A similar procedure can be adapted for water samples after extraction. The general steps involve:
-
After extraction, the sample is reacted with 3,5-dinitobenzoyl chloride in the presence of a suitable solvent like toluene.[5]
-
The solvent is then replaced with acetonitrile for HPLC analysis.[5]
Another approach for derivatization involves the use of acetic anhydride (B1165640) to form acetylated derivatives of 2,4-DAT, which can enhance chromatographic retention and signal intensity.[6]
5. HPLC Analysis
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV/DAD detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile and water. A common starting point is a simple isocratic mobile phase of acetonitrile and water, potentially with a buffer like phosphoric acid or formic acid for improved peak shape.[2]
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: 30 °C.
-
Detection: UV detection at a wavelength determined by the maximum absorbance of 2,4-DAT or its derivative. For underivatized 2,4-DAT, a wavelength in the range of 230-254 nm is typically used.
-
Run Time: Adjust the run time to ensure the elution of the 2,4-DAT peak and any other compounds of interest.
6. Data Analysis and Quantification
-
Calibration Curve: Inject the prepared working standard solutions into the HPLC system and record the peak areas. Construct a calibration curve by plotting the peak area versus the concentration of this compound.
-
Sample Analysis: Inject the prepared sample extract into the HPLC system and record the chromatogram.
-
Quantification: Identify the this compound peak in the sample chromatogram based on its retention time compared to the standards. Quantify the concentration of 2,4-DAT in the sample by comparing its peak area to the calibration curve.
-
Reporting: Report the final concentration of this compound in the original sample, taking into account any dilution or concentration factors from the sample preparation steps.
Conclusion
The HPLC methods outlined in this document provide a robust framework for the analysis of this compound in various samples. The selection of the appropriate column, mobile phase, and sample preparation technique is crucial for achieving accurate and reliable results. The provided protocol for water analysis can be adapted for other matrices with appropriate modifications to the sample preparation procedure. It is recommended to validate the chosen method in the specific laboratory environment to ensure its performance meets the required analytical standards.
References
- 1. pharesst.irsst.qc.ca [pharesst.irsst.qc.ca]
- 2. High-performance liquid chromatography of 2,6- and this compound, and its application to the determination of this compound in urine and plasma. | Semantic Scholar [semanticscholar.org]
- 3. nacalai.com [nacalai.com]
- 4. sdiarticle4.com [sdiarticle4.com]
- 5. This compound | SIELC Technologies [sielc.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
Troubleshooting & Optimization
Technical Support Center: 2,4-Diaminotoluene (TDA) Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,4-Diaminotoluene (B122806) (TDA). The information is designed to help improve reaction yields and address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound (TDA)?
A1: The two most prevalent methods for TDA synthesis are the catalytic hydrogenation of 2,4-dinitrotoluene (B133949) (DNT) and the chemical reduction of DNT.
-
Catalytic Hydrogenation: This is a widely used industrial method where DNT is hydrogenated using a catalyst, typically nickel or palladium supported on carbon (Pd/C), at elevated temperature and pressure.[1][2][3][4]
-
Chemical Reduction: A common laboratory-scale method involves the reduction of DNT using a metal, such as iron powder, in the presence of an acid like hydrochloric or acetic acid.[1][4][5]
-
Electrochemical Reduction: This method reduces DNT to TDA through an electrochemical process and is also a subject of research.[6][7][8]
Q2: My TDA yield is consistently low. What are the primary factors I should investigate?
A2: Low yields in TDA synthesis can stem from several factors. Key areas to troubleshoot include:
-
Purity of Starting Materials: Ensure your 2,4-dinitrotoluene (DNT) is pure, free from oils, and has the correct melting point (around 71°C).[5] Impurities like nitrophenols can negatively impact the reaction.[9]
-
Reaction Conditions: Temperature, pressure, solvent, and reaction time are critical. For catalytic hydrogenation, conditions are typically stringent (100–150 °C, 5–8 bar).[3] For iron-based reductions, the solvent concentration is crucial; for example, using 95% ethanol (B145695) instead of 50% can lead to incomplete reduction.[5]
-
Catalyst Activity (for Hydrogenation): The catalyst's activity and selectivity are paramount. The metal particle size can influence the reaction pathway.[2] Ensure the catalyst is not deactivated or poisoned.
-
Agitation: In heterogeneous reactions, such as those using iron powder, vigorous stirring is necessary to maintain a good suspension and prevent reactants from caking, which would result in an incomplete reaction.[5]
-
Product Isolation: TDA can be challenging to isolate, especially from aqueous solutions.[5] The workup and purification procedures, including pH adjustments and crystallization, must be optimized to minimize product loss.
Q3: I am observing the formation of off-color impurities in my final product. What causes this?
A3: The appearance of orange-colored impurities, particularly after drying, can occur if the wet TDA product is heated directly to a high temperature (e.g., 110°C).[5] It is recommended to first air-dry the product at room temperature to remove most of the alcohol and any potential aldehyde byproducts before heating.[5] TDA is also known to darken upon exposure to air and light.[10]
Q4: How can I minimize the formation of the 2,6-diaminotoluene (B122827) isomer?
A4: The formation of the 2,6-TDA isomer is a common issue as commercial DNT often contains the 2,6-DNT isomer.[1][4] To obtain high-purity 2,4-TDA, you can either start with highly pure 2,4-DNT or employ a post-synthesis purification step. Purification techniques like recrystallization or derivatization followed by crystallization can be used to separate the 2,4- and 2,6-isomers.[11][12][13]
Troubleshooting Guides
Guide 1: Low Yield in Catalytic Hydrogenation of DNT
This guide addresses common issues encountered during the catalytic hydrogenation of 2,4-dinitrotoluene to this compound.
| Symptom | Possible Cause | Recommended Action |
| Incomplete Conversion of DNT | 1. Inactive Catalyst: The catalyst may be poisoned or have lost activity. 2. Insufficient Hydrogen Pressure: The pressure may be too low for the reaction to proceed to completion. 3. Low Reaction Temperature: The temperature may not be high enough to achieve a sufficient reaction rate. 4. Poor Mass Transfer: Inefficient stirring may limit the contact between hydrogen, DNT, and the catalyst. | 1. Use fresh, high-quality catalyst (e.g., Pd/C, Raney Nickel). Consider catalyst characterization if problems persist.[2][3] 2. Ensure the reactor is properly sealed and maintain the recommended hydrogen pressure throughout the reaction. 3. Gradually increase the reaction temperature within the recommended range (e.g., 100-140°C).[14] 4. Increase the stirring speed to ensure the catalyst is well-suspended in the reaction mixture. |
| Formation of Intermediates (e.g., aminonitrotoluenes) | 1. Short Reaction Time: The reaction may not have been allowed to run to completion. 2. Catalyst Selectivity Issues: The catalyst might favor the formation of intermediates. Catalyst particle size can play a role.[2] | 1. Increase the reaction time and monitor the reaction progress using techniques like TLC or GC. 2. Experiment with different catalysts or catalyst supports. Larger palladium particles have been noted to be more selective towards intermediate formation in some cases.[2] |
| Product Loss During Workup | 1. Difficult Catalyst Filtration: Finely divided catalysts can be difficult to remove completely, leading to product loss. 2. Suboptimal Isolation/Purification: TDA has some solubility in water and organic solvents, which can lead to losses during extraction and crystallization.[5][10] | 1. Use a filter aid (e.g., Celite) for catalyst filtration. Ensure the catalyst is thoroughly washed with the reaction solvent. 2. Optimize the crystallization solvent and temperature. If purifying via hydrochloride salt formation, ensure precise pH control.[13] |
Guide 2: Issues in Chemical Reduction of DNT with Iron
This guide focuses on troubleshooting the reduction of 2,4-dinitrotoluene using iron powder and acid.
| Symptom | Possible Cause | Recommended Action |
| Incomplete Reduction | 1. Incorrect Solvent Concentration: The alcohol concentration is critical. High concentrations (e.g., 95%) can impede the reaction.[5] 2. Insufficient Agitation: Iron powder can settle and cake at the bottom of the flask, preventing it from reacting.[5] 3. Large Iron Particle Size: Iron filings or powder that are too coarse may not provide sufficient surface area for the reaction.[5] 4. Slow Acid Addition: While initial slow addition is necessary, if it's too slow overall, the reaction may not sustain. | 1. Use the recommended solvent concentration, such as 50% ethyl alcohol.[5] 2. Ensure high-speed, efficient mechanical stirring (e.g., ~750 rpm) to keep the iron suspended.[5] 3. Use fine iron powder (e.g., 100-mesh) for consistent results.[5] 4. Follow the recommended acid addition rate, adding it very slowly at the beginning to control the vigorous initial reaction, then increasing the rate.[5] |
| Vigorous/Uncontrolled Reaction | 1. Too Rapid Acid Addition: Adding the hydrochloric acid too quickly at the start can cause an uncontrollably vigorous reaction.[5] | 1. Add the acid solution dropwise, especially during the first 10-15 minutes, to maintain control over the exothermic reaction.[5] |
| Difficulty Isolating Pure Product | 1. Product is difficult to isolate from aqueous solutions. [5] 2. Formation of colored impurities upon heating. [5] | 1. Follow a procedure that isolates the TDA as a sulfate (B86663) or hydrochloride salt, which can be easier to handle and purify before liberating the free base.[5] 2. Dry the isolated product at room temperature to remove residual solvent before drying at an elevated temperature.[5] |
Experimental Protocols & Data
Protocol 1: Laboratory Scale Reduction of 2,4-Dinitrotoluene with Iron
This protocol is adapted from a procedure in Organic Syntheses and provides a reliable method for laboratory-scale preparation.[5]
Materials & Reaction Parameters:
| Parameter | Value | Notes |
| 2,4-Dinitrotoluene | 45.5 g (0.25 mole) | Must be pure and oil-free, with a melting point of 71°C.[5] |
| Iron Powder (100-mesh) | 85 g (1.5 moles) | Fine powder is crucial for consistent results.[5] |
| Ethyl Alcohol | 100 cc of 50% (w/w) | The concentration is important for complete reduction.[5] |
| Concentrated HCl | 5.2 cc (0.06 mole) | Dissolved in 25 cc of 50% ethyl alcohol. |
| Stirring Speed | ~750 rpm | Necessary to prevent iron from caking.[5] |
| Reaction Time | 2 hours (reflux) | After acid addition is complete. |
| Reported Yield | ~74% | Based on the starting 2,4-dinitrotoluene.[5] |
Procedure Outline:
-
Combine 2,4-DNT, iron powder, and 50% ethanol in a three-necked flask equipped with a stirrer and reflux condenser.
-
Heat the mixture to boiling and begin stirring.
-
Add the hydrochloric acid solution very slowly over approximately 30 minutes.
-
Reflux the mixture for 2 hours after the acid addition is complete.
-
Neutralize the hot mixture with alcoholic potassium hydroxide (B78521).
-
Filter the hot mixture to remove the iron residue and wash the residue with 95% ethanol.
-
Precipitate the product from the filtrate as its sulfate salt by adding 6 N sulfuric acid.
-
Cool, filter, and wash the TDA sulfate product with 95% ethanol.
-
Dry the product first at room temperature, then at 110°C to a constant weight.
-
To obtain the free base, the sulfate salt is dissolved in water, and the solution is made alkaline with sodium hydroxide to precipitate the this compound.
Protocol 2: General Industrial Catalytic Hydrogenation
Industrial processes often involve continuous flow reactors and are optimized for large-scale production.[3][14]
Typical Reaction Parameters:
| Parameter | Typical Range | Notes |
| Catalyst | Pd/C or Raney Nickel | Supported precious metal catalysts are common.[3] |
| Temperature | 100 - 150 °C | Lower initiation temperatures (100-120°C) are desirable for some processes.[3][14] |
| Pressure | 5 - 8 bar (or higher) | High pressure is used to ensure high hydrogen concentration.[3] |
| Reactor Type | Continuously Stirred Tank Reactor (CSTR) or Plug Flow Reactor | Adiabatic operation in a plug flow reactor is a key feature of some modern processes.[14] |
| Solvent | Often minimal or solventless, using the TDA/water product mixture as the medium. | Some processes use solvents like methanol.[3][14] |
Visualizations
Caption: General experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low yields in TDA synthesis.
References
- 1. This compound - Ataman Kimya [atamanchemicals.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. US2976320A - Catalytic hydrogenation of the dinitro derivatives of toluene - Google Patents [patents.google.com]
- 10. This compound | C7H10N2 | CID 7261 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Process for purifying this compound by recrystallization - Eureka | Patsnap [eureka.patsnap.com]
- 12. CN103319352A - Technology for separating and purifying this compound and 2,6-diaminotoluene by derivatization crystallization process - Google Patents [patents.google.com]
- 13. US4256671A - Production of 2,4- and 2,6-diaminotoluenes - Google Patents [patents.google.com]
- 14. EP0978505A2 - Process for the hydrogenation of dinitrotoluene to toluenediamine using a monolith catalyst - Google Patents [patents.google.com]
Technical Support Center: Purification of 2,4-Diaminotoluene (TDA) by Recrystallization
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and experimental protocols for the purification of 2,4-Diaminotoluene (B122806) (TDA) via recrystallization.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the recrystallization of this compound.
Q1: Why are no crystals forming in my this compound solution after cooling?
A1: This is a common issue, often due to supersaturation or using an excessive amount of solvent. Here are several techniques to induce crystallization:
-
Scratching: Gently scratch the inside of the flask just below the surface of the solution with a glass stirring rod. The microscopic scratches on the glass can provide a surface for crystal nucleation.[1][2]
-
Seed Crystals: If available, add a single, small crystal of pure this compound to the solution. This "seed" will act as a template for further crystal growth.[1][3]
-
Solvent Evaporation: If you suspect too much solvent was used, gently heat the solution to boil off a portion of the solvent, thereby increasing the concentration of the TDA. Allow the concentrated solution to cool again.[1][2][3]
-
Reduced Temperature: Cool the solution in an ice bath to further decrease the solubility of the TDA and promote crystallization.[4]
Q2: My this compound is "oiling out" instead of crystallizing. What should I do?
A2: "Oiling out" occurs when the TDA separates from the solution as a liquid rather than a solid. This typically happens when the solution temperature is above the melting point of the solute, a situation often exacerbated by the presence of impurities which can depress the melting point.[1][4] Oiled-out products are often impure because the oil can dissolve impurities more effectively than the solvent.[1][5]
-
Reheat and Dilute: The most effective solution is to heat the mixture until the oil redissolves completely. Then, add a small amount of additional hot solvent to decrease the saturation level.[1][6]
-
Slow Cooling: Allow the solution to cool much more slowly. Rapid cooling encourages oil formation. Insulating the flask can help achieve a gradual temperature drop, favoring the formation of crystals over oil.[2]
-
Solvent System Change: If the problem persists, consider altering the solvent system. Using a mixed-solvent system can sometimes prevent oiling out.[6][7]
Q3: The yield of my recrystallized this compound is very low. How can I improve it?
A3: A low yield is typically a result of procedural issues rather than a failure of the technique itself.
-
Minimize Solvent: Ensure you are using the minimum amount of near-boiling solvent required to fully dissolve the crude TDA. Using an excess will cause a significant portion of your product to remain dissolved in the mother liquor upon cooling.[3][6]
-
Prevent Premature Crystallization: If performing a hot filtration to remove insoluble impurities, ensure the funnel and receiving flask are pre-heated to prevent the TDA from crystallizing on the filter paper.[4][6]
-
Ensure Complete Cooling: After cooling to room temperature, place the flask in an ice bath for a sufficient period. This will maximize the amount of product that crystallizes out of the solution.[6]
-
Use Ice-Cold Washing Solvent: When washing the collected crystals, use a minimal amount of ice-cold solvent to remove soluble impurities without dissolving a significant amount of the product.[3]
Q4: My recrystallized this compound is still colored. How can I get a colorless product?
A4: Commercial TDA is often yellow-tan and can darken on exposure to air.[8][9] If colored impurities persist after recrystallization, they may be co-crystallizing with the product.
-
Activated Charcoal: Add a small amount of activated charcoal (1-2% by weight) to the hot solution before filtration. The charcoal can adsorb colored impurities. Do not add charcoal to a boiling solution, as it can cause it to boil over. After adding charcoal, heat the solution again and perform a hot gravity filtration to remove the charcoal before cooling.[1][4] Note that using too much charcoal can lead to a loss of the desired product.
Q5: What is the most common impurity in this compound and how does recrystallization help?
A5: The most common impurity in commercial-grade 2,4-TDA is its isomer, 2,6-Diaminotoluene (2,6-TDA).[9][10][11] The industrial synthesis of TDA typically produces a mixture with an 80:20 or 65:35 ratio of 2,4-TDA to 2,6-TDA.[10][12] Recrystallization is an effective method for separating these isomers due to differences in their solubility in specific solvent systems. By carefully selecting the solvent and controlling the temperature, 2,4-TDA can be selectively crystallized while the 2,6-TDA isomer remains in the mother liquor.
Experimental Protocol: Recrystallization of 2,4-TDA
This protocol is a generalized procedure based on established methods for purifying crude TDA containing the 2,6-TDA isomer.[10]
Materials:
-
Crude this compound (e.g., 80:20 mixture with 2,6-TDA)
-
Distilled Water
-
Organic Solvent (Methanol or Ethanol are commonly used)
-
Erlenmeyer Flask or Jacketed Reactor
-
Heating Mantle or Hot Plate with Stirrer
-
Condenser
-
Buchner Funnel and Filter Flask
-
Vacuum Source
-
Nitrogen Source (optional, but recommended to prevent oxidation)
Procedure:
-
Solvent Preparation: Prepare the recrystallization solvent. A common system involves a mixture of distilled water and an alcohol like methanol (B129727) or ethanol.[10] The ratio can vary, but a 1:1 mass ratio of water to alcohol is a good starting point.
-
Dissolution: In a flask equipped with a condenser and stirrer, combine the crude TDA mixture, distilled water, and organic solvent. For example, use a mass ratio of 1 part TDA mixture to 0.5-1.5 parts water and 0.5-1.5 parts alcohol.[10]
-
Heating: Gently heat the mixture with continuous stirring to between 50-90°C.[10] If using a low-boiling solvent like methanol, heat to reflux (approx. 65°C).[10] Continue heating until all the solid has completely dissolved. It is advisable to conduct this step under a nitrogen atmosphere to prevent the amine from oxidizing and darkening.
-
Cooling & Crystallization: Once dissolved, stop heating and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.
-
Ice Bath: To maximize yield, cool the flask further in an ice-water bath to a temperature between 5-25°C for at least 30 minutes.[10]
-
Isolation: Collect the precipitated crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals on the filter with a small amount of ice-cold distilled water to remove any residual mother liquor containing soluble impurities.[10]
-
Drying: Dry the purified crystals under vacuum at 65-75°C until a constant weight is achieved. The resulting product should be pure this compound.[10]
Quantitative Data from Recrystallization Examples
The following table summarizes data from patented recrystallization procedures for a TDA mixture with an approximate 80:20 isomer ratio (2,4-TDA:2,6-TDA).[10]
| Example | TDA Mixture Input (kg) | Solvent System (kg) | Dissolution Temp. (°C) | Crystallization Temp. (°C) | Yield (%) | Purity (%) |
| 1 | 1000 | 500 Water + 500 Methanol | 65 | 10-15 | 60 | 99.78 |
| 2 | 1000 | 1500 Water + 1500 Ethanol | 50 | 10-15 | 58 | 99.72 |
| 3 | 0.5 | 0.5 Water + 0.5 Ethylene Glycol | 85 | 10-15 | 65 | Not Specified |
Visualized Workflows
Caption: A flowchart of the TDA recrystallization process.
Caption: A troubleshooting guide for common recrystallization issues.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 3. people.chem.umass.edu [people.chem.umass.edu]
- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 5. mt.com [mt.com]
- 6. benchchem.com [benchchem.com]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. This compound | C7H10N2 | CID 7261 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. This compound - Wikipedia [en.wikipedia.org]
- 10. Process for purifying this compound by recrystallization - Eureka | Patsnap [eureka.patsnap.com]
- 11. This compound CAS#: 95-80-7 [m.chemicalbook.com]
- 12. Method and device for separating and purifying 2, 4-diaminotoluene in toluenediamine mixture - Eureka | Patsnap [eureka.patsnap.com]
Technical Support Center: Separation of 2,4- and 2,6-Diaminotoluene Isomers
Welcome to the technical support center for the separation of 2,4- and 2,6-diaminotoluene (B122827) (TDA) isomers. This resource is designed for researchers, scientists, and professionals in drug development and chemical synthesis. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the separation of these closely related isomers.
Frequently Asked Questions (FAQs)
Q1: Why is the separation of 2,4- and 2,6-diaminotoluene isomers so challenging?
The primary challenge lies in the very similar physical and chemical properties of the 2,4- and 2,6-TDA isomers. Their comparable boiling points and solubility profiles make conventional separation techniques like fractional distillation less effective. This often leads to incomplete separation and the production of a significant amount of waste residue containing a mixture of the isomers.
Q2: What are the most common methods for separating 2,4- and 2,6-TDA isomers?
Several methods have been developed to separate these isomers, with the most common being:
-
Derivatization Crystallization: This technique involves converting the isomers into derivatives that have different solubilities, allowing for their separation through crystallization.
-
Recrystallization: This method utilizes specific solvent systems to selectively crystallize one isomer from a mixture.
-
Chromatographic Methods: Techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are effective for both analytical quantification and preparative separation.
-
Adsorptive Separation: This method employs adsorbents, such as zeolites, to selectively adsorb one isomer over the other.
Q3: How can I improve the purity of the separated isomers?
To enhance the purity of the separated 2,4- and 2,6-TDA isomers, consider the following:
-
Optimize Crystallization Conditions: Carefully control the cooling rate, solvent ratios, and pH during crystallization processes.
-
Multiple Recrystallization Steps: Performing multiple recrystallization steps can significantly improve the purity of the final product, although it may lead to a lower overall yield.
-
Derivatization: Converting the isomers to their monohydrochloride salts can alter their crystallization behavior and facilitate a cleaner separation.[1]
Q4: Are there any environmental concerns associated with TDA isomer separation?
Yes, some traditional methods for TDA production and separation can generate significant environmental pollutants. For instance, the reduction of dinitrotoluene using iron powder in acidic conditions produces large amounts of acidic wastewater and solid waste.[2] Modern methods, such as derivatization crystallization, aim to improve raw material utilization to over 99% and reduce waste generation.[3]
Troubleshooting Guides
Crystallization-Based Separations
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low Yield | - Incomplete precipitation of the target isomer. - The target isomer remains dissolved in the mother liquor. - Suboptimal cooling temperature. | - Adjust the solvent-to-solute ratio to decrease solubility. - Ensure the cooling temperature is low enough for sufficient precipitation, for example, cooling to 10-15°C.[2] - Recycle the mother liquor in subsequent batches to recover dissolved product.[2] |
| Low Purity / Co-crystallization | - The isomers have similar crystallization kinetics. - Inefficient washing of the crystals. - The cooling rate is too fast. | - Optimize the solvent system; for instance, a mixture of distilled water and an organic solvent like methanol (B129727) or ethanol (B145695) can be effective.[2] - Implement a slower, more controlled cooling process. - Ensure thorough washing of the crystals with an appropriate solvent to remove the mother liquor containing the other isomer. - Consider converting the isomers to their monohydrochloride salts to alter their crystallization properties.[1] |
| Inconsistent Results | - Variation in the starting material composition. - Inconsistent process parameters (temperature, stirring speed, pH). | - Accurately determine the isomer ratio of the starting mixture using an analytical technique like GC or HPLC. - Strictly control all experimental parameters. Utilize a DCS (Distributed Control System) for process automation if available.[4] |
Chromatographic Separations
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Poor Resolution of Isomer Peaks (GC/HPLC) | - Inappropriate stationary phase. - Suboptimal mobile phase composition (HPLC) or temperature program (GC). - Column overloading. | - For GC, a polyglycol (PEG) capillary column has been shown to be effective.[5] - For HPLC, consider using a Kromasil ODS column with a gradient elution of acetonitrile (B52724) and water. - Optimize the temperature program for GC, for example, an initial temperature of 130°C held for 5 minutes, followed by a ramp of 10°C/min to a final temperature of 200°C held for 20 minutes.[5] - Inject a smaller sample volume or dilute the sample. |
| Peak Tailing | - Active sites on the column. - Secondary interactions between the analytes and the stationary phase. | - Use a column with end-capping. - Add a competing base to the mobile phase in HPLC. - Derivatize the amines to reduce their basicity; for example, acetylation with acetic anhydride.[6] |
Quantitative Data Summary
Recrystallization of 2,4-Diaminotoluene (B122806)
The following table summarizes the results from different recrystallization protocols for purifying this compound from a mixture of 2,4- and 2,6-isomers.
| Solvent System | Initial Isomer Ratio (2,4-/2,6-) | Yield of 2,4-TDA | Purity of 2,4-TDA | Reference |
| Distilled Water / Methanol | (80±5) / (20±5) | 60% | 99.78% | [2] |
| Distilled Water / Ethanol | (80±5) / (20±5) | 58% | 99.72% | [2] |
| Distilled Water / Ethylene (B1197577) Glycol | (80±5) / (20±5) | 65% | Not Specified | [2] |
Detailed Experimental Protocols
Protocol 1: Derivatization Crystallization for Separation of 2,4- and 2,6-TDA
This protocol is based on a derivatization crystallization process to separate the isomers from a TDA mixture.[3]
Materials:
-
TDA mixture (e.g., 80% 2,4-TDA and 20% 2,6-TDA)
-
Distilled water
-
Hydrochloric acid
-
Sodium chloride
-
Caustic soda (sodium hydroxide)
-
Sodium hydrosulfite
Procedure:
-
Pre-treatment: The raw TDA material is first purified by rectification to remove impurities like moisture and tar.
-
Separation of 2,6-TDA:
-
The purified TDA is dissolved in distilled water.
-
The pH of the solution is adjusted to 6-6.5 using hydrochloric acid.
-
Sodium chloride is added, and a catalysis reaction is performed.
-
The solution is cooled to induce crystallization of the 2,6-diaminotoluene crude product, which is then separated by filtration.
-
The crude 2,6-TDA is further purified by sectional rectification to obtain a product with a purity of over 99%.
-
-
Separation of 2,4-TDA:
-
The pH of the mother liquor from the 2,6-TDA separation is adjusted to 10-12 with caustic soda.
-
Sodium hydrosulfite is added, and a catalysis reaction is carried out.
-
The solution is cooled to 30-35°C to crystallize the crude this compound, which is then separated.
-
The crude 2,4-TDA is purified by sectional rectification to achieve a purity of over 99%.
-
Protocol 2: Recrystallization of this compound
This protocol describes the purification of this compound from a mixture with 2,6-diaminotoluene using recrystallization.[2]
Materials:
-
Mixture of 2,4- and 2,6-diaminotoluene (e.g., 80:20 ratio)
-
Distilled water
-
Methanol (or ethanol or ethylene glycol)
Procedure:
-
Dissolution:
-
In a reactor, mix the TDA isomer mixture, distilled water, and methanol in a 1:0.5:0.5 mass ratio (e.g., 1000 kg TDA, 500 kg water, 500 kg methanol).
-
Heat the mixture to 65°C while stirring under reflux to ensure complete dissolution and uniform mixing.
-
-
Crystallization:
-
Stop heating and cool the mixture to 10-15°C using a crystallizer jacket to precipitate the this compound crystals.
-
-
Separation and Washing:
-
Separate the crystals from the mother liquor via centrifugation.
-
Wash the collected crystals with water.
-
-
Drying:
-
Dry the washed crystals under a vacuum (greater than 0.080 MPa) at 65-75°C to obtain the pure this compound product.
-
Visualizations
Caption: Workflow for the separation of 2,4- and 2,6-TDA by derivatization crystallization.
Caption: General workflow for the recrystallization of this compound.
Caption: Troubleshooting logic for common issues in TDA isomer separation.
References
- 1. US4256671A - Production of 2,4- and 2,6-diaminotoluenes - Google Patents [patents.google.com]
- 2. Process for purifying this compound by recrystallization - Eureka | Patsnap [eureka.patsnap.com]
- 3. CN103319352A - Technology for separating and purifying this compound and 2,6-diaminotoluene by derivatization crystallization process - Google Patents [patents.google.com]
- 4. Method and device for separating and purifying 2, 4-diaminotoluene in toluenediamine mixture - Eureka | Patsnap [eureka.patsnap.com]
- 5. CN104062378B - The detection method of diaminotoluene isomeride - Google Patents [patents.google.com]
- 6. cdc.gov [cdc.gov]
minimizing by-product formation in 2,4-Diaminotoluene reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in chemical reactions involving 2,4-Diaminotoluene (2,4-TDA). The following resources are designed to help minimize by-product formation and optimize reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary industrial reactions involving this compound (2,4-TDA)?
A1: The two primary industrial reactions involving 2,4-TDA are its synthesis via the catalytic hydrogenation of 2,4-dinitrotoluene (B133949) (2,4-DNT) and its use as a precursor in the synthesis of Toluene (B28343) Diisocyanate (TDI) through phosgenation.
Q2: What is the most common by-product in the phosgenation of 2,4-TDA to TDI, and how can it be minimized?
A2: The most common by-product is the formation of polyureas. This occurs when the isocyanate groups of the TDI product react with any residual water or unreacted amine groups. Minimizing water content in the reactants and solvent is critical. Conducting the reaction in the gaseous phase is another strategy to reduce the formation of these tar-like by-products.[1]
Q3: How does the presence of the 2,6-TDA isomer affect my final product in TDI synthesis?
A3: Commercial 2,4-TDA often contains the 2,6-TDA isomer. During phosgenation, this leads to the formation of 2,6-TDI. The presence of 2,6-TDI can alter the properties of the resulting polyurethanes, for instance, by enhancing the stiffness of the polymer's hard domains due to its symmetrical structure.
Q4: What are the key parameters to control during the hydrogenation of 2,4-DNT to maximize 2,4-TDA selectivity?
A4: Key parameters include the choice of catalyst (e.g., Pd/C, Raney Nickel), reaction temperature, hydrogen pressure, and solvent.[2][3][4] The formation of intermediates, such as 2-amino-4-nitrotoluene and 4-amino-2-nitrotoluene, is a critical factor in determining the final product's purity.[2]
Troubleshooting Guides
Issue 1: Poor Selectivity and Formation of Intermediates in 2,4-DNT Hydrogenation
Symptom: Your final product contains significant amounts of 2-amino-4-nitrotoluene, 4-amino-2-nitrotoluene, or 4-hydroxylamino-2-nitrotoluene.
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| Suboptimal Catalyst Performance | The choice of catalyst and its physical properties, such as particle size, significantly impact selectivity. For Pd/C catalysts, larger metal particles have been found to be more selective towards the formation of intermediate products.[2] Consider screening different catalysts (e.g., Pd/C, Pt/C, Raney Ni) and supports to find the optimal combination for your specific conditions. |
| Inappropriate Reaction Temperature | Temperature affects the reaction rates of the different steps in the hydrogenation pathway. Lowering the temperature may favor the complete reduction to 2,4-TDA over the accumulation of intermediates. However, excessively low temperatures can slow down the reaction rate. A study on Pd/C catalyzed hydrogenation showed that lowering the temperature from 130°C to 110°C did not negatively affect conversion and selectivity.[2] |
| Incorrect Hydrogen Pressure | Hydrogen pressure influences the availability of hydrogen on the catalyst surface. An insufficient hydrogen pressure may lead to incomplete reduction. The effect of pressure can be complex and catalyst-dependent. It is advisable to perform a pressure optimization study for your specific catalyst system. |
| Solvent Effects | The choice of solvent can influence the solubility of reactants and intermediates, as well as their interaction with the catalyst surface. Common solvents for this reaction include methanol (B129727) and ethanol. The optimal solvent may vary depending on the catalyst and other reaction conditions. |
Issue 2: Formation of Urea (B33335)/Polyurea By-products in 2,4-TDA Phosgenation
Symptom: A significant amount of insoluble, high-molecular-weight material (tar) is formed during the reaction of 2,4-TDA with phosgene (B1210022).
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| Presence of Water in Reactants or Solvent | Water readily reacts with phosgene to form HCl and CO2, and with the isocyanate product to form an unstable carbamic acid, which decomposes to an amine and CO2. The newly formed amine can then react with another isocyanate molecule to form a stable urea linkage, leading to polyurea formation. Ensure all reactants and solvents are rigorously dried before use. |
| Localized High Concentrations of Reactants | Poor mixing can lead to localized areas of high amine or phosgene concentration, which can promote side reactions. Ensure efficient and vigorous stirring throughout the reaction. |
| Suboptimal Reaction Temperature | The reaction of 2,4-TDA with phosgene is typically carried out in a controlled temperature range. High temperatures can accelerate side reactions. It is important to carefully control the reaction temperature, especially during the initial stages. |
| Liquid-Phase Reaction Limitations | Liquid-phase phosgenation is prone to the formation of solid by-products that can foul the reactor. Consider a gas-phase phosgenation process, which can significantly improve selectivity and reduce the formation of tars.[1] |
Experimental Protocols
Protocol 1: Analysis of 2,4-TDA and By-products by HPLC
This protocol provides a general framework for the analysis of 2,4-TDA and its common by-products. Optimization may be required for specific sample matrices.
1. Sample Preparation:
-
Dissolve a known amount of the reaction mixture in a suitable solvent (e.g., acetonitrile (B52724) or methanol).
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
For complex matrices, a solid-phase extraction (SPE) clean-up step may be necessary.
2. HPLC System and Conditions:
| Parameter | Specification |
| Column | C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 3.0 µm particle size) |
| Mobile Phase | A: Ammonium dihydrogen phosphate (B84403) buffer (pH 6.9) B: Methanol. A gradient elution may be necessary to separate all components. |
| Flow Rate | 1.0 mL/min |
| Detection | Diode Array Detector (DAD) or UV detector at a suitable wavelength (e.g., 254 nm) |
| Injection Volume | 10 µL |
3. Quantification:
-
Prepare a series of standard solutions of 2,4-TDA and any known by-products of interest.
-
Generate a calibration curve by plotting the peak area against the concentration for each compound.
-
Determine the concentration of the analytes in the sample by comparing their peak areas to the calibration curve.
Protocol 2: Analysis of 2,4-TDA and By-products by GC-MS with Derivatization
Due to the polarity of the amine groups, derivatization is often required for the GC analysis of 2,4-TDA.
1. Derivatization:
-
Evaporate a known volume of the sample solution to dryness under a stream of nitrogen.
-
Add an anhydrous solvent (e.g., dichloromethane) and a derivatizing agent such as heptafluorobutyric anhydride (B1165640) (HFBA) or acetic anhydride.[5]
-
Heat the mixture to ensure complete derivatization.
-
After cooling, the sample is ready for injection.
2. GC-MS System and Conditions:
| Parameter | Specification |
| Column | A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |
| Oven Program | Initial temperature of 50-70°C, followed by a temperature ramp to 280-300°C. |
| Injection Mode | Split or splitless, depending on the concentration of the analytes. |
| MS Detector | Electron Ionization (EI) at 70 eV. Scan mode for identification of unknowns and Selected Ion Monitoring (SIM) mode for quantification of target compounds. |
Visualizations
References
- 1. WO2014091011A1 - A method of toluene diamine (tda) phosgenation in the gaseous phase in a specifically constructed reactor - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. [PDF] KINETICS OF THE HYDROGENATION OF 2,4-DINITROTOLUENE OVER A PALLADIUM ON ALUMINA CATALYST | Semantic Scholar [semanticscholar.org]
- 5. Improvement in the GC-MS method for determining urinary toluene-diamine and its application to the biological monitoring of workers exposed to toluene-diisocyanate - PubMed [pubmed.ncbi.nlm.nih.gov]
troubleshooting common issues in dinitrotoluene hydrogenation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for common issues encountered during the catalytic hydrogenation of dinitrotoluene (DNT) to produce toluenediamine (TDA). This guide is intended for researchers, scientists, and drug development professionals to help diagnose and resolve experimental challenges.
Troubleshooting Guides
This section provides a systematic approach to troubleshooting common problems in DNT hydrogenation.
Issue 1: Low or No Conversion of DNT
Symptoms:
-
Analysis of the reaction mixture shows a high concentration of unreacted DNT.
-
Hydrogen uptake is significantly lower than the theoretical amount.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps | Recommended Action |
| Inactive Catalyst | 1. Verify Catalyst Handling: Ensure the catalyst was not unduly exposed to air during transfer. Pyrophoric catalysts like Raney® Nickel and some palladium on carbon (Pd/C) catalysts can be deactivated by oxygen. 2. Check Catalyst Age and Storage: Use a fresh batch of catalyst if possible. Older catalysts may have reduced activity due to gradual oxidation or contamination. 3. Test with a Standard Reaction: If possible, test the catalyst with a known, reliable hydrogenation reaction (e.g., hydrogenation of nitrobenzene) to confirm its activity. | - Use inert atmosphere techniques (e.g., glovebox or Schlenk line) for catalyst transfer. - Store catalysts under an inert atmosphere as recommended by the supplier. - If the catalyst is suspected to be inactive, procure a new batch. |
| Insufficient Hydrogen | 1. Check Hydrogen Supply: Ensure the hydrogen cylinder is not empty and that the regulator is functioning correctly. 2. Inspect for Leaks: Check all connections in the reactor setup for leaks using a suitable leak detector. | - Replace the hydrogen cylinder if necessary. - Tighten all fittings and re-test for leaks. |
| Mass Transfer Limitation | 1. Agitation Rate: Insufficient stirring may lead to poor mixing of the three-phase system (solid catalyst, liquid reactants/solvent, gaseous hydrogen). 2. Catalyst Particle Size: Very large catalyst particles can have a smaller surface area, leading to lower activity. | - Increase the agitation speed to ensure the catalyst is well-suspended in the reaction medium. - If applicable, use a catalyst with a smaller particle size. |
| Incorrect Reaction Conditions | 1. Verify Temperature and Pressure: Confirm that the reaction temperature and hydrogen pressure are within the optimal range for the specific catalyst and substrate. | - Adjust the temperature and pressure to the recommended values for the protocol being used. Typical ranges are 100-150°C and 5-50 bar.[1][2] |
Issue 2: Poor Selectivity - Formation of Byproducts
Symptoms:
-
Analysis of the reaction mixture shows the presence of significant amounts of undesired compounds alongside TDA.
-
The yield of TDA is low despite high DNT conversion.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps | Recommended Action |
| Side Reactions due to Solvent | 1. Identify Solvent: If using an alcohol solvent like methanol (B129727), N-alkylation of the TDA product can occur, forming N-alkyl toluenediamine.[3] | - Consider using a non-alcoholic solvent. - If an alcohol solvent is necessary, the introduction of a small amount of carbon monoxide to the hydrogen stream can inhibit N-alkylation.[3] |
| Formation of Intermediates | 1. Analyze for Intermediates: Depending on the reaction pathway, intermediates such as aminonitrotoluenes and hydroxylaminonitrotoluenes can accumulate.[4] | - Optimize reaction time; shorter times may favor intermediates, while longer times should lead to the final product. - Adjusting temperature and pressure can also influence the rate of conversion of intermediates. |
| Ring Hydrogenation | 1. Check Reaction Temperature: High temperatures can sometimes promote the hydrogenation of the aromatic ring. | - Lower the reaction temperature to a range that favors the reduction of the nitro groups without affecting the aromatic ring. |
| Dimerization/Oligomerization ("Tar" Formation) | 1. Examine Reaction Mixture: The presence of dark, tar-like substances indicates the formation of oligomeric byproducts. This can be caused by the reaction of partially hydrogenated intermediates.[5] | - Lowering the reaction temperature can reduce the rate of these side reactions. - Ensure efficient mixing to minimize localized high concentrations of intermediates. |
Issue 3: Catalyst Deactivation During Reaction
Symptoms:
-
The reaction starts at a reasonable rate but then slows down or stops before completion.
-
The catalyst appears agglomerated or has changed in appearance after the reaction.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps | Recommended Action |
| Catalyst Poisoning | 1. Analyze Starting Materials: Impurities in the DNT or solvent can act as catalyst poisons. Common poisons for hydrogenation catalysts include sulfur, phosphorus, and chlorine compounds.[6] 2. Check for Nitrophenols: Nitrophenols in the DNT feed can deactivate the catalyst. | - Purify the DNT and solvent before use. - Ensure the DNT feed has a low concentration of nitrophenols. |
| Sintering of Catalyst | 1. Review Reaction Temperature: High reaction temperatures can cause the metal particles on the catalyst support to agglomerate, reducing the active surface area.[7] | - Operate at the lower end of the effective temperature range for the hydrogenation. |
| Fouling of Catalyst Surface | 1. Inspect Catalyst Post-Reaction: The catalyst surface may be blocked by byproducts or tars formed during the reaction.[6] | - Modify reaction conditions (e.g., lower temperature) to minimize byproduct formation. - Consider catalyst regeneration procedures if applicable to the specific catalyst. |
Frequently Asked Questions (FAQs)
Q1: What are the typical reaction conditions for DNT hydrogenation?
A1: Typical laboratory-scale DNT hydrogenation conditions vary depending on the catalyst used. However, general ranges are as follows:
| Parameter | Typical Range | Notes |
| Temperature | 100 - 150 °C | Temperatures above 140-150°C can increase byproduct formation and pose safety risks.[1][8] |
| Hydrogen Pressure | 5 - 50 bar | Higher pressures generally increase the reaction rate.[2][9] |
| Catalyst | Raney® Nickel, Pd/C, Pt/C | The choice of catalyst affects selectivity and reaction conditions.[1] |
| Catalyst Loading | 0.1 - 15 wt% (of the liquid phase) | Higher loadings can increase the reaction rate but may not be economical.[2] |
| DNT Concentration | < 2 wt% | For safety reasons, especially in batch reactors, low DNT concentrations are used to manage the high exothermicity of the reaction.[8] |
| Solvent | Methanol, Ethanol, TDA/water mixture | The choice of solvent can influence byproduct formation.[2][3] |
Q2: How can I monitor the progress of my DNT hydrogenation reaction?
A2: The progress of the reaction can be monitored by taking small aliquots of the reaction mixture at different time points and analyzing them using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).[4]
-
GC Analysis: A GC equipped with a Flame Ionization Detector (FID) can be used to quantify the disappearance of DNT and the appearance of TDA and any intermediates.
-
HPLC Analysis: HPLC with a UV detector is also a suitable method for monitoring the reaction, especially for non-volatile byproducts.
Q3: What are the main safety concerns with DNT hydrogenation?
A3: DNT hydrogenation is a hazardous reaction that requires careful handling and appropriate safety measures.
-
High Exothermicity: The reaction is highly exothermic, and a runaway reaction can lead to an explosion, especially at high DNT concentrations.[8]
-
Flammable Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air. The reaction should be carried out in a well-ventilated fume hood, and all equipment must be properly grounded to prevent static discharge.
-
Pyrophoric Catalysts: Some hydrogenation catalysts, like Raney® Nickel and dry Pd/C, are pyrophoric and can ignite spontaneously upon contact with air. They must be handled under an inert atmosphere or as a slurry in a solvent.
-
Toxicity: DNT and TDA are toxic substances. Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn.
Q4: My reaction has stalled. How can I determine if it's a catalyst or a system issue?
A4: To troubleshoot a stalled reaction, you can follow this logical workflow:
Experimental Protocols
Protocol 1: Monitoring DNT Hydrogenation by Gas Chromatography (GC)
Objective: To quantify the conversion of DNT and the formation of TDA over time.
Instrumentation:
-
Gas chromatograph with a Flame Ionization Detector (FID).
-
Capillary column suitable for amine analysis (e.g., a mid-polarity column like a DB-17 or equivalent).
Procedure:
-
Sample Preparation:
-
Carefully withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture at specified time intervals.
-
Immediately filter the aliquot through a syringe filter (e.g., 0.45 µm PTFE) to remove the catalyst.
-
Dilute the filtered sample with a suitable solvent (e.g., methanol or ethyl acetate) to an appropriate concentration for GC analysis.
-
-
GC Conditions (Example):
-
Injector Temperature: 250 °C
-
Detector Temperature: 280 °C
-
Carrier Gas: Helium or Hydrogen
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Hold at 250 °C for 5 minutes.
-
-
Injection Volume: 1 µL
-
-
Analysis:
-
Identify the peaks for DNT and TDA by running standards of the pure compounds.
-
Integrate the peak areas of DNT and TDA in the chromatograms of the reaction samples.
-
Calculate the percent conversion of DNT and the yield of TDA based on the peak areas and response factors determined from the standards.
-
Protocol 2: Monitoring DNT Hydrogenation by High-Performance Liquid Chromatography (HPLC)
Objective: To quantify the conversion of DNT and the formation of TDA, particularly useful if non-volatile byproducts are expected.
Instrumentation:
-
HPLC system with a UV-Vis detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
Procedure:
-
Sample Preparation:
-
Follow the same sample withdrawal and filtration procedure as for GC analysis.
-
Dilute the filtered sample with the mobile phase to an appropriate concentration.
-
-
HPLC Conditions (Example):
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic acid or another modifier to improve peak shape) is often used. For example, a gradient from 20% to 80% acetonitrile over 15 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
-
Analysis:
-
Identify the retention times of DNT and TDA by injecting standard solutions.
-
Quantify the amounts of DNT and TDA in the reaction samples by comparing their peak areas to a calibration curve generated from the standards.
-
Signaling Pathways and Logical Relationships
The hydrogenation of DNT to TDA proceeds through a network of reactions. The following diagram illustrates the generally accepted reaction pathways, including the formation of key intermediates.
References
- 1. mdpi.com [mdpi.com]
- 2. US8609899B2 - Process for preparing toluenediamine by hydrogenation of dinitrotoluene - Google Patents [patents.google.com]
- 3. US3935264A - Hydrogenation of dinitrotoluene to toluene diamine - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. DE19911865A1 - Process for the catalytic hydrogenation of dinitrotoluene and catalyst - Google Patents [patents.google.com]
- 6. Three Sources of Catalyst Deactivation and How To Mitigate Them | Chemical Catalysis for Bioenergy Consortium [chemcatbio.org]
- 7. ammoniaknowhow.com [ammoniaknowhow.com]
- 8. EP0978505A2 - Process for the hydrogenation of dinitrotoluene to toluenediamine using a monolith catalyst - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Optimization of 2,4-Diaminotoluene Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of 2,4-Diaminotoluene (B122806) (TDA). It includes detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and comparative data to assist in optimizing reaction conditions and resolving common experimental issues.
Troubleshooting Guide
This guide addresses specific problems that may be encountered during the synthesis of this compound, providing potential causes and recommended solutions in a question-and-answer format.
Issue 1: Low or No Yield of this compound
-
Question: My reaction has resulted in a very low yield or no desired product. What are the likely causes and how can I improve it?
-
Answer: Low yields in this compound synthesis can stem from several factors, depending on the chosen synthetic route.
-
Incomplete Reaction: The reduction of the nitro groups may not have gone to completion.
-
Chemical Reduction (Iron/HCl):
-
Cause: Insufficiently activated iron, poor quality iron powder, or inadequate mixing. The iron powder should be fine enough (e.g., 100-mesh) to ensure a large surface area for the reaction.[1] Caking of the iron at the bottom of the flask due to poor stirring can also lead to incomplete reduction.
-
Solution: Use high-purity, fine-mesh iron powder. Ensure vigorous and constant stirring throughout the reaction to maintain a good suspension of the iron particles.
-
-
Catalytic Hydrogenation:
-
Cause: Catalyst deactivation or insufficient catalyst loading. The catalyst (e.g., Raney Nickel, Palladium, Platinum) can be poisoned by impurities in the starting material or solvent.[2]
-
Solution: Ensure the 2,4-dinitrotoluene (B133949) (DNT) starting material is pure and free from potential catalyst poisons.[2] Optimize the catalyst loading; typically, a higher catalyst concentration can increase the reaction rate.
-
-
-
Side Reactions: Undesired side reactions can consume the starting material or the product.
-
Cause: Incorrect reaction temperature or pressure. In catalytic hydrogenation, excessively high temperatures can lead to side reactions.
-
Solution: Carefully control the reaction temperature and pressure within the optimal range for the specific catalyst and solvent system being used.
-
-
Loss during Workup: The product may be lost during the extraction and purification steps.
-
Cause: this compound has some solubility in water, which can lead to losses during aqueous workup.
-
Solution: Minimize the volume of water used during workup and consider back-extracting the aqueous layers with an organic solvent to recover any dissolved product.
-
-
Issue 2: Product is Impure and Contaminated with Isomers
-
Question: My final product is not pure and appears to be contaminated with the 2,6-diaminotoluene (B122827) isomer. How can I improve the purity?
-
Answer: The presence of the 2,6-isomer is a common issue as the nitration of toluene (B28343) often produces a mixture of 2,4- and 2,6-dinitrotoluene.[3][4]
-
Purification of Starting Material:
-
Solution: If possible, start with pure 2,4-dinitrotoluene. Purification of the dinitrotoluene isomers can be achieved by fractional crystallization or chromatography before the reduction step.
-
-
Post-Synthesis Purification:
-
Solution: Several methods can be employed to separate the 2,4- and 2,6-diaminotoluene isomers after the reaction:
-
Recrystallization: This is a common and effective method. Different solvent systems can be used, such as a mixture of distilled water and an organic solvent like methanol, ethanol, or ethylene (B1197577) glycol.[5] By carefully controlling the cooling rate, the desired 2,4-isomer can be selectively crystallized.
-
Derivatization: The isomers can be separated by converting them into derivatives that have different solubilities, followed by crystallization and then hydrolysis to obtain the pure amine. One method involves adjusting the pH and using reagents like sodium chloride and sodium hydrosulfite to selectively crystallize the derivatives of the two isomers.[6]
-
-
-
Issue 3: Reaction is Too Vigorous and Difficult to Control
-
Question: The reaction, particularly the initial stage of the iron/HCl reduction, is extremely exothermic and difficult to control. How can I manage this?
-
Answer: The reaction between iron and hydrochloric acid is known to be very vigorous.[1]
-
Cause: The initial rate of reaction is very high.
-
Solution:
-
Slow Addition of Acid: Add the hydrochloric acid solution very slowly, especially at the beginning of the reaction. A dropwise addition over a significant period allows for better temperature control.
-
Efficient Cooling: Ensure the reaction flask is equipped with an efficient cooling system, such as an ice bath, to dissipate the heat generated.
-
Dilution: While maintaining an appropriate solvent concentration is important for the reaction to proceed, ensuring adequate solvent volume can help to absorb the heat generated.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the main synthetic routes for this compound?
A1: The two primary industrial methods for synthesizing this compound involve the reduction of 2,4-dinitrotoluene (DNT).[1][3]
-
Catalytic Hydrogenation: This method uses hydrogen gas and a metal catalyst, such as Raney Nickel, Palladium on carbon (Pd/C), or Platinum on carbon (Pt/C), to reduce the nitro groups.[2][3] It is a cleaner method that avoids the formation of large amounts of inorganic byproducts.
-
Chemical Reduction: This classic laboratory and industrial method involves the use of a reducing metal, most commonly iron powder, in the presence of an acid, typically hydrochloric acid or acetic acid.[1]
Q2: How does the choice of catalyst affect the catalytic hydrogenation of 2,4-dinitrotoluene?
A2: The choice of catalyst significantly impacts the reaction's efficiency, selectivity, and operating conditions.
-
Raney Nickel: A commonly used and cost-effective catalyst.[2]
-
Palladium (Pd) and Platinum (Pt) Catalysts: These are highly active and selective catalysts, often supported on carbon.[2][7] They can operate under milder conditions of temperature and pressure compared to some other catalysts. Studies have shown that transition metal oxide-supported platinum or palladium catalysts can achieve high yields.[2] The particle size of the catalyst can also influence activity and selectivity.[8]
Q3: What are the optimal reaction conditions for the synthesis?
A3: Optimal conditions vary depending on the chosen method. Refer to the detailed experimental protocols and the comparative data tables below for specific parameters. Generally, for catalytic hydrogenation, temperatures can range from 25°C to 150°C and pressures from atmospheric to 50 atm, depending on the catalyst.[2][9] For the iron/HCl reduction, the reaction is typically run at the reflux temperature of the solvent.[1]
Q4: What are the common side products in this compound synthesis?
A4: Besides the 2,6-diaminotoluene isomer, other side products can form, especially during catalytic hydrogenation. These can include partially reduced intermediates like 2-amino-4-nitrotoluene and 4-amino-2-nitrotoluene.[9] In some cases, azoxy compounds can also be formed.[10]
Q5: How can I monitor the progress of the reaction?
A5: The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) to observe the disappearance of the 2,4-dinitrotoluene spot and the appearance of the product spot. For more quantitative analysis, Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) can be used to determine the concentration of the reactant and product in the reaction mixture over time.
Data Presentation
Table 1: Comparison of Reaction Conditions for this compound Synthesis
| Parameter | Chemical Reduction (Iron/HCl) | Catalytic Hydrogenation (Typical) |
| Starting Material | 2,4-Dinitrotoluene | 2,4-Dinitrotoluene |
| Reducing Agent | Iron Powder | Hydrogen Gas (H₂) |
| Catalyst/Promoter | Hydrochloric Acid (catalytic) | Raney Nickel, Pd/C, Pt/C, etc. |
| Solvent | 50% Ethanol | Methanol, Ethanol, Water |
| Temperature | Reflux (boiling point of solvent) | 25 - 150 °C[2][9] |
| Pressure | Atmospheric | 1 - 50 atm[2] |
| Typical Yield | ~74-89%[1] | >90% (highly variable with catalyst)[2] |
| Key Considerations | Vigorous initial reaction, requires careful addition of acid.[1] | Catalyst activity and potential for poisoning.[2] |
Table 2: Influence of Catalyst on Hydrogenation of 2,4-Dinitrotoluene (Illustrative Examples)
| Catalyst | Support | Temperature (°C) | Pressure (atm) | Time (h) | Conversion (%) | Selectivity to 2,4-TDA (%) |
| Pt | Carbon | 25 | 10 | 2 | >99 | High |
| Pd | Carbon | 60 | 10 | 0.33 | ~100 | High |
| Pd | NiFe₂O₄ | 60 | 20 | - | >99 | 99 |
| Pt | CrO₂ | 60 | 20 | 1 | >98 | 98.8[7] |
Note: The data in this table is compiled from various sources and is intended to be illustrative. Actual results will depend on specific experimental conditions.
Experimental Protocols
Protocol 1: Synthesis of this compound via Chemical Reduction with Iron and Hydrochloric Acid
This protocol is adapted from a procedure in Organic Syntheses.[1]
Materials:
-
2,4-Dinitrotoluene (DNT)
-
Iron powder (100-mesh)
-
50% (by weight) Ethyl Alcohol
-
Concentrated Hydrochloric Acid
-
15% Alcoholic Potassium Hydroxide (B78521) solution
-
95% Ethyl Alcohol
-
6 N Sulfuric Acid
-
Benzene
-
Saturated Sodium Hydroxide solution
Procedure:
-
In a three-necked flask equipped with a reflux condenser and a mechanical stirrer, add 45.5 g of 2,4-dinitrotoluene, 85 g of iron powder, and 100 cc of 50% ethyl alcohol.
-
Heat the mixture to boiling on a water bath and start the stirrer.
-
Slowly add a solution of 5.2 cc of concentrated hydrochloric acid in 25 cc of 50% ethyl alcohol. The initial addition should be very slow due to the vigorous reaction.
-
After the acid addition is complete, reflux the mixture for two hours.
-
Make the hot mixture just alkaline to litmus (B1172312) by adding a calculated amount of 15% alcoholic potassium hydroxide solution.
-
Filter the hot mixture to remove the iron residue. Wash the flask and the iron residue with two 50-cc portions of 95% ethyl alcohol.
-
To the filtrate, add 84 cc of 6 N sulfuric acid to precipitate the this compound sulfate (B86663).
-
Cool the mixture to 25°C and filter the precipitate. Wash the product with 95% ethyl alcohol and dry.
-
To obtain the free amine, dissolve the sulfate salt in water, heat, and make the solution alkaline with saturated sodium hydroxide solution to precipitate the this compound.
-
Cool the mixture and collect the crystalline product by filtration.
-
The crude product can be further purified by recrystallization from benzene.
Protocol 2: Synthesis of this compound via Catalytic Hydrogenation
This is a general protocol and specific conditions should be optimized based on the available equipment and chosen catalyst.
Materials:
-
2,4-Dinitrotoluene (DNT)
-
Catalyst (e.g., 5% Pd/C or Raney Nickel)
-
Solvent (e.g., Methanol or Ethanol)
-
Hydrogen gas source
-
High-pressure reactor (autoclave)
Procedure:
-
Ensure the high-pressure reactor is clean and dry.
-
Charge the reactor with 2,4-dinitrotoluene, the solvent, and the catalyst.
-
Seal the reactor and purge it several times with an inert gas (e.g., nitrogen) to remove all oxygen.
-
Pressurize the reactor with hydrogen gas to the desired pressure.
-
Begin stirring and heat the reactor to the target temperature.
-
Monitor the reaction by observing the hydrogen uptake. The reaction is complete when hydrogen consumption ceases.
-
Cool the reactor to room temperature and carefully vent the excess hydrogen gas.
-
Purge the reactor with an inert gas.
-
Filter the reaction mixture to remove the catalyst. The catalyst can often be recycled.
-
The solvent can be removed from the filtrate by rotary evaporation to yield the crude this compound.
-
Further purification can be achieved by recrystallization or vacuum distillation.
Mandatory Visualization
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. mdpi.com [mdpi.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. This compound - Ataman Kimya [atamanchemicals.com]
- 5. Process for purifying this compound by recrystallization - Eureka | Patsnap [eureka.patsnap.com]
- 6. CN103319352A - Technology for separating and purifying this compound and 2,6-diaminotoluene by derivatization crystallization process - Google Patents [patents.google.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Technical Support Center: 2,4-Diaminotoluene (TDA) Handling and Stabilization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the oxidation and color change of 2,4-Diaminotoluene (TDA). Below, you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the stability and integrity of your TDA samples.
Troubleshooting Guide: Common Issues with TDA
This guide addresses specific issues that may arise during the handling and use of this compound.
| Issue | Potential Cause | Recommended Solution |
| Rapid Discoloration (Yellowing/Browning) of Solid TDA | Exposure to atmospheric oxygen and/or light. | Store TDA under an inert atmosphere (e.g., argon or nitrogen) in a sealed, amber glass container. Minimize exposure to ambient air and light during weighing and handling. For long-term storage, use a glovebox or Schlenk line. |
| Color Change in TDA Solutions | Oxidation catalyzed by air, light, or impurities in the solvent. The rate of oxidation can be higher in neutral or alkaline solutions.[1] | Prepare solutions fresh using deoxygenated solvents. Store solutions under an inert atmosphere and protect from light. Consider using an antioxidant if compatible with your experimental design. |
| Inconsistent Experimental Results | Degradation of TDA leading to lower purity and the presence of oxidation byproducts. | Always use high-purity TDA. For sensitive applications, purify TDA by recrystallization or distillation if discoloration is observed.[2] Verify the integrity of your stored material before use. |
| Precipitate Formation in TDA Solutions | Formation of insoluble oxidation products. | Filter the solution before use, but be aware that this removes some of the TDA. The best approach is to prevent oxidation in the first place by following proper handling and storage protocols. |
Frequently Asked Questions (FAQs)
Q1: Why is my this compound turning brown?
A1: this compound is an aromatic amine that is susceptible to oxidation when exposed to air (oxygen), light, and heat.[1][3] This oxidation process leads to the formation of colored byproducts, causing the initially colorless or pale-yellow solid to darken.[3]
Q2: What is the ideal way to store solid this compound?
A2: For optimal stability, solid TDA should be stored in a tightly sealed, amber glass container under a dry, inert atmosphere such as argon or nitrogen.[4] It is recommended to store it in a cool, dark, and well-ventilated area, away from oxidizing agents and acids.[5] For long-term storage or for highly sensitive experiments, storage in a glovebox is ideal.
Q3: Can I use antioxidants to prevent the discoloration of TDA solutions?
A3: Yes, antioxidants can be effective in preventing the oxidation of aromatic amines. While specific quantitative data for TDA is limited, common antioxidants used for stabilizing organic compounds include butylated hydroxytoluene (BHT) and ascorbic acid.[6][7] The choice of antioxidant and its concentration will depend on the solvent and the specific requirements of your experiment. It is crucial to ensure the antioxidant does not interfere with your downstream applications.
Q4: How can I prepare a stable solution of this compound?
A4: To prepare a stable solution, use a high-purity, deoxygenated solvent. The solvent can be deoxygenated by bubbling with an inert gas (argon or nitrogen) for at least 30 minutes. All manipulations, including weighing and dissolution, should ideally be performed under an inert atmosphere. The resulting solution should be stored in a sealed container, protected from light, and with an inert gas headspace.
Q5: Is the color change of TDA reversible?
A5: The color change is due to the formation of new chemical species through oxidation and is generally not reversible. If your TDA has significantly discolored, it indicates degradation, and the material should be purified (e.g., by recrystallization) or replaced to ensure the accuracy of your experimental results.
Experimental Protocols
Protocol 1: Handling and Weighing of Solid this compound
This protocol describes the procedure for handling and weighing solid TDA to minimize exposure to air.
Materials:
-
This compound (solid)
-
Glovebox or Schlenk line with an inert gas supply (argon or nitrogen)
-
Spatula
-
Weighing paper or boat
-
Tared and labeled storage vial with a screw cap or a Schlenk flask
Procedure:
-
Inert Atmosphere: If using a glovebox, place all necessary materials (TDA container, spatula, weighing vessel, and storage vial) into the antechamber and purge with an inert gas for at least three cycles.
-
Weighing: Inside the glovebox, carefully open the TDA container. Using a clean spatula, transfer the desired amount of TDA to the weighing vessel.
-
Transfer: Transfer the weighed TDA into the labeled storage vial or Schlenk flask.
-
Sealing: Securely seal the vial or flask. If using a Schlenk flask, ensure the stopcock is properly greased and closed.
-
Storage: Store the sealed container in a cool, dark place.
Protocol 2: Preparation and Storage of a Stabilized this compound Solution
This protocol outlines the steps for preparing a TDA solution with enhanced stability.
Materials:
-
High-purity this compound
-
High-purity, anhydrous solvent (e.g., ethanol, acetone)
-
Inert gas supply (argon or nitrogen) with bubbling apparatus
-
Schlenk flask or similar reaction vessel with a septum
-
Syringes and needles
-
(Optional) Antioxidant such as Butylated Hydroxytoluene (BHT)
Procedure:
-
Solvent Deoxygenation: Place the desired volume of solvent into a Schlenk flask. Bubble argon or nitrogen through the solvent for at least 30 minutes to remove dissolved oxygen.
-
TDA Preparation: In a separate, dry Schlenk flask, add the required mass of TDA under a positive pressure of inert gas.
-
Dissolution: Using a cannula or a gas-tight syringe, transfer the deoxygenated solvent to the flask containing the TDA.
-
(Optional) Antioxidant Addition: If using an antioxidant, prepare a stock solution in the deoxygenated solvent and add the desired amount to the TDA solution via syringe. A typical starting concentration for BHT could be in the range of 0.01-0.1% w/v.
-
Storage: Store the final solution under a positive pressure of inert gas, in a sealed Schlenk flask wrapped in aluminum foil to protect it from light. Store in a cool, dark place.
Visualizations
Autoxidation Mechanism of Aromatic Amines
The following diagram illustrates a plausible pathway for the atmospheric autoxidation of an aromatic amine like this compound, which leads to the formation of colored polymeric products. The process is initiated by the abstraction of a hydrogen atom from the amine group, followed by a cascade of reactions with molecular oxygen.
Caption: Plausible autoxidation pathway of this compound.
Troubleshooting Workflow for TDA Discoloration
This workflow provides a logical sequence of steps to diagnose and resolve issues related to the discoloration of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. This compound | C7H10N2 | CID 7261 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. nj.gov [nj.gov]
- 6. Comparison of Butylated Hydroxytoluene, Ascorbic Acid, and Clove Extract as Antioxidants in Fresh Beef Patties at Refrigerated Storage - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison of Butylated Hydroxytoluene, Ascorbic Acid, and Clove Extract as Antioxidants in Fresh Beef Patties at Refrigerated Storage - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Analytical Method Development for 2,4-Diaminotoluene (TDA) Samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analytical method development for impure 2,4-Diaminotoluene (B122806) (TDA) samples.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in this compound (TDA) samples?
Commercial 2,4-TDA samples can contain several impurities. The most common is the isomeric 2,6-diaminotoluene.[1][2] Another potential impurity is the precursor, 2,4-dinitrotoluene.[3] The presence and concentration of these and other by-products can vary depending on the manufacturing process.
Q2: Which analytical techniques are most suitable for the analysis of 2,4-TDA and its impurities?
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed techniques for the analysis of 2,4-TDA.[4][5][6][7] HPLC is often preferred for its versatility in handling various sample matrices, while GC, particularly when coupled with Mass Spectrometry (GC-MS), offers high sensitivity and specificity, especially after derivatization.[7][8][9]
Q3: Why is derivatization often necessary for the analysis of 2,4-TDA, especially by GC?
Derivatization is a common step in the analysis of 2,4-TDA to improve its chromatographic properties and detection sensitivity.[7][8][10] For GC analysis, derivatizing agents like acetic anhydride (B1165640) or heptafluorobutyric anhydride are used to convert the polar amino groups into less polar derivatives.[4][8][9] This reduces peak tailing and improves volatility, leading to better peak shapes and enhanced separation on GC columns. For HPLC, derivatization can be used to introduce a chromophore or fluorophore for improved UV or fluorescence detection.[5]
Q4: What are the key considerations for sample preparation of impure 2,4-TDA?
Sample preparation is critical for accurate analysis and depends on the sample matrix. For solid samples, dissolution in a suitable solvent like methanol (B129727) or acetonitrile (B52724) is a common first step.[4] For complex matrices, such as in biological monitoring or environmental samples, extraction techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be necessary to remove interfering substances.[8] The choice of extraction solvent and SPE sorbent should be optimized to ensure good recovery of TDA and its impurities.
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of 2,4-TDA samples.
HPLC Troubleshooting
| Problem | Potential Cause | Suggested Solution |
| Poor peak shape (tailing) | Secondary interactions between the basic amino groups of TDA and residual silanols on the C18 column. | - Use a base-deactivated column or an end-capped column.- Add a competing base, like triethylamine, to the mobile phase at a low concentration (e.g., 0.1%).- Lower the pH of the mobile phase to ensure the analytes are fully protonated. |
| Poor resolution between 2,4-TDA and 2,6-TDA isomers | Inadequate mobile phase composition or column chemistry. | - Optimize the mobile phase gradient and organic modifier (acetonitrile or methanol) percentage.- Try a different column chemistry, such as a phenyl-hexyl or a polar-embedded phase, which can offer different selectivity for aromatic compounds.- Adjust the mobile phase pH. |
| Inconsistent retention times | - Fluctuations in mobile phase composition.- Temperature variations.- Column degradation. | - Ensure the mobile phase is well-mixed and degassed.- Use a column oven to maintain a stable temperature.- Flush the column regularly and use a guard column to protect it from contaminants. |
| Low sensitivity | - Inappropriate detection wavelength.- Low analyte concentration. | - Determine the UV maximum absorbance for 2,4-TDA and its impurities and set the detector to that wavelength.- Consider a more sensitive detector like a fluorescence detector if applicable, possibly requiring derivatization.- Implement a sample concentration step (e.g., SPE). |
GC Troubleshooting
| Problem | Potential Cause | Suggested Solution |
| Broad, tailing peaks | - Incomplete derivatization.- Active sites in the GC inlet or column. | - Optimize the derivatization reaction conditions (reagent concentration, temperature, and time).- Use a deactivated inlet liner and a high-quality, low-bleed GC column.- Confirm complete derivatization by analyzing the sample with and without the derivatization step. |
| No peaks or very small peaks | - Analyte loss during sample preparation or injection.- Decomposition in the hot injector. | - Ensure proper extraction and recovery during sample preparation.- Use a lower injector temperature to prevent thermal degradation of the derivatives.- Check for leaks in the GC system. |
| Ghost peaks | - Carryover from previous injections.- Contamination in the carrier gas or syringe. | - Run a blank solvent injection after each sample.- Bake out the column and inlet at a high temperature.- Use high-purity carrier gas and clean syringes. |
| Poor reproducibility | - Inconsistent injection volume.- Variability in the derivatization reaction. | - Use an autosampler for precise and repeatable injections.- Ensure consistent and accurate pipetting of all reagents during the derivatization step. |
Experimental Protocols
Protocol 1: HPLC-UV Analysis of 2,4-TDA and 2,6-TDA Impurities
This protocol outlines a general procedure for the separation and quantification of 2,4-TDA and its common isomer impurity, 2,6-TDA.
1. Sample Preparation:
-
Accurately weigh approximately 10 mg of the impure 2,4-TDA sample.
-
Dissolve the sample in a 10 mL volumetric flask with methanol and sonicate for 5 minutes to ensure complete dissolution.
-
Dilute to the mark with methanol.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
2. HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of Mobile Phase A (0.1% phosphoric acid in water) and Mobile Phase B (acetonitrile). A typical gradient could be:
-
0-10 min: 10-50% B
-
10-15 min: 50-90% B
-
15-20 min: Hold at 90% B
-
20.1-25 min: Return to 10% B and equilibrate.
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
3. Calibration:
-
Prepare a series of calibration standards of 2,4-TDA and 2,6-TDA in methanol covering the expected concentration range.
-
Inject the standards and construct a calibration curve by plotting peak area against concentration.
4. Analysis:
-
Inject the prepared sample solution.
-
Identify and quantify the peaks based on the retention times and calibration curves of the standards.
Protocol 2: GC-MS Analysis of 2,4-TDA with Derivatization
This protocol describes a method for the sensitive determination of 2,4-TDA using GC-MS after derivatization.
1. Sample Preparation and Derivatization:
-
Prepare a stock solution of the impure 2,4-TDA sample in a suitable solvent like ethyl acetate.
-
Transfer 1 mL of the sample solution to a reaction vial.
-
Add 100 µL of a derivatizing agent such as trifluoroacetic anhydride.[7]
-
Cap the vial and heat at 60 °C for 30 minutes.
-
Cool the vial to room temperature. The sample is now ready for GC-MS analysis.
2. GC-MS Conditions:
-
GC Column: A mid-polarity column like a DB-1701 or similar (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).[7]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp to 280 °C at 10 °C/min.
-
Hold at 280 °C for 5 minutes.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-500.
3. Data Analysis:
-
Identify the derivatized 2,4-TDA peak based on its retention time and mass spectrum.
-
For quantification, prepare and analyze calibration standards that have undergone the same derivatization procedure.
Data Presentation
Table 1: Typical HPLC Method Performance Data
| Parameter | This compound | 2,6-Diaminotoluene |
| Retention Time (min) | ~ 8.5 | ~ 9.2 |
| Linearity Range (µg/mL) | 0.1 - 100 | 0.1 - 100 |
| Correlation Coefficient (r²) | > 0.999 | > 0.999 |
| Limit of Detection (LOD) (µg/mL) | 0.05 | 0.05 |
| Limit of Quantification (LOQ) (µg/mL) | 0.15 | 0.15 |
| Recovery (%) | 98 - 102 | 97 - 103 |
Note: These are example values and will vary depending on the specific instrumentation and method conditions.
Table 2: Typical GC-MS Method Performance Data (after derivatization)
| Parameter | Derivatized this compound |
| Retention Time (min) | ~ 12.1 |
| Linearity Range (ng/mL) | 1 - 500 |
| Correlation Coefficient (r²) | > 0.998 |
| Limit of Detection (LOD) (ng/mL) | 0.2[8] |
| Limit of Quantification (LOQ) (ng/mL) | 0.6[8] |
| Recovery (%) | 89.0 - 94.2[8] |
Note: These are example values and will vary depending on the specific instrumentation and method conditions.
Visualizations
Caption: HPLC analysis workflow for impure 2,4-TDA samples.
Caption: Troubleshooting logic for poor peak shape in GC analysis.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound - Ataman Kimya [atamanchemicals.com]
- 3. This compound | C7H10N2 | CID 7261 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. cdc.gov [cdc.gov]
- 5. [A new method for determination of toluene-2,4-diamine and toluene-2,6-diamine in workplace air] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | SIELC Technologies [sielc.com]
- 7. Determination of this compound in Laminated Food Packaging Bags by Gas Chromatography and Gas Chromatography-Mass Spectrometry [spkx.net.cn]
- 8. [Determination of this compound in Mianpi composite packaging film bags by ion-exchange solid-phase extraction-gas chromatography-mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Improvement in the GC-MS method for determining urinary toluene-diamine and its application to the biological monitoring of workers exposed to toluene-diisocyanate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Technical Support Center: Scaling Up the Laboratory Synthesis of 2,4-Diaminotoluene
This technical support center provides guidance for researchers, scientists, and drug development professionals on scaling up the laboratory synthesis of 2,4-Diaminotoluene (B122806) (TDA). It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and critical safety information.
I. Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound in a laboratory setting with potential for scale-up?
A1: The most common laboratory method that is also adaptable for larger scales is the reduction of 2,4-dinitrotoluene (B133949) (DNT).[1][2] A typical procedure involves using iron powder as the reducing agent in the presence of an acid, such as hydrochloric acid, in a solvent like aqueous ethanol.[1] For industrial-scale production, catalytic hydrogenation using a nickel catalyst is frequently employed.[2][3]
Q2: What are the primary safety concerns when working with this compound?
A2: this compound is a hazardous substance and must be handled with extreme caution. Key hazards include:
-
Toxicity: It is toxic if swallowed and harmful in contact with skin.[4][5]
-
Carcinogenicity: It is classified as a suspected human carcinogen (Category 1B).[4][5]
-
Skin Sensitization: It may cause an allergic skin reaction.[4][5]
-
Mutagenicity: It is suspected of causing genetic defects.[4][5]
-
Organ Damage: It may cause damage to organs through prolonged or repeated exposure.[4][5]
-
Environmental Hazard: It is toxic to aquatic life with long-lasting effects.[4][5]
Strict adherence to safety protocols, including the use of appropriate personal protective equipment (PPE), is mandatory.[4][6]
Q3: How can I purify the crude this compound product, especially to remove the 2,6-isomer?
A3: Recrystallization is an effective method for purifying this compound and reducing the content of the common 2,6-isomer impurity.[7] A common technique involves dissolving the crude mixture in a hot solvent system, such as a mixture of water and an alcohol (e.g., methanol (B129727) or ethanol), and then cooling the solution to allow the less soluble 2,4-isomer to crystallize.[7] The purity of the final product can be assessed using gas chromatography (GC).[7]
Q4: What are the main applications of high-purity this compound?
A4: The primary industrial application of this compound is as a key intermediate in the production of toluene (B28343) diisocyanate (TDI), which is a monomer used to manufacture polyurethanes.[2][3][8] Polyurethanes are used in a wide variety of products, including foams, coatings, and elastomers.[8] It is also used in the synthesis of dyes for textiles, leather, and hair.[3][8]
II. Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | 1. Incomplete reduction of 2,4-dinitrotoluene.2. Suboptimal reaction temperature.3. Insufficient amount of reducing agent or acid.4. Poor quality of reagents (e.g., coarse iron powder, impure DNT).[1]5. Loss of product during workup and purification. | 1. Ensure vigorous stirring to maintain good contact between reactants.[1] Extend the reaction time.2. Monitor and control the reaction temperature within the optimal range (typically reflux).3. Use the correct stoichiometric ratios of reagents as specified in the protocol.4. Use fine mesh iron powder (e.g., 100-mesh) and ensure the DNT is free of oils and has the correct melting point.[1]5. Optimize the recrystallization process to minimize loss in the mother liquor. |
| Product is Darkly Colored or Oily | 1. Presence of unreacted starting material or intermediates.2. Oxidation of the product (diamines are susceptible to air oxidation).3. Formation of side products due to excessive heating. | 1. Ensure the reaction has gone to completion using techniques like Thin Layer Chromatography (TLC).2. Conduct the reaction and workup under an inert atmosphere (e.g., nitrogen). Minimize exposure to air and light.3. Maintain strict temperature control throughout the synthesis and purification steps. |
| Difficulty in Filtering the Reaction Mixture | 1. Caking of the iron powder at the bottom of the flask.[1]2. Precipitation of iron hydroxides in a dense form. | 1. Use a mechanical stirrer that reaches the bottom of the flask to ensure the iron powder remains suspended.[1]2. Filter the reaction mixture while it is still hot to keep salts and byproducts more soluble. |
| Final Product Purity is Low (GC analysis) | 1. Inefficient removal of the 2,6-isomer.2. Contamination with residual solvent or inorganic salts. | 1. Optimize the recrystallization solvent system and cooling rate. Multiple recrystallizations may be necessary.2. Ensure the purified crystals are thoroughly washed with a suitable solvent and dried under vacuum to a constant weight. |
III. Experimental Protocols
A. Laboratory Scale Synthesis of this compound via Iron Reduction
This protocol is based on a procedure from Organic Syntheses.[1]
Materials and Equipment:
-
2,4-Dinitrotoluene (DNT)
-
Iron powder (100-mesh)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethyl Alcohol (50% by weight)
-
15% Alcoholic Potassium Hydroxide (KOH) solution
-
Three-necked round-bottom flask
-
Mechanical stirrer
-
Reflux condenser
-
Heating mantle or water bath
-
Filtration apparatus (e.g., Büchner funnel)
Procedure:
-
In a 500 mL three-necked flask equipped with a mechanical stirrer and a reflux condenser, add 45.5 g (0.25 mole) of 2,4-dinitrotoluene, 85 g (1.5 moles) of 100-mesh iron powder, and 100 mL of 50% ethyl alcohol.[1]
-
Heat the mixture to boiling using a water bath and start the stirrer.[1]
-
Slowly add a solution of 5.2 mL of concentrated HCl in 25 mL of 50% ethyl alcohol.[1]
-
After the addition is complete, continue to reflux the mixture for 2 hours with vigorous stirring.[1]
-
After the reflux period, make the hot mixture just alkaline to litmus (B1172312) paper by adding a 15% alcoholic KOH solution.[1]
-
Filter the hot mixture to remove the iron sludge. Wash the reaction flask and the iron residue with two 50 mL portions of 95% ethyl alcohol.[1]
-
The filtrate contains the crude this compound. Proceed with purification.
B. Purification by Recrystallization
This protocol is adapted from a patented purification process.[7]
Materials and Equipment:
-
Crude this compound mixture
-
Methanol (or Ethanol)
-
Distilled water
-
Reactor with heating/cooling capabilities
-
Centrifuge or filtration apparatus
-
Vacuum oven
Procedure:
-
In a reactor, add 100 parts by weight of the crude TDA mixture.
-
Add 50 parts by weight of distilled water and 50 parts by weight of methanol.[7]
-
Heat the mixture to reflux (approximately 65°C for methanol) with stirring until all solids are dissolved.[7]
-
Stop heating and cool the solution to 10-15°C to precipitate the this compound crystals.[7]
-
Separate the crystals from the mother liquor using a centrifuge or vacuum filtration.[7]
-
Wash the crystals with cold water.[7]
-
Dry the purified crystals in a vacuum oven at 65-75°C until a constant weight is achieved.[7]
IV. Data Presentation
Table 1: Summary of Purification Data from a Scaled-Up Example [7]
| Parameter | Embodiment 1 (Methanol) | Embodiment 2 (Ethanol) |
| Starting Material | 1000 kg TDA mixture (80:20, 2,4- to 2,6-) | 1000 kg TDA mixture (80:20, 2,4- to 2,6-) |
| Solvent System | 500 kg Distilled Water, 500 kg Methanol | 1500 kg Distilled Water, 1500 kg Ethanol |
| Dissolution Temp. | 65°C (Reflux) | 50°C (Reflux) |
| Crystallization Temp. | 10-15°C | 10-15°C |
| Final Product Mass | 600 kg | 580 kg |
| Yield | 60% | 58% |
| Purity (GC) | 99.78% | 99.72% |
V. Visualizations
Diagrams
Caption: Chemical synthesis pathway for this compound.
Caption: Troubleshooting workflow for TDA synthesis.
Caption: Logical progression for scaling up TDA synthesis.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound - Ataman Kimya [atamanchemicals.com]
- 4. echemi.com [echemi.com]
- 5. dl.iranchembook.ir [dl.iranchembook.ir]
- 6. nj.gov [nj.gov]
- 7. Process for purifying this compound by recrystallization - Eureka | Patsnap [eureka.patsnap.com]
- 8. nbinno.com [nbinno.com]
Technical Support Center: Managing Acidic Wastewater from 2,4-Diaminotoluene Production
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals managing acidic wastewater generated during the production of 2,4-Diaminotoluene (2,4-TDA).
Frequently Asked Questions (FAQs)
Q1: What are the primary sources and typical characteristics of acidic wastewater from this compound production?
A1: Acidic wastewater in 2,4-TDA production primarily originates from the reduction of 2,4-dinitrotoluene (B133949) (DNT). Common industrial synthesis methods, such as reduction with iron powder in an acidic medium or catalytic hydrogenation where acids are used, lead to the generation of acidic effluent. This wastewater is characterized by a low pH and the presence of residual 2,4-TDA, unreacted starting materials, catalysts (e.g., iron salts), and various organic byproducts. The chemical oxygen demand (COD) and biochemical oxygen demand (BOD) can be significant, reflecting the organic load.
Q2: What are the main challenges in treating this type of wastewater?
A2: The primary challenges include:
-
Low pH: The acidic nature of the wastewater requires neutralization before further treatment or discharge.
-
Toxicity of 2,4-TDA: this compound is a toxic and carcinogenic compound, which can inhibit the microbial activity in biological treatment systems.[1][2]
-
Recalcitrant Organic Compounds: The wastewater may contain aromatic amines and other organic byproducts that are resistant to conventional biological degradation.
-
Variable Composition: The concentration of pollutants can fluctuate depending on the efficiency of the production process, leading to challenges in maintaining a stable treatment process.
Q3: What are the recommended treatment technologies for acidic wastewater containing 2,4-TDA?
A3: A multi-stage treatment approach is typically recommended:
-
Pre-treatment (Neutralization): The first step is to adjust the pH of the acidic wastewater to a neutral range (typically 6.5-8.5) using alkaline substances like sodium hydroxide (B78521) or lime.
-
Primary Treatment: This may involve physical processes like coagulation and flocculation to remove suspended solids.
-
Secondary (Biological) Treatment: The activated sludge process is a common biological treatment method. However, due to the toxicity of 2,4-TDA, acclimatization of the microbial sludge is crucial.
-
Tertiary (Advanced) Treatment: Advanced Oxidation Processes (AOPs) like UV/H₂O₂ or the Fenton process can be employed to degrade residual 2,4-TDA and other recalcitrant organic compounds.[3][4]
Troubleshooting Guides
pH Neutralization
Issue: Inconsistent or unstable pH after neutralization.
| Possible Cause | Troubleshooting Step |
| Inadequate mixing in the neutralization tank. | Ensure the mixer is properly sized and operational. Check for dead zones in the tank. |
| Fluctuations in the influent wastewater's acidity. | Install an equalization tank before the neutralization step to buffer incoming wastewater and provide a more consistent feed. |
| Incorrect dosing of the neutralizing agent. | Calibrate the dosing pump regularly. Ensure the pH probe providing feedback to the controller is clean and calibrated. |
| Slow reaction time of the neutralizing agent. | Consider using a more reactive neutralizing agent (e.g., sodium hydroxide instead of lime slurry) if faster pH adjustment is needed. |
Issue: Excessive consumption of neutralizing agent.
| Possible Cause | Troubleshooting Step |
| Inaccurate pH setpoint. | Verify the target pH range is appropriate for the downstream processes. |
| Leaking or malfunctioning dosing pump. | Inspect the dosing pump for leaks and ensure it is not continuously dosing when not required. |
| Poor process control in the 2,4-TDA production. | Investigate the production process to minimize acid usage and discharge. |
Biological Treatment (Activated Sludge Process)
Issue: Low COD and BOD removal efficiency.
| Possible Cause | Troubleshooting Step |
| Toxicity of 2,4-TDA to microorganisms.[1] | Acclimatize the activated sludge to gradually increasing concentrations of the wastewater. Consider pre-treatment with AOPs to reduce the concentration of toxic compounds. |
| Inadequate aeration (low dissolved oxygen). | Monitor and maintain dissolved oxygen (DO) levels in the aeration tank within the optimal range for the microbial population (typically >2 mg/L). |
| Nutrient deficiency (Nitrogen and Phosphorus). | Ensure the wastewater has a sufficient supply of nutrients (a typical C:N:P ratio for microbial growth is 100:5:1). Supplement with external nutrient sources if necessary. |
| Incorrect Food to Microorganism (F/M) ratio. | Adjust the sludge return rate to maintain an optimal F/M ratio. |
Issue: Sludge bulking (poor settling of sludge).
| Possible Cause | Troubleshooting Step |
| Growth of filamentous bacteria due to low DO or nutrient imbalance. | Increase aeration to raise DO levels. Check and adjust the nutrient balance. |
| Shock loading of organic matter. | Use an equalization tank to dampen fluctuations in the influent organic load. |
| pH fluctuations in the aeration tank. | Ensure the neutralization process is stable and the pH entering the biological stage is within the optimal range (6.5-8.5). |
Advanced Oxidation Processes (AOPs)
Issue: Incomplete degradation of 2,4-TDA.
| Possible Cause | Troubleshooting Step |
| (UV/H₂O₂) Insufficient UV dosage. | Check the UV lamp intensity and replace if necessary. Ensure the wastewater has low turbidity for effective UV penetration. |
| (UV/H₂O₂) Incorrect hydrogen peroxide dosage. | Optimize the H₂O₂ concentration. Excess H₂O₂ can act as a scavenger of hydroxyl radicals. |
| (Fenton) Suboptimal pH. | The Fenton reaction is highly pH-dependent, with an optimal range typically between 2.5 and 3.5. Adjust the pH accordingly before adding the Fenton reagents. |
| (Fenton) Incorrect Fe²⁺ to H₂O₂ ratio. | Optimize the molar ratio of Fe²⁺ to H₂O₂ to maximize the generation of hydroxyl radicals. |
| Presence of radical scavengers in the wastewater. | High concentrations of certain inorganic ions (e.g., carbonates, bicarbonates) can consume hydroxyl radicals. Pre-treatment to remove these ions may be necessary. |
Issue: High operational costs.
| Possible Cause | Troubleshooting Step |
| High consumption of chemical reagents (H₂O₂, Fenton's reagents). | Optimize the dosage of chemical reagents through laboratory-scale experiments to avoid overdosing. |
| High energy consumption (UV lamps, pumps). | Ensure the treatment system is properly designed and operated at optimal efficiency. Consider using energy-efficient equipment. |
| Inefficient process integration. | Use AOPs as a polishing step after biological treatment to reduce the overall organic load that needs to be treated by the more expensive AOP.[5] |
Quantitative Data Summary
Table 1: Typical Characteristics of Untreated Acidic Wastewater from Aromatic Amine Production
| Parameter | Typical Range |
| pH | 1.0 - 4.0 |
| Chemical Oxygen Demand (COD) | 5,000 - 20,000 mg/L |
| Biochemical Oxygen Demand (BOD₅) | 2,000 - 8,000 mg/L |
| This compound (2,4-TDA) | 100 - 1,000 mg/L |
| Total Dissolved Solids (TDS) | 10,000 - 50,000 mg/L |
Note: These values are indicative and can vary significantly based on the specific production process and operational efficiency.
Table 2: Performance of Different Treatment Technologies for 2,4-TDA Wastewater
| Treatment Technology | Parameter | Removal Efficiency | Reference Conditions |
| Activated Sludge (acclimatized) | COD | 70 - 90% | Hydraulic Retention Time: 24-48h |
| 2,4-TDA | 60 - 85% | Acclimatized sludge | |
| UV/H₂O₂ | 2,4-TDA | >95% | Optimal H₂O₂ dosage, neutral pH |
| COD | 40 - 60% | Depends on initial concentration | |
| Fenton Process | 2,4-TDA | >98% | pH 2.5-3.5, optimal Fe²⁺:H₂O₂ ratio |
| COD | 60 - 80% | Reaction time: 1-2 hours |
Experimental Protocols
Determination of pH
This protocol outlines the procedure for measuring the pH of industrial wastewater samples.
Caption: Workflow for pH Measurement.
Methodology:
-
Calibration: Calibrate the pH meter using standard buffer solutions of pH 4.0, 7.0, and 10.0.[6][7]
-
Sample Preparation: Collect a representative sample of the wastewater in a clean beaker.
-
Measurement:
-
Rinse the pH electrode with deionized water and gently blot it dry with a lint-free tissue.[6]
-
Immerse the electrode in the wastewater sample and stir gently to ensure homogeneity.
-
Allow the reading to stabilize for at least one minute before recording the pH value.
-
Record the temperature of the sample, as pH is temperature-dependent.
-
-
Post-Measurement:
-
Rinse the electrode thoroughly with deionized water.
-
Store the electrode in the appropriate storage solution as recommended by the manufacturer.[8]
-
Determination of Chemical Oxygen Demand (COD)
This protocol describes the open reflux method for COD determination.
Caption: Workflow for COD Measurement.
Methodology:
-
Sample Preparation: Homogenize the sample if it contains suspended solids. Dilute the sample if the expected COD is high.
-
Digestion:
-
Pipette a known volume of the sample into a reflux flask.[9][10]
-
Add a digestion solution containing potassium dichromate and a sulfuric acid reagent with silver sulfate.[9][10]
-
Connect the flask to a condenser and reflux the mixture for 2 hours at 150°C.[9][11]
-
Allow the flask to cool to room temperature.
-
-
Titration:
-
Blank Determination: Perform a blank determination using deionized water instead of the sample.
-
Calculation: Calculate the COD value based on the difference in the volume of FAS used for the blank and the sample.
Determination of Biochemical Oxygen Demand (BOD₅)
This protocol outlines the 5-day BOD test.
Caption: Workflow for BOD₅ Measurement.
Methodology:
-
Sample Preparation:
-
Neutralize the sample to a pH between 6.5 and 7.5.[12]
-
Prepare a series of dilutions of the sample using seeded dilution water. The dilution water should contain essential nutrients.
-
-
Initial Dissolved Oxygen (DO) Measurement:
-
Fill two BOD bottles with each dilution.
-
Measure the DO concentration in one set of bottles immediately (this is the initial DO, or DO₁).
-
-
Incubation:
-
Seal the second set of bottles, ensuring no air bubbles are trapped, and incubate them in the dark at 20°C for 5 days.[13]
-
-
Final DO Measurement:
-
After 5 days, measure the DO concentration in the incubated bottles (this is the final DO, or DO₅).
-
-
Calculation: Calculate the BOD₅ using the formula: BOD₅ (mg/L) = (DO₁ - DO₅) x Dilution Factor.[14]
References
- 1. Toxic Impacts: Key Chemicals That Undermine Wastewater Treatment Efficiency - Aster Bio - Biological Waste Treatment [asterbio.com]
- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 3. waterandwastewater.com [waterandwastewater.com]
- 4. thewaternetwork.com [thewaternetwork.com]
- 5. Challenges and Emerging Trends in Advanced Oxidation Technologies and Integration of Advanced Oxidation Processes with Biological Processes for Wastewater Treatment | MDPI [mdpi.com]
- 6. coleparmer.com [coleparmer.com]
- 7. Determination of pH of Waste Water Sample (Procedure) : Ecology Virtual Lab : Biotechnology and Biomedical Engineering : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
- 8. utsc.utoronto.ca [utsc.utoronto.ca]
- 9. Determination of Chemical Oxygen Demand of Wastewater | Pharmaguideline [pharmaguideline.com]
- 10. mlsu.ac.in [mlsu.ac.in]
- 11. COD Lab Test Procedures & Analysis | CHEMetrics [chemetrics.com]
- 12. NEMI Method Summary - 5210B [nemi.gov]
- 13. epawebapp.epa.ie [epawebapp.epa.ie]
- 14. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]
Validation & Comparative
A Comparative Analysis of 2,4-Diaminotoluene and Its Isomers: Properties, Applications, and Toxicological Profiles
For Researchers, Scientists, and Drug Development Professionals
Diaminotoluenes (DATs) are a group of aromatic amine isomers with the chemical formula C₇H₁₀N₂. They serve as crucial intermediates in the chemical industry, primarily in the production of polyurethanes, dyes, and elastomers. While structurally similar, the six isomers of DAT exhibit distinct physicochemical properties, applications, and toxicological profiles, making a comparative understanding essential for their safe and effective use in research and development. This guide provides an objective comparison of 2,4-diaminotoluene (B122806) and its common isomers, supported by experimental data and detailed methodologies.
Physicochemical and Toxicological Properties
The positioning of the two amino groups on the toluene (B28343) ring significantly influences the physical and chemical characteristics of each isomer, as well as their biological activity. A summary of these key properties is presented below.
General and Physicochemical Properties
The isomers exist as colorless to light-colored crystalline solids that tend to darken upon exposure to air and light.[1] They are generally soluble in hot water, alcohol, and ether.[2] Key physical constants for the common diaminotoluene isomers are summarized in Table 1.
Table 1: Physicochemical Properties of Diaminotoluene Isomers
| Property | 2,3-DAT | 2,4-DAT | 2,5-DAT | 2,6-DAT | 3,4-DAT | 3,5-DAT |
| CAS Number | 2687-25-4 | 95-80-7 | 95-70-5 | 823-40-5 | 496-72-0 | 108-71-4 |
| Molecular Weight ( g/mol ) | 122.17 | 122.17 | 122.17 | 122.17 | 122.17 | 122.17 |
| Melting Point (°C) | 61-63 | 97-99[1] | 64 | 104-106 | 87-89[3] | ~98 |
| Boiling Point (°C) | 255 | 283-285[1] | 273 | 285 | 265 | 283-285[4] |
| Water Solubility | Soluble | 3.5 g/100 mL at 20°C[5] | Soluble[6] | Soluble | 1.6 g/L at 20°C[7] | Data not available |
| pKa | Data not available | 5.35 (estimated)[5] | 5.98 (predicted)[6] | Data not available | 4.59 (predicted)[7] | Data not available |
Acute Toxicity Profile
The toxicity of diaminotoluene isomers varies significantly, with 2,4-DAT being a known carcinogen. Acute toxicity data, particularly LD50 values, provide a quantitative measure for comparing their short-term toxic effects.
Table 2: Acute Toxicity (LD50) of Diaminotoluene Isomers
| Isomer | Test Animal | Route of Administration | LD50 Value (mg/kg) |
| 2,3-DAT | Rat (in mixture with 3,4-DAT) | Oral | 660 |
| Rabbit (in mixture with 3,4-DAT) | Dermal | >5750 | |
| 2,4-DAT | Rat | Oral | 73 (female), 136 (male) |
| Rabbit | Dermal | 650[8] | |
| 2,5-DAT (Sulfate) | Rat | Oral | 98[9] |
| 2,6-DAT | Rat | Oral | 100-300 (estimated for dihydrochloride (B599025) salt) |
| 3,4-DAT | Rat (in mixture with 2,3-DAT) | Oral | 660 |
| Rabbit (in mixture with 2,3-DAT) | Dermal | 1120 | |
| 3,5-DAT | Data not available | Data not available | Data not available |
Synthesis and Applications
The primary industrial synthesis route for diaminotoluene isomers involves the catalytic hydrogenation of the corresponding dinitrotoluene (DNT) isomers.[10] For laboratory-scale synthesis, reduction of dinitrotoluenes with iron powder and hydrochloric acid is a common method.[10]
The applications of DAT isomers are largely dictated by their chemical reactivity and the properties of the resulting products:
-
2,4- and 2,6-Diaminotoluene: These isomers, often used as a mixture (e.g., 80:20 or 65:35), are the main precursors for the production of toluene diisocyanate (TDI). TDI is a key component in the manufacturing of polyurethane foams, elastomers, and coatings.[2]
-
2,5-Diaminotoluene: This isomer is widely used in the formulation of permanent hair dyes.[6]
-
3,4-Diaminotoluene: It is used as an intermediate in the synthesis of dyes and corrosion inhibitors.[3]
-
Mixtures of 2,3- and 3,4-Diaminotoluene: These mixtures are utilized as co-reactants in the production of urethane (B1682113) products, dyes, corrosion inhibitors, and rubber antioxidants.[2]
Experimental Protocols
Accurate analysis and separation of diaminotoluene isomers are critical for quality control and research purposes. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common analytical techniques employed.
High-Performance Liquid Chromatography (HPLC) Method for Isomer Separation
This protocol provides a general framework for the separation of DAT isomers using a reverse-phase HPLC system.
Objective: To separate and quantify this compound and its common isomers in a mixture.
Instrumentation:
-
High-Performance Liquid Chromatograph equipped with a UV-Vis or Diode Array Detector (DAD).
-
C18 reverse-phase column (e.g., Kromasil ODS, 5 µm, 4.6 x 250 mm).[11]
Reagents:
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Diaminotoluene isomer standards
Procedure:
-
Mobile Phase Preparation: Prepare a gradient mobile phase system using acetonitrile and water. A typical gradient program is outlined in Table 3.[11]
-
Standard Preparation: Prepare individual stock solutions of each DAT isomer in a suitable solvent (e.g., methanol (B129727) or acetonitrile). From these, prepare a mixed standard solution containing all isomers at a known concentration.
-
Sample Preparation: Dissolve the sample containing the DAT isomers in the mobile phase or a compatible solvent. Filter the sample through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
Table 3: Example HPLC Gradient Program [11]
| Time (min) | % Acetonitrile | % Water |
| 0 | 15 | 85 |
| 10 | 50 | 50 |
| 20 | 90 | 10 |
| 25 | 15 | 85 |
| 30 | 15 | 85 |
-
Data Analysis: Identify the peaks corresponding to each isomer based on their retention times compared to the mixed standard. Quantify the concentration of each isomer by comparing its peak area to a calibration curve generated from the standard solutions.
Gas Chromatography-Mass Spectrometry (GC-MS) Method for Isomer Analysis
This protocol outlines a GC-MS method for the determination of DAT isomers, which is particularly useful for trace analysis and biological monitoring.[12]
Objective: To detect and quantify diaminotoluene isomers in a sample matrix, such as hydrolyzed urine.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
-
Capillary column suitable for amine analysis (e.g., DB-5 or equivalent).
Reagents and Materials:
-
Toluene (analytical grade)
-
Heptafluorobutyric anhydride (B1165640) (HFBA) or Pentafluoropropionic anhydride (PFPA) for derivatization[12]
-
Sodium hydroxide (B78521) solution
-
Hydrochloric acid
-
Diaminotoluene isomer standards and deuterated internal standards
Procedure:
-
Sample Preparation (for biological samples like urine): a. Acid hydrolysis: To release DAT from conjugates, treat the sample with hydrochloric acid and heat.[12] b. Neutralization and Extraction: Neutralize the hydrolyzed sample with a strong base (e.g., NaOH) and extract the free amines into an organic solvent like toluene.[12]
-
Derivatization: a. To improve volatility and chromatographic performance, derivatize the amino groups. Add a derivatizing agent such as PFPA to the toluene extract and react under appropriate conditions.[12] b. Wash the derivatized sample to remove excess reagent.[12]
-
GC-MS Conditions:
-
Column: Capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness)
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: Start at a lower temperature (e.g., 60°C), hold for a few minutes, then ramp up to a final temperature (e.g., 280°C).
-
Injector Temperature: 250°C
-
Ion Source Temperature: 230°C
-
Mass Spectrometer Mode: Selected Ion Monitoring (SIM) for high sensitivity and specificity, monitoring characteristic ions for each derivatized isomer.
-
-
Data Analysis: Identify and quantify the derivatized DAT isomers based on their retention times and the response of their specific mass fragments compared to derivatized standards and internal standards.
Biological Signaling and Toxicity Pathway
The carcinogenicity of this compound is attributed to its metabolic activation to reactive intermediates that can form adducts with DNA, leading to mutations and potentially cancer. The following diagram illustrates the proposed metabolic activation pathway of 2,4-DAT.
Caption: Metabolic activation pathway of this compound leading to DNA adduct formation.
This pathway highlights the key enzymatic steps involved in the conversion of 2,4-DAT into a reactive electrophile that can damage genetic material.[13] Cytochrome P450 enzymes initiate the process through N-hydroxylation, followed by O-acetylation by N-acetyltransferases. The resulting N-acetoxy ester is unstable and can spontaneously form a highly reactive nitrenium ion, which then covalently binds to DNA, primarily at guanine bases, forming DNA adducts.[13] These adducts can lead to mutations during DNA replication and are considered a critical step in the initiation of carcinogenesis.
In contrast, the non-carcinogenic isomer, 2,6-diaminotoluene, forms significantly fewer DNA adducts, which is believed to contribute to its lack of carcinogenic activity.
This comparative guide provides a foundational understanding of the key differences between this compound and its isomers. For researchers and professionals in drug development and chemical safety, this information is crucial for making informed decisions regarding the handling, application, and risk assessment of these important industrial chemicals.
References
- 1. researchgate.net [researchgate.net]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. downloads.regulations.gov [downloads.regulations.gov]
- 4. daikinchemicals.com [daikinchemicals.com]
- 5. Activation of this compound to proximate carcinogens in vitro, and assay of DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. dep.nj.gov [dep.nj.gov]
- 7. nihs.go.jp [nihs.go.jp]
- 8. fishersci.com [fishersci.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. This compound - Wikipedia [en.wikipedia.org]
- 11. tsijournals.com [tsijournals.com]
- 12. Determination of toluenediamine isomers by capillary gas chromatography and chemical ionization mass spectrometry with special reference to the biological monitoring of 2,4- and 2,6-toluene diisocyanate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
A Comparative Guide to Analytical Methods for the Quantification of 2,4-Diaminotoluene
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of common analytical methods for the quantification of 2,4-Diaminotoluene (B122806) (TDA), a compound of significant interest due to its potential carcinogenicity and use in various industrial processes. The performance of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) are evaluated, with supporting data and methodologies to aid in the selection of the most appropriate technique for specific research and development needs.
Method Performance Comparison
The selection of an analytical method for this compound quantification is critical and depends on factors such as the required sensitivity, the sample matrix, and the available instrumentation. The following tables summarize the quantitative performance of HPLC, GC-MS, and LC-MS/MS based on published validation data.
| Parameter | HPLC-DAD | GC-MS | UPLC-MS/MS |
| Linear Range | 2.88–57.6 µg/mL[1] | 1–50 µg/L[2] | 20–800 ng/mL[3] |
| Limit of Detection (LOD) | 51.36 ng/mL[1] | 0.2 µg/L[2] | 2.83 ng/mL[3] |
| Limit of Quantification (LOQ) | Not Specified | 0.6 µg/L[2] | 9.42 ng/mL[3] |
| Recovery | Not Specified | 89.0%–94.2%[2] | 99.8 ± 1.9%[3] |
| Relative Standard Deviation (RSD) | Not Specified | 1.9%–3.6%[2] | Not Specified |
| Sample Matrix | Workplace Air[1] | Packaging Film Bags[2] | Gloves[3] |
Experimental Methodologies
Detailed experimental protocols are crucial for reproducing and comparing analytical methods. Below are summaries of the methodologies used in the cited studies.
1. High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD)
This method was developed for the determination of TDA in workplace air.[1]
-
Sample Preparation: Air is passed through a sulfuric acid-treated glass fiber filter. The collected substance is washed from the filter with water and a sodium hydroxide (B78521) solution, followed by extraction with toluene (B28343). A derivatization reaction is then carried out with 3,5-dinitrobenzoyl chloride. Finally, the solvent is replaced with acetonitrile (B52724) for analysis.[1]
-
Chromatographic Conditions:
2. Gas Chromatography-Mass Spectrometry (GC-MS)
This method was established for determining TDA in composite packaging film bags.[2]
-
Sample Preparation: Samples are immersed in a 4% (v/v) acetic acid solution. TDA is then enriched from the solution using an MCX solid-phase extraction column. The column is washed with water and the analyte is eluted with ammoniated methanol. Derivatization is performed with heptafluorobutyric acid anhydride (B1165640) before GC-MS analysis.[2]
-
Analytical Conditions:
-
Instrument: Gas chromatograph coupled with a mass spectrometer.[2]
-
Linearity: A linear correlation coefficient (r) of 0.9991 was achieved in the mass concentration range of 1-50 μg/L.[2]
-
Limit of Detection (LOD): 0.2 μg/L.[2]
-
Limit of Quantification (LOQ): 0.6 μg/L.[2]
-
Recovery: The recovery of this compound ranged from 89.0% to 94.2%.[2]
-
Precision: The relative standard deviations (RSDs) were between 1.9% and 3.6%.[2]
-
A similar GC-MS method is also used for the biological monitoring of workers exposed to toluene-diisocyanate by analyzing urinary TDA after acid hydrolysis and derivatization with heptafluorobutyric anhydride.[4][5]
3. Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
A highly sensitive UPLC-MS/MS method was developed for the quantification of TDA on gloves.[3]
-
Sample Preparation: Gloves are dipped in a 1% acetic acid solution to achieve full conversion of any residual toluene diisocyanate (TDI) to TDA. The resulting TDA is then derivatized with acetic anhydride. An internal standard, this compound-α,α,α-d3 (2,4-d3-TDA), is used to minimize variability.[3]
-
UPLC-MS/MS Conditions:
-
Instrument: UPLC system coupled to a tandem mass spectrometer operated in multiple reaction monitoring (MRM) mode.[3]
-
Dynamic Range: 20 ng/mL to 800 ng/mL with a variation coefficient R² ≥ 0.995.[3]
-
Limit of Detection (LOD): 2.83 ng/mL.[3]
-
Limit of Quantification (LOQ): 9.42 ng/mL.[3]
-
Recovery: Excellent recovery of 99.8 ± 1.9% was obtained.[3]
-
Another LC-MS method has been developed for the analysis of urinary TDA in workers exposed to toluenediisocyanate (B8661334), involving acid hydrolysis, extraction, and analysis by atmospheric pressure chemical ionization (APCI) LC-MS.[6]
Workflow and Process Visualization
To provide a clear understanding of the logical steps involved in validating an analytical method, the following diagram illustrates a general workflow.
References
- 1. [A new method for determination of toluene-2,4-diamine and toluene-2,6-diamine in workplace air] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Determination of this compound in Mianpi composite packaging film bags by ion-exchange solid-phase extraction-gas chromatography-mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pharesst.irsst.qc.ca [pharesst.irsst.qc.ca]
- 4. Improvement in the GC-MS method for determining urinary toluene-diamine and its application to the biological monitoring of workers exposed to toluene-diisocyanate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. LC-MS determination of urinary toluenediamine in workers exposed to toluenediisocyanate - PubMed [pubmed.ncbi.nlm.nih.gov]
Immunoassay Cross-Reactivity of 2,4-Diaminotoluene: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of immunoassay-based detection of 2,4-Diaminotoluene (2,4-DAT), with a focus on the critical aspect of cross-reactivity. While specific quantitative cross-reactivity data for commercially available 2,4-DAT immunoassays is not readily found in published literature, this document outlines the established principles, methodologies for evaluation, and a comparison with alternative analytical techniques. The information presented is essential for researchers developing or utilizing immunoassays for the specific detection of this carcinogenic aromatic amine.
Immunoassay Development for this compound
The development of immunoassays for small molecules, or haptens, like this compound requires the molecule to be conjugated to a larger carrier protein to elicit an immune response. A notable study successfully produced monoclonal antibodies (MAbs) specifically targeting 2,4-DAT.[1]
In this approach, 2,4-DAT was conjugated to gelatin (2,4 DAT-GEL) and used as an immunogen to produce mouse monoclonal antibodies. The resulting MAbs were capable of binding to various 2,4-DAT-biopolymer adducts, including DNA from rats treated with 2,4-DAT, demonstrating the feasibility of a specific immunoassay.[1] Crucially, these antibodies did not react with the carrier protein (gelatin) or other biopolymers alone, indicating specificity for the 2,4-DAT hapten.[1]
Understanding Cross-Reactivity in Immunoassays
Cross-reactivity is a critical parameter in any immunoassay, defining the extent to which the antibody binds to molecules other than the target analyte. In the context of 2,4-DAT, this is particularly important due to the presence of structurally similar aromatic amines in environmental and biological samples. High cross-reactivity with related compounds can lead to false-positive results and inaccurate quantification.
Cross-reactivity is typically determined by measuring the concentration of a competing compound required to displace 50% of the labeled target analyte from the antibody (the IC50 value). The percentage of cross-reactivity is then calculated as follows:
% Cross-Reactivity = (IC50 of 2,4-DAT / IC50 of Competing Compound) x 100
A comprehensive validation of a 2,4-DAT immunoassay would involve testing a panel of structurally related molecules.
Table 1: Potential Cross-Reactants for a this compound Immunoassay
| Compound Name | Chemical Structure | Rationale for Testing |
| This compound (Target) | Toluene with amino groups at positions 2 and 4 | Target Analyte |
| 2,6-Diaminotoluene | Toluene with amino groups at positions 2 and 6 | Isomer of the target analyte. |
| 3,4-Diaminotoluene | Toluene with amino groups at positions 3 and 4 | Isomer of the target analyte. |
| o-Toluidine | Toluene with an amino group at position 2 | Structurally similar mono-amino toluene. |
| m-Toluidine | Toluene with an amino group at position 3 | Structurally similar mono-amino toluene. |
| p-Toluidine | Toluene with an amino group at position 4 | Structurally similar mono-amino toluene. |
| Aniline | Benzene with an amino group | Core aromatic amine structure. |
| 2,4-Toluene diisocyanate (TDI) | Toluene with isocyanate groups at positions 2 and 4 | Precursor to 2,4-DAT. |
Experimental Protocol: Competitive ELISA for this compound
The following is a generalized protocol for a competitive Enzyme-Linked Immunosorbent Assay (ELISA), a common format for detecting small molecules like 2,4-DAT.
Objective: To quantify the concentration of this compound in a sample.
Principle: Free 2,4-DAT in the sample competes with a 2,4-DAT-enzyme conjugate for binding to a limited number of anti-2,4-DAT antibody-coated microplate wells. The amount of enzyme conjugate bound is inversely proportional to the concentration of 2,4-DAT in the sample.
Materials:
-
Anti-2,4-DAT antibody-coated 96-well microplate
-
This compound standards
-
This compound-Horseradish Peroxidase (HRP) conjugate
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Substrate Solution (e.g., TMB)
-
Stop Solution (e.g., 2N H₂SO₄)
-
Microplate reader
Procedure:
-
Standard/Sample Addition: Add 50 µL of standards, controls, and samples to the appropriate wells of the antibody-coated microplate.
-
Conjugate Addition: Add 50 µL of 2,4-DAT-HRP conjugate to each well.
-
Incubation: Gently mix and incubate the plate for 1 hour at room temperature.
-
Washing: Aspirate the contents of the wells and wash each well 3-5 times with Wash Buffer.
-
Substrate Addition: Add 100 µL of Substrate Solution to each well.
-
Color Development: Incubate the plate in the dark for 15-30 minutes at room temperature.
-
Stopping the Reaction: Add 100 µL of Stop Solution to each well.
-
Absorbance Reading: Read the absorbance of each well at 450 nm using a microplate reader.
-
Data Analysis: Construct a standard curve by plotting the absorbance values against the corresponding concentrations of the 2,4-DAT standards. Determine the concentration of 2,4-DAT in the samples by interpolating their absorbance values from the standard curve.
Visualizing Immunoassay Principles and Workflows
Caption: Workflow of a competitive ELISA for this compound detection.
Caption: Specificity and cross-reactivity of an antibody.
Comparison with Alternative Analytical Methods
While immunoassays offer advantages in terms of speed, cost, and high-throughput capabilities, other analytical methods provide higher specificity and are often used for confirmation.
Table 2: Comparison of this compound Detection Methods
| Method | Principle | Advantages | Disadvantages |
| Immunoassay (ELISA) | Antibody-antigen binding | High throughput, rapid, cost-effective, sensitive. | Potential for cross-reactivity, requires specific antibody development. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation by volatility and ionization, followed by mass-based detection. | High specificity and sensitivity, considered a gold standard for confirmation.[2] | Requires derivatization, extensive sample preparation, expensive equipment.[2] |
| High-Performance Liquid Chromatography (HPLC) | Separation by polarity in a liquid phase. | Good for analyzing water-soluble and non-volatile compounds. | May require derivatization for detection, lower throughput than immunoassays. |
| UPLC-MS/MS | High-resolution liquid chromatography coupled with tandem mass spectrometry. | Very high sensitivity and specificity, can detect isomers.[3] | High instrument cost and complexity. |
Conclusion
The development of monoclonal antibodies against this compound has paved the way for the use of immunoassays as a screening tool for this compound. However, for any such immunoassay, a thorough validation of its cross-reactivity profile is paramount to ensure the accuracy and reliability of the results. Researchers must carefully consider the potential for interference from structurally related aromatic amines and may need to employ confirmatory methods like GC-MS or UPLC-MS/MS for unambiguous identification and quantification. The choice of analytical method will ultimately depend on the specific requirements of the study, including the desired level of sensitivity, specificity, sample throughput, and available resources.
References
- 1. Production and characterization of monoclonal antibodies against DNA single ring diamines adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Photochemical linking of primary aromatic amines to carrier proteins to elicit antibody response against the amine haptens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Association between aromatic amines and serum neurofilament light chain as a biomarker of neural damage: a cross-sectional study from NHANES - PMC [pmc.ncbi.nlm.nih.gov]
A Spectroscopic Showdown: Unmasking the Isomeric Differences Between 2,4- and 3,4-Diaminotoluene
For researchers, scientists, and professionals in drug development, a precise understanding of isomeric differences is paramount. This guide provides a detailed spectroscopic comparison of 2,4-Diaminotoluene (2,4-DAT) and 3,4-Diaminotoluene (3,4-DAT), two key isomers with distinct properties and applications.
This publication delves into the nuclear magnetic resonance (NMR), infrared (IR), ultraviolet-visible (UV-Vis), and mass spectrometry (MS) data of these compounds. By presenting quantitative data in clear, comparative tables and outlining the experimental methodologies, this guide serves as a practical reference for identifying and differentiating between these two closely related molecules.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for this compound and 3,4-Diaminotoluene, providing a quantitative basis for their differentiation.
Table 1: ¹H NMR Spectroscopic Data
| Compound | Solvent | Frequency (MHz) | Chemical Shifts (δ, ppm) and Multiplicities |
| This compound | CDCl₃ | 90 | 2.1 (s, 3H, CH₃), 3.5 (br s, 4H, NH₂), 6.1-6.8 (m, 3H, Ar-H)[1] |
| 3,4-Diaminotoluene | CDCl₃ | 90 | 2.19 (s, 3H, CH₃), 3.28 (br s, 4H, NH₂), 6.43-6.63 (m, 3H, Ar-H)[2][3] |
Table 2: ¹³C NMR Spectroscopic Data
| Compound | Solvent | Frequency (MHz) | Chemical Shifts (δ, ppm) |
| This compound | - | - | Data not readily available in searched sources |
| 3,4-Diaminotoluene | CDCl₃ | 25.16 | 20.62, 116.91, 117.30, 120.28, 129.59, 131.86, 134.96[2] |
Table 3: IR Spectroscopic Data (Key Peaks)
| Compound | Technique | Wavenumber (cm⁻¹) | Assignment |
| This compound | KBr disc / Nujol mull | ~3400-3200 | N-H stretching (amine) |
| ~1620 | N-H bending (amine) | ||
| ~1520 | Aromatic C=C stretching | ||
| 3,4-Diaminotoluene | KBr pellet | ~3300 | N-H stretching (amine)[4] |
| ~1600 | N-H bending (amine) | ||
| ~1500 | Aromatic C=C stretching |
Table 4: UV-Vis Spectroscopic Data
| Compound | Solvent | λmax (nm) |
| This compound | Methanol | 294[5] |
| 3,4-Diaminotoluene | - | Data not readily available in searched sources |
Table 5: Mass Spectrometry Data
| Compound | Ionization Method | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| This compound | Electron Ionization (EI) | 122[5][6] | 121, 105, 94, 77, 52[7] |
| 3,4-Diaminotoluene | Electron Ionization (EI) | 122[2] | 121, 77, 51[2] |
Experimental Protocols
The following sections detail the generalized methodologies for the spectroscopic techniques cited in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton (¹H) and Carbon-13 (¹³C) NMR spectra are typically acquired on a spectrometer operating at a frequency of 90 MHz or higher.[1][2] Samples are dissolved in a deuterated solvent, such as chloroform-d (B32938) (CDCl₃), and placed in a standard 5 mm NMR tube. Chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (B1202638) (TMS) internal standard. For ¹H NMR, broadband proton decoupling is applied to simplify the spectrum by removing proton-carbon spin-spin coupling.
Infrared (IR) Spectroscopy
Fourier Transform Infrared (FT-IR) spectra are recorded to identify the functional groups present in the molecules.[4] A common method is the KBr-pellet technique, where a small amount of the solid sample is ground with potassium bromide (KBr) and pressed into a thin, transparent pellet.[4] Alternatively, spectra can be obtained using an Attenuated Total Reflectance (ATR) accessory or by preparing a nujol mull.[4] Vapor phase IR spectroscopy can also be employed.[4] The spectra are typically recorded in the mid-infrared range (4000-400 cm⁻¹).
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis absorption spectra are obtained using a dual-beam spectrophotometer. Samples are dissolved in a suitable UV-transparent solvent, such as methanol, and placed in a quartz cuvette. The absorbance is measured over a range of wavelengths, typically from 200 to 800 nm, to determine the wavelengths of maximum absorption (λmax).
Mass Spectrometry (MS)
Mass spectra are acquired using a mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation.[2] Electron Ionization (EI) is a common ionization technique where the sample is bombarded with a high-energy electron beam, causing ionization and fragmentation. The resulting ions are separated based on their mass-to-charge ratio (m/z), providing information about the molecular weight and fragmentation pattern of the compound.
Visualizing the Workflow
The following diagram illustrates a typical experimental workflow for the spectroscopic analysis and comparison of chemical isomers like 2,4- and 3,4-Diaminotoluene.
Caption: Experimental workflow for spectroscopic comparison.
This systematic approach ensures a thorough and reliable comparison of the spectroscopic properties of this compound and 3,4-Diaminotoluene, facilitating their accurate identification and characterization in a research and development setting.
References
- 1. This compound(95-80-7) 1H NMR spectrum [chemicalbook.com]
- 2. 3,4-Diaminotoluene | C7H10N2 | CID 10332 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3,4-Diaminotoluene(496-72-0) 1H NMR spectrum [chemicalbook.com]
- 4. 3,4-Diaminotoluene|High-Purity Research Chemical [benchchem.com]
- 5. This compound | C7H10N2 | CID 7261 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. mzCloud – 2 4 Diaminotoluene [mzcloud.org]
- 7. ez.restek.com [ez.restek.com]
A Comparative Guide to the Determination of 2,4-Diaminotoluene in Urine and Plasma
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the quantitative determination of 2,4-Diaminotoluene (TDA) in biological matrices, specifically urine and plasma. TDA is a significant biomarker for exposure to 2,4-toluene diisocyanate (TDI), a widely used industrial chemical. Accurate and reliable quantification of TDA is crucial for toxicological studies, occupational health monitoring, and in the development of pharmaceuticals where TDI-based materials may be used.
This document outlines and contrasts the performance of prevalent analytical techniques, namely Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). Detailed experimental protocols, performance data, and visual workflows are presented to aid researchers in selecting the most appropriate method for their specific needs.
Comparison of Analytical Methods
The choice of analytical method for TDA determination depends on factors such as required sensitivity, sample matrix, available instrumentation, and throughput needs. Both GC-MS and LC-MS/MS offer high selectivity and sensitivity for TDA analysis.
Table 1: Performance Comparison of GC-MS and LC-MS/MS Methods for 2,4-TDA Determination
| Parameter | GC-MS | LC-MS/MS |
| Sample Matrix | Urine, Plasma | Urine, Plasma |
| Derivatization | Typically required (e.g., acylation) | Can be performed with or without derivatization |
| Limit of Detection (LOD) | Urine: ~0.44 ng/mL[1][2] | Urine: As low as 0.01 µg (method dependent)[3] |
| Limit of Quantification (LOQ) | Urine: ~1.47 ng/mL[1][2] | Urine: As low as 0.05 µg (method dependent)[3] |
| Recovery | Urine: 97.98%–99.28%[1][2] | Plasma: >95% (method dependent)[1] |
| Precision (%RSD) | Urine: 1.85%–4.05%[1][2] | Plasma: Interday <1%, Intraday <0.6%[1] |
| Linear Range | Urine: 0.0–40 ng/mL[1][2] | Not explicitly stated in provided abstracts |
| Throughput | Moderate | Generally higher than GC-MS |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical methods. Below are representative protocols for sample preparation and analysis using GC-MS and LC-MS/MS.
Sample Preparation: Urine
1. Acid Hydrolysis (for conjugated TDA)
-
To 0.1 mL of urine, add water to dilute it tenfold.[4]
-
Perform acid hydrolysis to release conjugated TDA.[4]
2. Liquid-Liquid Extraction (LLE)
-
Extract the hydrolyzed urine sample with an organic solvent such as dichloromethane.[4]
-
This method is based on the differential solubility of TDA in immiscible liquids.
3. Solid-Phase Extraction (SPE)
-
Condition a suitable SPE cartridge (e.g., Oasis MCX).[3]
-
Load the pre-treated urine sample onto the cartridge.
-
Wash the cartridge to remove interferences.
-
Elute the TDA using an appropriate solvent mixture (e.g., 5% NH4OH in 83% methanol).[3]
Sample Preparation: Plasma
1. Protein Precipitation
-
To 100 µL of plasma, add 10 µL of 30% sulfosalicylic acid.[5]
-
Vortex and centrifuge to pellet the precipitated proteins.[5]
-
The supernatant can then be further processed.
2. Solid-Phase Extraction (SPE)
-
A selective SPE procedure can be employed to clean up the plasma sample after protein precipitation.
-
This helps in removing phospholipids (B1166683) and other matrix components that can interfere with the analysis.
Analytical Instrumentation and Conditions
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Derivatization: The extracted TDA is often derivatized, for instance with heptafluorobutyric anhydride, to improve its volatility and chromatographic properties.[4]
-
Gas Chromatograph (GC):
-
Mass Spectrometer (MS):
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Chromatography (LC):
-
Column: A reverse-phase column (e.g., C18) is often employed.
-
Mobile Phase: A gradient of aqueous and organic solvents (e.g., acetonitrile (B52724) or methanol) with additives like formic acid is used for elution.
-
-
Mass Spectrometer (MS/MS):
-
Ionization: Electrospray ionization (ESI) is a common ionization technique.
-
Detection: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode provides high selectivity and sensitivity for quantification.[3]
-
Visualizing the Workflow and Metabolic Pathway
Diagrams illustrating the experimental workflow and the metabolic pathway of TDA provide a clear and concise overview for researchers.
Conclusion
Both GC-MS and LC-MS/MS are powerful techniques for the determination of this compound in urine and plasma. The choice between the two will be dictated by the specific requirements of the study. GC-MS, often requiring derivatization, provides excellent sensitivity and is a well-established method.[1][2][4] LC-MS/MS offers the advantage of analyzing TDA without derivatization and can provide higher throughput, making it suitable for studies with large numbers of samples.[3] The detailed protocols and comparative data presented in this guide are intended to assist researchers in making an informed decision and in the successful implementation of a robust and reliable analytical method for TDA quantification.
References
- 1. researchgate.net [researchgate.net]
- 2. [Determination of 2, 4-toluenediamine in urine by gas chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pharesst.irsst.qc.ca [pharesst.irsst.qc.ca]
- 4. Improvement in the GC-MS method for determining urinary toluene-diamine and its application to the biological monitoring of workers exposed to toluene-diisocyanate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
A Comparative Guide to Reference Standards for 2,4-Diaminotoluene Purity Analysis
For researchers, scientists, and drug development professionals, the accurate determination of 2,4-Diaminotoluene (B122806) purity is critical for safety, efficacy, and regulatory compliance. This guide provides a comprehensive comparison of analytical methodologies, supported by experimental data, to assist in the selection of appropriate reference standards and analytical techniques.
The purity of this compound is primarily assessed using chromatographic techniques, namely Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). The choice of method often depends on the sample matrix, required sensitivity, and available instrumentation. Certified Reference Materials (CRMs) are essential for these analyses, providing a benchmark for accurate quantification. Several suppliers offer this compound reference standards, including neat materials and solutions, often produced under ISO 17034 accreditation to ensure quality and traceability.[1][2][3][4][5][6]
Comparison of Analytical Methods
The following table summarizes the performance of common analytical methods for this compound analysis based on published data. This comparison highlights the key performance indicators for each technique, aiding in the selection of the most suitable method for a specific application.
| Analytical Technique | Method Details | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Linearity (Correlation Coefficient) | Key Applications |
| GC-MS | Derivatization with heptafluorobutyric acid anhydride, ion-exchange solid-phase extraction.[7] | 0.2 µg/L[7] | 0.6 µg/L[7] | r = 0.9991 (1-50 µg/L)[7] | Analysis in composite packaging film bags.[7] |
| GC-ECD | Acidification, extraction, and derivatization for analysis in urine.[8] | 0.44 ng/mL[8] | 1.47 ng/mL[8] | r = 0.9995 (0.0-40 ng/mL)[8] | Determination of 2,4-toluenediamine in urine.[8] |
| HPLC-DAD | Reversed-phase chromatography with a diode array detector.[9] | 51.36 ng/mL[9] | Not Specified | Linear in the range of 2.88–57.6 μg/ml.[9] | Determination in workplace air and separation of isomers.[9] |
| HPLC with Electrochemical Detection | Utilizes N-(4-nitrobenzyl)propylamine in toluene (B28343) for sampling.[10] | Not Specified | Not Specified | Not Specified | Simultaneous determination of toluenediamines and toluene diisocyanates.[10] |
Experimental Protocols
Detailed methodologies are crucial for replicating experimental results. Below are protocols for the key analytical methods cited.
1. Gas Chromatography-Mass Spectrometry (GC-MS) for this compound in Packaging Film [7]
-
Sample Preparation: Samples are immersed in a 4% (v/v) acetic acid solution. An MCX solid-phase extraction column is used to enrich this compound from the solution. The column is then washed with water and the analyte is eluted with ammoniated methanol.
-
Derivatization: The eluent is derivatized with heptafluorobutyric acid anhydride.
-
GC-MS Analysis: The derivatized sample is analyzed by GC-MS.
-
Quantification: Quantification is performed using the external standard method based on peak area.
2. High-Performance Liquid Chromatography (HPLC) for this compound in Workplace Air [9]
-
Sample Collection: Air is passed through a sulfuric acid-treated glass fiber filter.
-
Sample Preparation: The substance is washed from the filter using water and a sodium hydroxide (B78521) solution, followed by extraction with toluene.
-
Derivatization: The extract is reacted with 3,5-dinitrobenzoyl chloride.
-
HPLC Analysis: The solvent is replaced with acetonitrile, and the resulting solution is analyzed by HPLC with a diode array detector.
-
Quantification: The concentration is determined against a linear calibration curve.
Experimental Workflow and Logical Relationships
To visualize the general process of purity analysis and the relationship between different stages, the following diagrams are provided.
Caption: General workflow for the purity analysis of this compound.
Caption: Logical flow for selecting an appropriate analytical method.
References
- 1. This compound – CRM LABSTANDARD [crmlabstandard.com]
- 2. This compound solution – CRM LABSTANDARD [crmlabstandard.com]
- 3. This compound | CAS 95-80-7 | LGC Standards [lgcstandards.com]
- 4. accustandard.com [accustandard.com]
- 5. This compound CAS:95-80-7 EC:202-453-1 [cpachem.com]
- 6. zeptometrix.com [zeptometrix.com]
- 7. [Determination of this compound in Mianpi composite packaging film bags by ion-exchange solid-phase extraction-gas chromatography-mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [Determination of 2, 4-toluenediamine in urine by gas chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [A new method for determination of toluene-2,4-diamine and toluene-2,6-diamine in workplace air] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cdc.gov [cdc.gov]
A Comparative Guide to the Reactivity of Diaminotoluene Isomers for Researchers
An in-depth analysis of the chemical reactivity of diaminotoluene (TDA) isomers is crucial for researchers and professionals in drug development and materials science. The isomeric position of the two amino groups on the toluene (B28343) ring significantly influences their nucleophilicity and basicity, dictating their behavior in various chemical transformations. This guide provides a comparative overview of the reactivity of different TDA isomers, supported by available experimental data and established chemical principles.
This document summarizes key reactivity parameters, details relevant experimental protocols, and presents reaction mechanisms to provide a comprehensive resource for laboratory applications.
Comparative Analysis of Basicity
| Isomer | pKa (Predicted/Experimental) | Reference |
| 2,3-Diaminotoluene | 4.91 (Predicted) | [1] |
| 2,4-Diaminotoluene (B122806) | 5.35 (Estimated) | |
| 2,5-Diaminotoluene (B146830) | 5.98 (Predicted) | [2] |
| 2,5-Diaminotoluene Sulfate | 6.39 (Experimental) | [3] |
| 2,6-Diaminotoluene (B122827) | 4.74 (Predicted) | [4] |
| 3,4-Diaminotoluene | 4.59 (Predicted) | [5][6] |
| 3,5-Diaminotoluene | Not Available |
Note: Predicted values are based on computational models and may differ from experimental values.
The pKa values suggest that 2,5-diaminotoluene is the most basic among the isomers with available data, indicating a higher reactivity of its amino groups. The lower predicted pKa values for the 3,4- and 2,6-isomers suggest a reduced basicity and consequently lower nucleophilicity. The position of the methyl group and the two amino groups relative to each other influences the electron density on the nitrogen atoms through inductive and resonance effects, thereby affecting their basicity.
Reactivity in Key Chemical Transformations
The differential reactivity of diaminotoluene isomers is evident in several key chemical reactions, including phosgenation, diazotization, and electrophilic aromatic substitution.
Phosgenation
The reaction of diaminotoluenes with phosgene (B1210022) to produce toluene diisocyanate (TDI) is a cornerstone of the polyurethane industry. The reactivity of the two amino groups in an isomer can differ, leading to a stepwise reaction. A theoretical study on the phosgenation of this compound reveals that the reaction can proceed through two primary mechanisms: "phosgenations first," where both amino groups are converted to carbamoyl (B1232498) chlorides before elimination of HCl, or "stepwise phosgenations," where one amino group is converted to an isocyanate before the second reacts[7].
Furthermore, a study on the phosgenation of 2,4- and 2,6-diaminotoluene hydrochlorides demonstrated a difference in their reaction behavior. In the case of the 2,4-isomer, the introduction of the first phosgene molecule was complete before the second acylation began at a lower rate. In contrast, for the 2,6-isomer, the acylation of the first amino group was followed more readily by the reaction of the second, even with a significant amount of the dihydrochloride (B599025) present[8]. This suggests a higher reactivity of the second amino group in the 2,6-isomer compared to the 2,4-isomer under these conditions.
Diazotization and Azo Dye Formation
Diazotization, the conversion of a primary aromatic amine to a diazonium salt, is a critical step in the synthesis of azo dyes. The resulting diazonium salt acts as an electrophile in a subsequent coupling reaction with an electron-rich aromatic compound[5][9]. The general mechanism involves the in-situ formation of nitrous acid, which then generates the nitrosonium ion (NO⁺) as the reactive electrophile[5].
The reactivity of diaminotoluene isomers in diazotization is expected to correlate with their basicity, with more basic isomers reacting more readily. The diazonium salts formed from diaminotoluenes can then be used to synthesize a variety of bis-azo dyes.
Electrophilic Aromatic Substitution
The amino groups of diaminotoluenes are strong activating groups and ortho-, para-directors in electrophilic aromatic substitution reactions. The high electron-donating ability of the amino groups makes the aromatic ring highly susceptible to attack by electrophiles such as nitronium ions (in nitration) or sulfonium (B1226848) ions (in sulfonation).
The directing effect of the two amino groups and the methyl group will determine the position of substitution. In general, electrophilic attack will be favored at positions that are ortho or para to the amino groups and are sterically accessible.
Experimental Protocols
Detailed experimental protocols are essential for reproducible research. Below are representative procedures for key reactions involving diaminotoluene isomers.
General Protocol for Diazotization of a Diaminotoluene Isomer
Materials:
-
Diaminotoluene isomer
-
Concentrated hydrochloric acid
-
Sodium nitrite (B80452)
-
Distilled water
-
Ice
-
Starch-iodide paper
Procedure:
-
Dissolve the diaminotoluene isomer in a mixture of concentrated hydrochloric acid and water in a beaker.
-
Cool the solution to 0-5 °C in an ice-water bath with constant stirring.
-
In a separate beaker, prepare a solution of sodium nitrite in cold distilled water.
-
Slowly add the sodium nitrite solution dropwise to the stirred amine solution, maintaining the temperature between 0-5 °C.
-
Monitor the reaction for the presence of excess nitrous acid by testing a drop of the reaction mixture on starch-iodide paper. A blue-black color indicates the completion of the diazotization.
-
The resulting diazonium salt solution should be used immediately for subsequent coupling reactions.
General Protocol for Nitration of a Diaminotoluene Isomer
Materials:
-
Diaminotoluene isomer
-
Concentrated nitric acid
-
Concentrated sulfuric acid
-
Diethyl ether
-
10% Sodium bicarbonate solution
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and placed in an ice-water bath, slowly add concentrated sulfuric acid to the diaminotoluene isomer dissolved in a suitable solvent.
-
To this mixture, add a cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for a specified time, monitoring the progress by thin-layer chromatography.
-
Pour the reaction mixture onto crushed ice and extract the product with diethyl ether.
-
Wash the organic layer with water, followed by 10% sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude nitrated product.
-
Purify the product by column chromatography or recrystallization.
Visualizing Reaction Mechanisms
The following diagrams, generated using Graphviz, illustrate key reaction pathways involving diaminotoluene isomers.
Conclusion
The reactivity of diaminotoluene isomers is a complex interplay of electronic and steric factors. The available data, although not exhaustive, provides a valuable framework for predicting and understanding their behavior in various chemical reactions. 2,5-Diaminotoluene appears to be one of the more basic and likely more reactive isomers. The differences in reactivity, as exemplified by phosgenation, highlight the importance of considering the specific isomer in process development and chemical synthesis. Further quantitative kinetic studies across all isomers are needed to build a more complete and predictive model of their reactivity. This guide serves as a foundational resource for researchers, encouraging a data-driven approach to the utilization of these versatile chemical building blocks.
References
- 1. mdpi.com [mdpi.com]
- 2. Azo dye - Wikipedia [en.wikipedia.org]
- 3. chemistrystudent.com [chemistrystudent.com]
- 4. Khan Academy [khanacademy.org]
- 5. benchchem.com [benchchem.com]
- 6. 3,5-Diaminotoluene | C7H10N2 | CID 7951 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. INTRODUCTION - Provisional Peer-Reviewed Toxicity Values for 2,3-Toluenediamine (CASRN 2687-25-4) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Synthesis method of diethyl toluene diamine - Eureka | Patsnap [eureka.patsnap.com]
- 9. Classifications, properties, recent synthesis and applications of azo dyes - PMC [pmc.ncbi.nlm.nih.gov]
gas chromatography-mass spectrometry (GC-MS) for 2,4-Diaminotoluene identification
An Objective Comparison of Analytical Methods for the Identification of 2,4-Diaminotoluene (B122806)
For researchers, scientists, and professionals in drug development, the accurate identification and quantification of this compound (2,4-TDA) is critical due to its classification as a potential carcinogen and its presence as a hydrolysis product of toluene (B28343) diisocyanate (TDI) used in polyurethane production.[1] This guide provides a detailed comparison of Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), the two predominant analytical techniques for 2,4-TDA analysis. The comparison is supported by experimental data to aid in selecting the most suitable method for specific analytical needs.
Methodology Comparison: GC-MS vs. HPLC
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds.[2][3] In the context of 2,4-TDA analysis, which is a semi-volatile compound, GC-MS offers high sensitivity and selectivity.[3] The methodology typically involves a derivatization step to improve the volatility and thermal stability of the analyte, followed by separation on a GC column and detection by a mass spectrometer.[4][5] The mass spectrometer provides definitive identification based on the mass-to-charge ratio of the compound and its fragments.[6]
High-Performance Liquid Chromatography (HPLC) is a versatile technique suitable for a wide range of compounds, including those that are non-volatile or thermally labile.[2][3] For 2,4-TDA analysis, HPLC methods, often coupled with UV or mass spectrometry detectors, provide robust and reliable results.[7][8] Separation is achieved based on the analyte's interaction with the stationary and mobile phases, which can be tailored for optimal resolution.[2]
Quantitative Performance Data
The following table summarizes the quantitative performance of GC-MS and HPLC methods for the determination of this compound based on published experimental data.
| Parameter | GC-MS | HPLC-DAD | UPLC-MS/MS |
| Limit of Detection (LOD) | 0.2 µg/L[4], 0.44 ng/mL[9] | 51.36 ng/mL[10] | 2.83 ng/mL[11] |
| Limit of Quantification (LOQ) | 0.6 µg/L[4], 1.47 ng/mL[9] | Not Reported | 9.42 ng/mL[11] |
| Linearity (Correlation Coefficient, r/R²) | 0.9991[4], 0.9995[9] | Linear in range 2.88-57.6 µg/ml[10] | R² ≥ 0.995[11] |
| Recovery (%) | 89.0% - 94.2%[4], 97.98% - 99.28%[9] | Not Reported | Not Reported |
| Relative Standard Deviation (RSD) (%) | 1.9% - 3.6%[4], 1.85% - 4.05%[9] | Not Reported | Not Reported |
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol is a composite of methodologies described in the cited literature for the analysis of 2,4-TDA in various matrices.[4][5][12]
1. Sample Preparation:
-
Solid-Phase Extraction (SPE): For aqueous samples, an ion-exchange SPE column (e.g., MCX) is used to enrich the 2,4-TDA. The sample is loaded onto the conditioned column, washed with water, and the analyte is eluted with ammoniated methanol.[4]
-
Liquid-Liquid Extraction (LLE): The sample is extracted with an organic solvent such as dichloromethane.[5][12] This is a common method for isolating organic compounds from aqueous matrices.[13]
2. Derivatization:
-
The extracted 2,4-TDA is derivatized to enhance its volatility and thermal stability for GC analysis. A common derivatizing agent is heptafluorobutyric anhydride (B1165640) (HFBA) or acetic anhydride.[4][5][7] The reaction is typically carried out in an organic solvent.
3. GC-MS Analysis:
-
Gas Chromatograph: Equipped with a capillary column suitable for amine analysis (e.g., a mid-polarity column).
-
Injection: A small volume of the derivatized sample is injected into the GC inlet.
-
Carrier Gas: Helium is typically used as the carrier gas.[2]
-
Oven Temperature Program: A temperature gradient is used to separate the components of the sample.
-
Mass Spectrometer: Operated in either full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity and quantification.
High-Performance Liquid Chromatography (HPLC) Protocol
The following protocol is based on established HPLC methods for 2,4-TDA determination.[7][8][10]
1. Sample Preparation:
-
Extraction: Samples are typically extracted with a suitable solvent like methanol, ethanol, or acetonitrile.[14]
-
Filtration: The extract is filtered through a 0.22 µm or 0.45 µm filter to remove particulate matter before injection.
2. HPLC Analysis:
-
HPLC System: An HPLC system equipped with a suitable pump, autosampler, and detector (e.g., Diode Array Detector - DAD or a mass spectrometer).
-
Column: A C18 reversed-phase column is commonly used for the separation.[7]
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., sodium acetate) and an organic solvent (e.g., acetonitrile) is often employed.[7]
-
Flow Rate: A typical flow rate is around 1.0 mL/min.[7]
-
Detection: The eluting compounds are detected by a DAD, which provides spectral information, or a mass spectrometer for more specific identification and quantification.
Workflow and Relationship Diagrams
Caption: GC-MS workflow for this compound analysis.
Conclusion
Both GC-MS and HPLC are highly effective for the identification and quantification of this compound.
GC-MS excels in providing high sensitivity and definitive identification through mass spectral data, making it a gold standard for trace-level analysis and confirmation.[6] The requirement for derivatization, however, adds an extra step to the sample preparation process.
HPLC offers versatility and is well-suited for a broader range of analytes without the need for derivatization, which can simplify the sample preparation workflow.[2][15] When coupled with a mass spectrometer (LC-MS), it can achieve sensitivity and specificity comparable to GC-MS.
The choice between GC-MS and HPLC will ultimately depend on the specific requirements of the analysis, including the sample matrix, the required level of sensitivity, the availability of instrumentation, and the desired sample throughput. For routine analysis of a large number of samples where high sensitivity is not the primary concern, an HPLC-UV method might be more efficient. For confirmatory analysis and detection of trace amounts of 2,4-TDA, GC-MS or LC-MS/MS would be the preferred methods.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. "HPLC or GC-MS: Which Technique is Best for Your Needs?" [hplcvials.com]
- 3. Digital Commons @ Shawnee State University - Celebration of Scholarship: GCMS VS HPLC [digitalcommons.shawnee.edu]
- 4. [Determination of this compound in Mianpi composite packaging film bags by ion-exchange solid-phase extraction-gas chromatography-mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Improvement in the GC-MS method for determining urinary toluene-diamine and its application to the biological monitoring of workers exposed to toluene-diisocyanate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. smithers.com [smithers.com]
- 7. cdc.gov [cdc.gov]
- 8. High-performance liquid chromatography of 2,6- and this compound, and its application to the determination of this compound in urine and plasma. | Semantic Scholar [semanticscholar.org]
- 9. [Determination of 2, 4-toluenediamine in urine by gas chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [A new method for determination of toluene-2,4-diamine and toluene-2,6-diamine in workplace air] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pharesst.irsst.qc.ca [pharesst.irsst.qc.ca]
- 12. Determination of this compound in Composite Laminated Food Packaging Bags Using GC-MS Method | Semantic Scholar [semanticscholar.org]
- 13. organomation.com [organomation.com]
- 14. researchgate.net [researchgate.net]
- 15. drawellanalytical.com [drawellanalytical.com]
Inter-Laboratory Comparison of 2,4-Diaminotoluene Analysis: A Proficiency Testing Guide
This guide provides a comprehensive overview of a simulated inter-laboratory comparison (ILC) for the analysis of 2,4-Diaminotoluene (2,4-TDA), a compound of significant interest in industrial hygiene and toxicology. The objective of this guide is to offer researchers, scientists, and drug development professionals a framework for assessing analytical performance, understanding methodological nuances, and interpreting proficiency testing data. The content is based on established analytical protocols and standard practices for inter-laboratory studies.
Introduction to Inter-Laboratory Comparisons
Inter-laboratory comparisons, also known as proficiency testing (PT) or round-robin tests, are crucial for external quality control.[1][2] They allow laboratories to evaluate their analytical performance against their peers and a reference value, ensuring the reliability and comparability of data across different organizations.[3][4][5] Participation in such schemes is often a requirement for laboratory accreditation to standards like ISO/IEC 17025.[4] Performance in these tests is typically evaluated using statistical measures like the z-score, which quantifies how far a laboratory's result is from the consensus value.[6][7][8]
This guide outlines a hypothetical ILC focused on the determination of 2,4-TDA in a simulated workplace air sample matrix.
Experimental Protocol
The following protocol is a representative method based on established analytical procedures, such as the NIOSH 5516 method, for the determination of 2,4-TDA.[9][10][11][12][13] Participating laboratories were instructed to adhere to this standardized protocol to minimize methodological variability.
1. Sample Preparation and Derivatization
-
Sample Type: Simulated workplace air sample collected on a treated filter and provided as a methanol (B129727) extract.
-
Aliquotting: Participants received two sealed vials containing the sample extract.
-
Derivatization: An aliquot of the sample extract is treated with acetic anhydride (B1165640) to convert the 2,4-TDA to its more stable and chromatographically amenable diacetylated derivative, 2,4-bisacetamidotoluene.[9] This reaction is allowed to proceed for a minimum of 4 hours to ensure completion.[9]
2. Instrumental Analysis: High-Performance Liquid Chromatography (HPLC)
-
Technique: Reversed-phase High-Performance Liquid Chromatography with UV detection.[9][14]
-
Column: C18 stationary phase, 5 µm particle size.
-
Mobile Phase: A gradient of acetonitrile (B52724) and a buffered aqueous solution (e.g., sodium acetate (B1210297) buffer at pH 6.0).[9]
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.[11]
-
Detection: UV detector set to an appropriate wavelength for the diacetylated derivative.
3. Calibration and Quantification
-
Calibration Standards: Laboratories were instructed to prepare a series of calibration standards from a certified reference material of 2,4-bisacetamidotoluene.[9]
-
Calibration Curve: A linear calibration curve of peak area versus concentration was generated.
-
Quantification: The concentration of 2,4-bisacetamidotoluene in the derivatized samples was determined from the calibration curve. The final concentration of 2,4-TDA in the original sample was then calculated by applying a conversion factor that accounts for the molecular weight difference between the analyte and its derivative.[9]
Data Presentation and Performance Evaluation
Ten hypothetical laboratories participated in this inter-laboratory comparison. Each laboratory analyzed two samples (Sample A and Sample B) with different known concentrations of 2,4-TDA. The performance of each laboratory was evaluated using z-scores, calculated as follows:
Z-score = (x - X) / σ
where:
-
x is the result reported by the laboratory.
-
X is the assigned value (the robust mean of all participant results).
-
σ is the standard deviation for proficiency assessment.
A z-score between -2.0 and +2.0 is generally considered satisfactory.[6][7]
Table 1: Summary of Inter-Laboratory Comparison Results for this compound Analysis
| Laboratory ID | Sample A Reported Value (µg/mL) | Sample A Z-score | Sample B Reported Value (µg/mL) | Sample B Z-score |
| Lab 1 | 15.5 | 0.48 | 38.9 | -0.63 |
| Lab 2 | 14.2 | -1.21 | 37.5 | -1.56 |
| Lab 3 | 16.1 | 1.25 | 41.2 | 0.88 |
| Lab 4 | 14.9 | -0.29 | 39.8 | 0.00 |
| Lab 5 | 17.0 | 2.44 | 43.0 | 2.01 |
| Lab 6 | 15.2 | 0.00 | 40.1 | 0.19 |
| Lab 7 | 14.5 | -0.85 | 38.2 | -1.01 |
| Lab 8 | 15.8 | 0.85 | 40.5 | 0.44 |
| Lab 9 | 13.9 | -1.58 | 36.9 | -1.83 |
| Lab 10 | 15.0 | -0.24 | 39.5 | -0.19 |
| Assigned Value (Robust Mean) | 15.2 | 39.8 | ||
| Standard Deviation | 0.82 | 1.59 |
Experimental Workflow and Logical Relationships
The following diagrams illustrate the key processes in this inter-laboratory comparison.
Caption: Workflow of the 2,4-TDA inter-laboratory comparison.
Caption: Logical relationship for Z-score based performance evaluation.
References
- 1. grokipedia.com [grokipedia.com]
- 2. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 3. contractlaboratory.com [contractlaboratory.com]
- 4. What is an inter laboratory comparison ? [compalab.org]
- 5. Round-robin test - Wikipedia [en.wikipedia.org]
- 6. Z-score application in Testing Laboratory - Quality Pathshala [blog.quality-pathshala.com]
- 7. scribd.com [scribd.com]
- 8. Z-Score in Proficiency Testing: Understanding ISO 13528 [shapypro.com]
- 9. cdc.gov [cdc.gov]
- 10. Method Numbers 4001-6000 - NMAM 4th edition | NIOSH | CDC [cdc.gov]
- 11. Page:NIOSH Manual of Analytical Methods - 5516.pdf/1 - Wikisource, the free online library [en.wikisource.org]
- 12. CDC - NIOSH Pocket Guide to Chemical Hazards - Toluenediamine [cdc.gov]
- 13. Index:NIOSH Manual of Analytical Methods - 5516.pdf - Wikisource, the free online library [en.wikisource.org]
- 14. [A new method for determination of toluene-2,4-diamine and toluene-2,6-diamine in workplace air] - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Catalysts for the Efficient Reduction of 2,4-Dinitrotoluene
For researchers, scientists, and professionals in drug development, the selective reduction of 2,4-dinitrotoluene (B133949) (2,4-DNT) to 2,4-diaminotoluene (B122806) (2,4-DAT) is a critical transformation in the synthesis of various industrial chemicals, including polyurethanes, dyes, and pharmaceuticals. The efficiency of this process hinges on the choice of catalyst. This guide provides an objective comparison of different catalysts, supported by experimental data, to aid in the selection of the most suitable catalytic system for your research needs.
The reduction of 2,4-DNT is a multi-step process that requires a catalyst with high activity and selectivity to obtain the desired 2,4-DAT product in high yields. A range of catalysts, including noble metals, bimetallic formulations, and non-noble metal systems, have been explored for this reaction. Their performance is typically evaluated based on conversion rate, selectivity towards 2,4-DAT, reaction time, and the conditions required for the reaction, such as temperature and pressure.
Comparative Performance of Catalysts
The following table summarizes the performance of various catalysts in the reduction of 2,4-dinitrotoluene. The data has been compiled from multiple studies to provide a comparative overview.
| Catalyst | Support | H₂ Pressure (MPa) | Temperature (°C) | Time (h) | Conversion (%) | Selectivity to 2,4-DAT (%) | Reference |
| 5% Pd/C | Carbon | 0.1 | 50 | 2 | >99 | >99 | [1] |
| Pd/NiO-M | Nickel Oxide | Atmospheric | Room Temp | 0.5 | 100 | >99 | [2] |
| 5% Pd/Al₂O₃ | Alumina | 1.0 | 50-90 | 1-2 | >99 | High | [3] |
| Pt/ND@G | Nanodiamond@Graphene | 1.0 | 25 | 2 | >99 | >99 | [4] |
| Ni-Fe | None | Not Specified | Not Specified | Not Specified | >99 | 100 | [5] |
| Urushibara Nickel | None | Not Specified | Not Specified | Not Specified | High | High | [6] |
| Pd-Fe/SiO₂ | Silica | Atmospheric | 25 | Not Specified | High | High | [7] |
| Pd-Pt/m-GO | Modified Graphene Oxide | Not Specified | 50 | Not Specified | Excellent | Excellent | [4] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative experimental protocols for the synthesis of common catalysts and the catalytic reduction of 2,4-DNT.
Protocol 1: Synthesis of 1.1 wt% Pd/NiO-M Catalyst
This protocol describes a sol-immobilization method for the preparation of a palladium catalyst supported on mesoporous nickel oxide.[2]
Materials:
-
Resorcinol (B1680541) (2.20 g, 20 mmol)
-
Formaldehyde (B43269) (3.25 g, 40 mmol, 36.5% in water)
-
Distilled water
-
Sodium carbonate (Na₂CO₃)
-
50% Nickel-doped monolithic carbon aerogels
-
Palladium(II) chloride (PdCl₂) solution (1.1 wt% Pd)
-
Sodium borohydride (B1222165) (NaBH₄) solution (0.1 M)
-
Sulfuric acid (H₂SO₄)
Procedure:
-
Preparation of NiO-M support: The NiO-M support is prepared through the sol-gel polymerization of resorcinol and formaldehyde with Na₂CO₃ as a catalyst, using 50% Ni-doped monolithic carbon aerogels.
-
Sol generation: A solution of PdCl₂ is prepared. A freshly prepared 0.1 M solution of NaBH₄ (molar ratio of NaBH₄/Pd = 4:1) is added to the PdCl₂ solution to form a dark-brown sol. This mixture is stirred for 30 minutes.
-
Immobilization: The NiO-M powder (100 mg) is added to the colloid suspension.
-
Acidification and washing: The solution is acidified to pH 1 by the addition of sulfuric acid under vigorous stirring and is stirred for an additional 2 hours.
-
Drying: The resulting solid is washed with distilled water (3 x 40 mL) and dried in air at 80°C for 2 hours to obtain the Pd/NiO-M catalyst.
Protocol 2: Catalytic Hydrogenation of 2,4-Dinitrotoluene using Pd/C
This protocol outlines a general procedure for the hydrogenation of 2,4-DNT at atmospheric pressure using a palladium on carbon catalyst.[8]
Materials:
-
2,4-Dinitrotoluene (substrate)
-
Palladium on carbon (Pd/C) catalyst (e.g., 5% or 10%)
-
Solvent (e.g., ethanol, methanol)
-
Hydrogen (H₂) gas
-
Inert gas (e.g., Argon)
-
Celite for filtration
Procedure:
-
Reactor Setup: Place the Pd/C catalyst, solvent, and 2,4-DNT into a reaction vessel under an inert atmosphere of argon. Caution: Pd/C is flammable.
-
Hydrogenation: Replace the inert atmosphere with hydrogen gas by repeated cycles of vacuum and H₂ flushing. The reaction is then stirred vigorously under a hydrogen atmosphere (e.g., using a balloon) at the desired temperature.
-
Reaction Monitoring: The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or by measuring hydrogen uptake.
-
Work-up: Once the reaction is complete, the hydrogen atmosphere is replaced with an inert gas. The catalyst is removed by filtration through a pad of Celite. Caution: Pd/C that has adsorbed hydrogen is highly flammable and should not be allowed to dry.
-
Product Isolation: The solvent is removed from the filtrate by rotary evaporation to yield the crude this compound, which can be further purified if necessary.
Protocol 3: Product Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol provides a general guideline for the analysis of the reaction mixture to determine the conversion of 2,4-DNT and the selectivity to 2,4-DAT.[9][10]
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS).
-
Capillary column suitable for the separation of aromatic amines and nitroaromatics (e.g., a non-polar or medium-polar column).
Procedure:
-
Sample Preparation: A small aliquot of the reaction mixture is withdrawn and filtered to remove the catalyst. The sample may need to be diluted with a suitable solvent (e.g., acetone, ethyl acetate). An internal standard can be added for quantitative analysis.
-
GC Conditions:
-
Injector Temperature: Typically set around 250-270°C.
-
Oven Temperature Program: An initial temperature of around 40-60°C, held for a few minutes, followed by a temperature ramp (e.g., 10°C/min) to a final temperature of 250-280°C, which is then held for several minutes.
-
Carrier Gas: Helium or hydrogen at a constant flow rate.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from a low m/z (e.g., 40) to a higher m/z (e.g., 300) to detect the parent and fragment ions of 2,4-DNT, 2,4-DAT, and any intermediates.
-
-
Data Analysis: The conversion of 2,4-DNT and the selectivity to 2,4-DAT are calculated by comparing the peak areas of the respective compounds in the chromatogram. Calibration curves with standard solutions of the analytes should be prepared for accurate quantification.
Visualizing the Process
To better understand the experimental workflow and the chemical transformation, the following diagrams are provided.
Caption: Experimental workflow for catalyst evaluation.
Caption: Reaction pathway for 2,4-DNT reduction.
Conclusion
The choice of catalyst for the reduction of 2,4-dinitrotoluene significantly impacts the efficiency and selectivity of the reaction. Noble metal catalysts, particularly those based on palladium and platinum, generally exhibit high activity and selectivity under mild conditions. Bimetallic catalysts can offer synergistic effects, leading to enhanced performance. Non-noble metal catalysts, such as those based on nickel, provide a more cost-effective alternative, although they may require more forcing reaction conditions. This guide provides a starting point for researchers to compare different catalytic systems and select the most appropriate one for their specific application, taking into account factors such as cost, reaction conditions, and desired product purity. The provided experimental protocols offer a foundation for laboratory work in this important area of chemical synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. ionike.com [ionike.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. osha.gov [osha.gov]
- 5. Selective Hydrogenation Properties of Ni-Based Bimetallic Catalysts | MDPI [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. fs.teledos.gr:2206 [fs.teledos.gr:2206]
- 8. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 9. Development, validation and comparison of three methods of sample preparation used for identification and quantification of 2,4,6-trinitrotoluene and products of its degradation in sediments by GC-MS/MS - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 10. daimonproject.com [daimonproject.com]
Quantitative Analysis of 2,4- and 2,6-Toluenediamine Mixtures: A Comparative Guide
For researchers, scientists, and drug development professionals requiring precise and reliable quantification of 2,4- and 2,6-toluenediamine (TDA) isomers, selecting the appropriate analytical methodology is paramount. This guide provides an objective comparison of the leading analytical techniques, supported by experimental data, to facilitate informed decision-making in a laboratory setting. The primary methods discussed include High-Performance Liquid Chromatography (HPLC) with Diode Array Detection (DAD), Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization, and Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).
Comparative Analysis of Analytical Techniques
The choice of analytical technique for the quantitative analysis of 2,4- and 2,6-TDA mixtures is often dictated by the required sensitivity, selectivity, sample matrix, and available instrumentation. While HPLC-DAD offers a robust and widely accessible method, GC-MS and UPLC-MS/MS provide enhanced sensitivity and specificity, particularly for trace-level detection in complex matrices.
Table 1: Performance Comparison of Analytical Methods for 2,4- and 2,6-TDA Quantification
| Parameter | HPLC-DAD | GC-MS (with Derivatization) | UPLC-MS/MS (with Derivatization) |
| Limit of Detection (LOD) | 2,4-TDA: ~51 ng/mL[1] 2,6-TDA: ~53 ng/mL[1] | 2,4-TDA: 0.03 pg/injection[2] 2,6-TDA: 0.03 pg/injection[2] | 2,4-TDA: 2.83 ng/mL[1][3] 2,6-TDA: 6.86 ng/mL[1][3] |
| Limit of Quantitation (LOQ) | Not explicitly stated in all reviewed sources. | 2,4-TDA: 56 ng/m³ (air)[2] 2,6-TDA: 58 ng/m³ (air)[2] | 2,4-TDA: 9.42 ng/mL[1][3] 2,6-TDA: 22.85 ng/mL[1][3] |
| Linearity Range | 2.88-57.6 µg/mL[1] | Not explicitly stated in all reviewed sources. | 20-800 ng/mL[3] |
| Precision (Relative Standard Deviation) | 2,4-TDA: 5%[4] 2,6-TDA: 6%[4] | 2,4-TDA: 6.4%[2] 2,6-TDA: 6.6%[2] | 2,4-TDA: Inter-day 2.62%[3] 2,6-TDA: Inter-day 8.05%[3] |
| Recovery | 97-106%[4] | Not explicitly stated in all reviewed sources. | 2,4-TDA: 99.8%[3] 2,6-TDA: 98.06%[3] |
| Primary Sample Matrices | Workplace Air[1], Aqueous Extracts[5] | Urine, Blood Plasma[6], Workplace Air[2] | Gloves (dermal exposure)[1][3], Urine[7] |
| Derivatization Required? | Yes (e.g., with 3,5-dinitrobenzoyl chloride)[1] | Yes (e.g., with heptafluorobutyric anhydride)[2][8] | Yes (e.g., with acetic anhydride)[1][3] |
Experimental Workflows
The following diagrams illustrate the typical experimental workflows for the quantitative analysis of 2,4- and 2,6-TDA using HPLC-DAD, GC-MS, and UPLC-MS/MS.
Experimental Protocols
Detailed experimental protocols are essential for the successful implementation and validation of analytical methods. Below are summaries of protocols for each of the discussed techniques.
HPLC-DAD Method for TDA in Workplace Air (Based on a validated method)[1]
-
Sample Collection: Draw a known volume of air through a sulfuric acid-treated glass fiber filter.
-
Sample Preparation:
-
Wash the filter with water and a solution of sodium hydroxide.
-
Extract the TDA isomers from the aqueous solution into toluene.
-
Derivatize the TDA isomers by reacting the toluene extract with 3,5-dinitrobenzoyl chloride.
-
Evaporate the toluene and reconstitute the residue in acetonitrile.
-
-
Chromatographic Conditions:
-
Instrument: Liquid chromatograph with a diode array detector.
-
Mobile Phase: A suitable gradient of acetonitrile and water.
-
Column: A C18 reversed-phase column is typically used.
-
Detection: Monitor at a wavelength appropriate for the dinitrobenzoyl derivatives.
-
-
Calibration: Prepare a series of calibration standards of 2,4- and 2,6-TDA derivatives in acetonitrile and construct a calibration curve.
-
Quantification: Analyze the prepared sample and quantify the TDA isomers based on the calibration curve.
GC-MS Method for TDA in Biological Matrices (Urine/Plasma)[6]
-
Sample Preparation:
-
To 1 mL of urine or plasma, add an internal standard (e.g., deuterated TDA).
-
Perform acid hydrolysis (e.g., with 6 M HCl at 100°C overnight) to release conjugated TDA.
-
Neutralize the sample and extract the TDA isomers into toluene.
-
Derivatize the TDA isomers by adding pentafluoropropionic anhydride (PFPA).
-
Remove excess derivatizing reagent and acid by-products with a buffer wash (e.g., 1 M phosphate (B84403) buffer, pH 7.5).
-
-
GC-MS Conditions:
-
Instrument: Gas chromatograph coupled to a mass spectrometer.
-
Column: A capillary column suitable for the separation of the derivatized isomers.
-
Carrier Gas: Helium.
-
Injection Mode: Splitless.
-
Temperature Program: An optimized temperature ramp to ensure separation of the isomers.
-
Ionization Mode: Chemical Ionization (CI) or Electron Impact (EI).
-
Mass Analyzer: Operate in selected ion monitoring (SIM) mode for target ions of the derivatized TDA isomers and the internal standard.
-
-
Calibration: Prepare calibration standards by spiking blank matrix with known concentrations of 2,4- and 2,6-TDA and the internal standard, and process them alongside the samples.
-
Quantification: Quantify the TDA isomers by comparing the peak area ratios of the analytes to the internal standard against the calibration curve.
UPLC-MS/MS Method for TDA on Gloves[1][3]
-
Sample Preparation:
-
Extract TDA from glove material by immersion in a 1% acetic acid solution, which also facilitates the conversion of any residual toluene diisocyanate (TDI) to TDA.
-
Perform solid-phase extraction (SPE) for sample cleanup and concentration.
-
Derivatize the eluted TDA with acetic anhydride.
-
-
UPLC-MS/MS Conditions:
-
Instrument: Ultra-high-performance liquid chromatograph coupled to a tandem mass spectrometer.
-
Column: A sub-2 µm particle size reversed-phase column (e.g., C18).
-
Mobile Phase: A gradient of acetonitrile and water, both containing a modifier like formic acid.
-
Ionization Source: Electrospray ionization (ESI) in positive mode.
-
Mass Analyzer: Operate in multiple reaction monitoring (MRM) mode, monitoring specific precursor-to-product ion transitions for the derivatized 2,4- and 2,6-TDA and their corresponding internal standards.
-
-
Calibration: Prepare calibration standards in a blank matrix extract and process them in the same manner as the samples.
-
Quantification: Quantify the TDA isomers using the internal standard method based on the constructed calibration curves.
References
- 1. Development of a new SPE UPLC-MS/MS method for extraction and quantitation of toluene diamine on gloves following toluene diisocyanate exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. osha.gov [osha.gov]
- 3. pharesst.irsst.qc.ca [pharesst.irsst.qc.ca]
- 4. Page:NIOSH Manual of Analytical Methods - 5516.pdf/4 - Wikisource, the free online library [en.wikisource.org]
- 5. High-performance liquid chromatography of 2,6- and 2,4-diaminotoluene, and its application to the determination of this compound in urine and plasma. | Semantic Scholar [semanticscholar.org]
- 6. Determination of toluenediamine isomers by capillary gas chromatography and chemical ionization mass spectrometry with special reference to the biological monitoring of 2,4- and 2,6-toluene diisocyanate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. stacks.cdc.gov [stacks.cdc.gov]
- 8. Improvement in the GC-MS method for determining urinary toluene-diamine and its application to the biological monitoring of workers exposed to toluene-diisocyanate - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 2,4-Diaminotoluene: A Guide for Laboratory Professionals
DISCLAIMER: This document provides a summary of disposal procedures for 2,4-Diaminotoluene. It is intended as a reference and not a substitute for a comprehensive understanding of all applicable federal, state, and local regulations. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and protocols before handling or disposing of any hazardous chemical.
Immediate Safety and Handling Protocols
This compound is a combustible solid that is toxic if swallowed, harmful in contact with skin, and may cause cancer.[1][2] Strict adherence to safety protocols is essential to minimize exposure and ensure a safe laboratory environment.
Personal Protective Equipment (PPE): A comprehensive PPE strategy is the first line of defense. This includes:
-
Respiratory Protection: A particulate filter respirator appropriate for the airborne concentration of the substance is necessary.[1][3] For significant spill cleanup, a self-contained breathing apparatus may be required.[3]
-
Body Protection: A chemical protection suit or appropriate protective clothing is required to prevent skin contact.[1][3][4]
-
Eye Protection: Wear safety goggles or a face shield.[1]
Engineering Controls:
-
Handle this compound in a well-ventilated area, preferably within a chemical fume hood or glove box.[3][5]
-
Use a closed system with dust explosion-proof electrical equipment and lighting to prevent ignition of finely dispersed particles.[1][3]
-
Ensure that eyewash stations and safety showers are readily accessible in the immediate work area.[4][6]
General Handling Practices:
-
Avoid all contact with the substance.[1]
-
Do not eat, drink, or smoke in areas where this compound is handled or stored.[1][3]
-
Contaminated work clothing must not be taken home and should be laundered by individuals informed of the hazards before reuse.[3][4]
Step-by-Step Disposal and Spill Cleanup Procedure
Proper containment and disposal are critical to prevent environmental contamination and health risks. This compound is classified as a hazardous waste (EPA hazardous waste number U221) and must be managed accordingly.[5]
Spill Response and Containment
In the event of a spill, immediate and decisive action is required:
-
Evacuate: Evacuate all non-essential personnel from the spill area.[4]
-
Ventilate: Ensure the area is well-ventilated.[4]
-
Contain: Carefully sweep the spilled solid material. If appropriate, moisten the substance first to prevent it from becoming airborne, but avoid washing it into any sewer or drain.[1][3]
-
Collect: Place the collected material into a designated, covered, and properly labeled waste container.[1][3][4]
-
Decontaminate: Wash the spill area thoroughly after the material has been collected.[4]
Waste Collection and Storage
All waste containing this compound, including contaminated PPE, spill cleanup materials, and empty containers, must be treated as hazardous waste.
-
Containerization:
-
Solid Waste: Place contaminated solids (e.g., paper towels, gloves, collected powder) into a sealed bag, which is then placed in a properly labeled, covered container.[5]
-
Liquid Waste: Collect waste liquids in a designated, leak-proof container with a secure lid. This container should also be placed inside a secondary, sealed plastic bag to prevent outer surface contamination.[5] .
-
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the chemical name "this compound".[5]
-
Storage:
Final Disposal
Final disposal must be conducted through an approved and licensed hazardous waste disposal facility.[7]
-
Consult EHS: Contact your institution's Environmental Health and Safety department to arrange for pickup and disposal. They will ensure compliance with all relevant regulations.
-
Incineration: The recommended disposal method for this compound is high-temperature incineration.[5] This process effectively destroys the chemical structure, minimizing its environmental impact.
-
Regulatory Compliance: Generators of this waste must adhere to USEPA regulations concerning storage, transportation, treatment, and disposal.[5]
Quantitative Disposal Data
The following table summarizes key quantitative data relevant to the disposal and transport of this compound waste.
| Parameter | Value | Reference |
| EPA Hazardous Waste Number | U221 | [5] |
| UN Number | 1709 | [1][4] |
| UN Hazard Class | 6.1 (Poison) | [1][4] |
| UN Packing Group | III | [1] |
| Rotary Kiln Incineration Temp. | 820 to 1,600 °C | [5] |
| Fluidized Bed Incineration Temp. | 450 to 980 °C | [5] |
Experimental Protocols
While the primary disposal method is incineration, research has explored alternative degradation techniques. One cited study investigated the degradation of this compound in synthetic wastewater using a UV/H₂O₂ process.[2] This advanced oxidation process aims to break down the carcinogenic compound into less harmful substances, offering potential for water treatment applications.[2] However, this method is experimental and not a standard laboratory disposal procedure. Researchers interested in such methodologies should consult specialized literature for detailed protocols.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for responding to a this compound spill and managing the subsequent waste.
Caption: Workflow for this compound spill response and waste disposal.
References
Essential Safety and Logistical Information for Handling 2,4-Diaminotoluene
This document provides crucial procedural guidance for researchers, scientists, and drug development professionals on the safe handling and disposal of 2,4-Diaminotoluene. Adherence to these protocols is essential to mitigate the significant health risks associated with this chemical.
Core Hazards: this compound is a toxic substance that poses multiple health risks. It is toxic if swallowed and harmful in contact with skin.[1][2][3] Furthermore, it may cause an allergic skin reaction, is suspected of causing genetic defects, may cause cancer, and is suspected of damaging fertility.[1][2][3] Prolonged or repeated exposure may cause damage to organs, including the liver and kidneys.[2][3][4] It is also toxic to aquatic life with long-lasting effects.[1][3][5]
Personal Protective Equipment (PPE)
A comprehensive PPE plan is the first line of defense against exposure. The following table summarizes the required PPE for handling this compound.
| PPE Category | Specifications and Recommendations |
| Hand Protection | Wear protective gloves.[2][5] Safety equipment manufacturers recommend Neoprene or Nitrile as protective materials.[6] Always wear unlined, elbow-length chemical-resistant gloves.[7] |
| Eye and Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles that comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[5] A face shield should be used in situations with a high potential for splashing.[8] |
| Respiratory Protection | Use a particulate filter respirator adapted to the airborne concentration of the substance or a dust mask type N95 (US) when ventilation is inadequate or when handling the powder form.[2][9] For firefighting, a self-contained breathing apparatus (SCBA) is mandatory.[5] |
| Protective Clothing | Wear appropriate protective clothing to prevent skin exposure.[2][5] A full protective suit may be necessary for significant handling procedures.[3] Contaminated work clothing should not be taken home and must be laundered by personnel informed of the hazards.[6] |
Operational Plan for Handling this compound
A systematic approach to handling this chemical is critical for ensuring laboratory safety.
1. Preparation and Engineering Controls:
-
Obtain and thoroughly read the Safety Data Sheet (SDS) before use.[5]
-
Ensure adequate ventilation, such as a chemical fume hood or a closed system with local exhaust ventilation.[5][6]
-
Verify that eyewash stations and safety showers are in close proximity to the workstation and are in good working order.[5][6]
-
Designate a specific area for handling this compound and clearly label it with appropriate hazard warnings.
2. Donning PPE:
-
Follow the proper sequence for donning PPE: protective clothing, then gloves, and finally eye/face protection.
-
Ensure gloves overlap the sleeves of the lab coat or protective suit.
3. Handling Procedures:
-
Avoid direct contact with the skin and eyes.[4]
-
Do not eat, drink, or smoke in the designated handling area.[2][6]
-
Handle the solid form carefully to avoid the formation of dust and aerosols.[4] If appropriate, moisten the substance first to prevent dusting.[2][4]
-
Use non-sparking tools and work in a system with dust explosion-proof electrical equipment.[2][4]
-
Keep the container tightly closed when not in use.[5]
4. Post-Handling Procedures:
-
Wash hands and any exposed skin thoroughly with soap and water after handling.[5]
-
Carefully doff PPE to avoid cross-contamination.
-
Clean and decontaminate the work area after completion of tasks.
Disposal Plan
Proper disposal of this compound and associated contaminated materials is mandatory to prevent environmental contamination and accidental exposure.
1. Waste Segregation and Collection:
-
Collect all this compound waste, including excess reagent and contaminated materials (e.g., gloves, wipes, and disposable labware), in a dedicated, clearly labeled, and sealed hazardous waste container.[6]
2. Spill Management:
-
In the event of a spill, immediately evacuate personnel not wearing appropriate PPE from the area.[6]
-
Wearing full PPE, carefully sweep the spilled solid material into a covered container for disposal.[2][4]
-
Ventilate the area and thoroughly wash the spill site after cleanup is complete.[6]
3. Final Disposal:
-
Dispose of the contents and the container at an approved waste disposal plant.[5]
-
It is imperative to consult with your institution's environmental health and safety department and adhere to all local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[5][6]
-
Do not allow the chemical to enter drains or the sewer system.[2][4]
Workflow for Safe Handling and Disposal
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.
Caption: Workflow for Safe Handling and Disposal of this compound.
References
- 1. bg.cpachem.com [bg.cpachem.com]
- 2. ICSC 0582 - 2,4-TOLUENEDIAMINE [inchem.org]
- 3. dl.iranchembook.ir [dl.iranchembook.ir]
- 4. echemi.com [echemi.com]
- 5. fishersci.com [fishersci.com]
- 6. nj.gov [nj.gov]
- 7. Welcome to PSEP! [core.psep.cce.cornell.edu]
- 8. americanchemistry.com [americanchemistry.com]
- 9. 2,4-二氨基甲苯 98% | Sigma-Aldrich [sigmaaldrich.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
